molecular formula C6H11N3 B1630086 1-Ethyl-4-methyl-1H-pyrazol-5-amine CAS No. 3702-13-4

1-Ethyl-4-methyl-1H-pyrazol-5-amine

Cat. No.: B1630086
CAS No.: 3702-13-4
M. Wt: 125.17 g/mol
InChI Key: XHWLCRAUUAFQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-methyl-1H-pyrazol-5-amine ( 3702-13-4) is an organic compound with the molecular formula C6H11N3 and a molecular weight of 125.17 g/mol . This compound features a pyrazole ring, a privileged scaffold in medicinal chemistry and drug discovery known for its versatility and presence in numerous FDA-approved drugs . As a 5-amine-substituted pyrazole, it serves as a valuable building block in organic synthesis. Its primary research application lies in its use as a precursor for the development of more complex molecules, particularly through functionalization at the amine group . For instance, pyrazole amines are key intermediates in synthesizing pyrazole-sulfonamide hybrids, a class of compounds with demonstrated biological activity in scientific research . Please note that this product is intended for research purposes only and is not approved for human or animal use . This compound requires careful handling as it is classified with the signal word "Danger" due to its acute oral toxicity (H301) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-4-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-3-9-6(7)5(2)4-8-9/h4H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWLCRAUUAFQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625730
Record name 1-Ethyl-4-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3702-13-4
Record name 1-Ethyl-4-methyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3702-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-4-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3702-13-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Ethyl-4-methyl-1H-pyrazol-5-amine CAS 3702-13-4 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Ethyl-4-methyl-1H-pyrazol-5-amine (CAS 3702-13-4)

This guide provides a comprehensive technical overview of 1-Ethyl-4-methyl-1H-pyrazol-5-amine, a key heterocyclic building block for research and development, particularly within the pharmaceutical and agrochemical sectors. Its utility stems from the privileged 5-aminopyrazole scaffold, a core component in a multitude of biologically active molecules.[1][2] This document will delve into the compound's properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Compound Identification and Core Properties

Accurate identification is the foundation of any scientific investigation. 1-Ethyl-4-methyl-1H-pyrazol-5-amine is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The specific substitution pattern confers distinct chemical properties that are critical for its application in synthesis.

Table 1: Chemical Identifiers and Properties

Property Value Source
CAS Number 3702-13-4 [3]
Molecular Formula C₆H₁₁N₃ [4]
Molecular Weight 125.17 g/mol
IUPAC Name 1-ethyl-4-methyl-1H-pyrazol-5-amine
Synonyms 1-ethyl-4-methylpyrazol-5-amine [4]
InChI InChI=1S/C6H11N3/c1-3-9-6(7)5(2)4-8-9/h4H,3,7H2,1-2H3 [4]
InChIKey XHWLCRAUUAFQTD-UHFFFAOYSA-N [4]
SMILES CCN1C(=C(C=N1)C)N [4]
Predicted XlogP 0.6 [4]

| Physical Form | Solid (predicted) | |

Note: Some physical properties are predicted based on the compound's structure and data from similar compounds, as extensive experimental data for this specific molecule is not publicly available.

Synthesis and Mechanistic Insight

The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[5][6][7] This approach is efficient and allows for a high degree of diversification based on the choice of starting materials.

For the synthesis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine, the key precursors are 2-methyl-3-oxobutanenitrile (also known as α-methylacetoacetonitrile) and ethylhydrazine .

Reaction Mechanism

The reaction proceeds via a two-step sequence:

  • Hydrazone Formation: The reaction initiates with a nucleophilic attack by the terminal nitrogen of ethylhydrazine on the ketone's carbonyl carbon. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs a nucleophilic attack on the nitrile carbon. This intramolecular cyclization, followed by tautomerization, yields the stable aromatic 5-aminopyrazole ring.[5]

G r1 2-methyl-3-oxobutanenitrile inter Hydrazone Intermediate r1->inter Nucleophilic attack plus1 + r2 Ethylhydrazine r2->inter prod 1-Ethyl-4-methyl- 1H-pyrazol-5-amine inter->prod Intramolecular cyclization

Figure 1: Generalized synthesis pathway for 5-aminopyrazoles.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, meaning checkpoints and expected outcomes are included to ensure the reaction is proceeding as intended.

Materials:

  • 2-methyl-3-oxobutanenitrile (1.0 eq)

  • Ethylhydrazine (or its salt, e.g., oxalate or sulfate) (1.1 eq)

  • Solvent: Ethanol or Acetic Acid

  • Base (if using a hydrazine salt): Triethylamine (TEA) or Sodium Acetate (2.0 eq)

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methyl-3-oxobutanenitrile in ethanol. Causality: Ethanol is a common polar protic solvent that effectively dissolves both reactants and facilitates the reaction.[8]

  • Hydrazine Addition: Add ethylhydrazine to the solution. If using a salt form, pre-mix it with the base in the solvent before adding the β-ketonitrile. The reaction is often exothermic; addition may need to be controlled to maintain the temperature.

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux (typically 60-80°C) for 2-6 hours.[6] Insight: Heating to reflux drives the dehydration and cyclization steps to completion. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • The product may precipitate upon cooling or solvent removal. If not, the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the final product.[8] Trustworthiness: Purity should be confirmed by NMR and MS analysis to validate the structure.

Chemical Reactivity: A Polyfunctional Scaffold

5-Aminopyrazoles are ambident nucleophiles, possessing multiple reactive sites that can be selectively targeted based on reaction conditions.[9] This polyfunctionality makes them exceptionally valuable in constructing diverse chemical libraries.

The primary nucleophilic centers are:

  • Exocyclic Amino Group (N⁵): The 5-amino group readily undergoes acylation, alkylation, and condensation reactions. It is the key site for building fused heterocyclic systems.

  • Ring Carbon (C⁴): In 5-aminopyrazoles where the C4 position is unsubstituted, it behaves like the β-position of an enamine and is susceptible to electrophilic attack.[10] In the case of CAS 3702-13-4, this position is blocked by a methyl group, which directs reactivity to other sites and enhances the compound's stability.

  • Ring Nitrogen (N¹): While already substituted with an ethyl group in this compound, the N1 position in other pyrazoles is a primary site for alkylation or arylation, which significantly influences the molecule's biological activity and regioselectivity in subsequent reactions.[10]

Figure 2: Key reactive and functional sites of the molecule.

This compound is an excellent precursor for synthesizing fused pyrazole systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are of significant interest in medicinal chemistry. For instance, reaction with a 1,3-dielectrophile like a β-ketoester can lead to the formation of a pyrazolopyrimidine core, a scaffold found in drugs like Sildenafil.[11]

Applications in Drug Discovery and Development

The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[11]

Potential applications for 1-Ethyl-4-methyl-1H-pyrazol-5-amine include:

  • Kinase Inhibitor Synthesis: Many kinase inhibitors utilize a substituted pyrazole core to interact with the ATP-binding site of the enzyme. This compound can serve as a starting point for novel analogues.

  • Anti-inflammatory Agents: As a core component of several NSAIDs, the pyrazole ring is a validated scaffold for developing new anti-inflammatory drugs.[11]

  • Agrochemicals: Substituted pyrazoles are used as herbicides and insecticides. The specific substitution pattern of this molecule could be explored for developing new agrochemical candidates.

  • Scaffold for Library Synthesis: Its defined substitution and key amine functional group make it an ideal building block for generating diverse molecular libraries for high-throughput screening, accelerating the discovery of new bioactive compounds.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety. The following information is based on data for structurally similar aminopyrazoles.

Table 2: GHS Hazard and Precautionary Statements

Category Information Source
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[12] |

Handling and Storage:

  • Handling: Use in a well-ventilated area or a fume hood.[13] Avoid contact with skin, eyes, and clothing.[12]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

1-Ethyl-4-methyl-1H-pyrazol-5-amine (CAS 3702-13-4) is a highly valuable and versatile chemical intermediate. Its well-defined structure, featuring a reactive amino group and strategically placed alkyl substituents, makes it an excellent building block for the synthesis of complex heterocyclic compounds. The robust and scalable synthesis from β-ketonitriles allows for its ready availability for research. For scientists and professionals in drug discovery and materials science, this compound represents a key starting point for developing novel molecules with significant biological and commercial potential.

References

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals.
  • Ambident reactivity of 5-aminopyrazoles towards donor–acceptor cyclopropanes. (2022). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D2OB01490D.
  • Troubleshooting low yields in pyrazole synthesis
  • Navigating the Reactivity of Aminopyrazoles: A Comparative Guide to DFT Calcul
  • 194 recent advances in the synthesis of new pyrazole deriv
  • 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride. (n.d.). MilliporeSigma.
  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). RSC Publishing.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC.
  • Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. (2022). Australian Journal of Chemistry.
  • 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride. (n.d.). MilliporeSigma.
  • SAFETY D
  • Recent developments in aminopyrazole chemistry. (2009).
  • SAFETY D
  • 1H-Pyrazol-5-amine, 1-(1-ethylpropyl)-4-methyl-. (n.d.). CymitQuimica.
  • SAFETY DATA SHEET. (2025). Tokyo Chemical Industry.
  • 1-Ethyl-1H-pyrazol-5-amine. (n.d.). PubChem.
  • Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (n.d.). Benchchem.
  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxyl
  • (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (n.d.).
  • ChemInform Abstract: A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. (n.d.). Source not specified.
  • Safety D
  • safety d
  • 1-ethyl-4-methyl-1h-pyrazol-5-amine. (n.d.). PubChemLite.
  • 1-ethyl-5-methyl-1h-pyrazol-4-amine. (n.d.). PubChemLite.
  • Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products. (n.d.). Benchchem.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). Rsc.org.
  • ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • 1-Ethyl-4-methyl-1H-pyrazol-5-amine AldrichCPR 3702-13-4. (n.d.). Sigma-Aldrich.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Source not specified.
  • 2648941-52-8|1-Ethyl-N-methyl-1H-pyrazol-4-amine dihydrochloride. (n.d.). BLDpharm.
  • ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. (n.d.). PubChem.
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC.
  • 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. (n.d.).
  • 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride. (n.d.). Sigma-Aldrich.
  • amine. (n.d.). Molport.

  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • 1-Ethyl-1H-pyrazol-5-amine suppliers and producers. (n.d.). BuyersGuideChem.
  • 1-Ethyl-N-methyl-1H-pyrazole-4-methanamine. (n.d.). CAS Common Chemistry.

Sources

A Technical Guide to 1-Ethyl-4-methyl-1H-pyrazol-5-amine: A Versatile Heterocyclic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-4-methyl-1H-pyrazol-5-amine, a heterocyclic compound of significant interest to researchers and professionals in drug development. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its wide range of biological activities.[1] This document details the fundamental physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, discusses analytical characterization techniques, and explores the compound's potential as a versatile scaffold in the synthesis of novel therapeutic agents. The information presented herein is intended to equip researchers with the technical knowledge required to effectively utilize this valuable building block in drug discovery programs.

Physicochemical and Structural Properties

1-Ethyl-4-methyl-1H-pyrazol-5-amine is a substituted pyrazole characterized by an ethyl group at the N1 position, a methyl group at the C4 position, and a primary amine at the C5 position. These features, particularly the reactive amino group, make it a strategic intermediate for chemical library synthesis and targeted drug design.

Core Data Summary
PropertyValueSource
Molecular Formula C6H11N3PubChem[2]
Monoisotopic Mass 125.0953 DaPubChem[2][3]
Predicted XlogP 0.6PubChem[2]
Canonical SMILES CCN1C(=C(C=N1)C)NPubChem[2]
InChI Key XHWLCRAUUAFQTD-UHFFFAOYSA-NPubChem[2]
Physical Form Expected to be a solid at room temperatureGeneral observation[1]
Solubility Expected to be soluble in common organic solvents (DMF, DMSO, chlorinated solvents)General pyrazole properties[1]
Chemical Structure

The structural arrangement of 1-Ethyl-4-methyl-1H-pyrazol-5-amine is fundamental to its reactivity and function as a pharmacophore.

Caption: 2D structure of 1-Ethyl-4-methyl-1H-pyrazol-5-amine.

Synthesis and Mechanistic Considerations

The synthesis of 5-aminopyrazoles is a well-documented area of heterocyclic chemistry.[4] The most prevalent and efficient method involves the condensation and cyclization of a β-ketonitrile with a substituted hydrazine.[4] This approach offers high regioselectivity and yields.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies ethylhydrazine and 2-cyano-3-pentanone (or a reactive equivalent) as the primary starting materials. The core reaction hinges on the nucleophilic attack of the hydrazine onto the carbonyl carbon, followed by an intramolecular cyclization via attack on the nitrile carbon.

Generalized Experimental Protocol

This protocol describes a representative synthesis. Researchers must adapt conditions based on laboratory-specific equipment and safety protocols.

Objective: To synthesize 1-Ethyl-4-methyl-1H-pyrazol-5-amine.

Materials:

  • 2-cyano-3-pentanone

  • Ethylhydrazine

  • Ethanol (or a similar protic solvent)

  • Piperidine or a similar basic catalyst

  • Drying agent (e.g., anhydrous MgSO₄)

  • Rotary evaporator

  • Standard reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-cyano-3-pentanone (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add ethylhydrazine (1.1 eq) to the solution. Causality Note: A slight excess of the hydrazine ensures the complete consumption of the limiting β-ketonitrile.

  • Catalysis: Add a catalytic amount of piperidine (approx. 0.1 eq). Causality Note: The basic catalyst facilitates the initial condensation and subsequent cyclization steps by deprotonating the intermediate, thereby increasing its nucleophilicity.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Removal: Upon completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup: Redissolve the resulting crude oil in a suitable organic solvent (e.g., ethyl acetate) and wash with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material using column chromatography on silica gel to obtain the final 1-Ethyl-4-methyl-1H-pyrazol-5-amine.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Analytical Characterization

Structural confirmation of the synthesized compound is critical. A combination of mass spectrometry and NMR spectroscopy provides a self-validating system for identity and purity verification.

  • Mass Spectrometry (MS): In its protonated form ([M+H]⁺), the compound is expected to have a mass-to-charge ratio (m/z) of approximately 126.10258.[2][3] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, C6H11N3.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment:

    • A triplet and a quartet in the aliphatic region, characteristic of the N-ethyl group.

    • A singlet integrating to three protons, corresponding to the C4-methyl group.

    • A broad singlet for the two protons of the C5-amino group.

    • A singlet in the aromatic region for the lone proton on the pyrazole ring (C3-H).

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. Key signals include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and C=N/C=C stretching vibrations associated with the pyrazole ring (1500-1650 cm⁻¹).[5]

Applications in Drug Development

The 1-Ethyl-4-methyl-1H-pyrazol-5-amine scaffold is of high value in medicinal chemistry due to the established biological significance of the pyrazole core and the synthetic utility of the primary amine.[1][4]

Role as a Pharmacophore

The pyrazole ring is a key component in a variety of therapeutic agents, including anti-inflammatory drugs (e.g., Celecoxib), kinase inhibitors, and agents targeting the central nervous system.[1] Its ability to participate in hydrogen bonding and π-stacking interactions makes it an effective scaffold for binding to biological targets.

Synthetic Handle for Library Development

The primary amine at the C5 position is a crucial functional group that allows for a wide range of subsequent chemical modifications. It can be readily acylated, alkylated, or used in reductive amination and coupling reactions to generate large libraries of diverse compounds for high-throughput screening. This versatility is essential in the hit-to-lead and lead optimization phases of drug discovery.

Potential Therapeutic Targets

G Core 1-Ethyl-4-methyl-1H- pyrazol-5-amine Kinase Kinase Inhibitors (Oncology) Core->Kinase Scaffold for ATP-binding site PDE PDE5 Inhibitors (e.g., Sildenafil Analogues) Core->PDE Core for Pyrazolopyrimidinones Inflam Anti-inflammatory Agents (NSAID Analogues) Core->Inflam Precursor to novel NSAIDs Antiviral Antiviral Agents Core->Antiviral Heterocyclic Core Analgesic Analgesics Core->Analgesic Pharmacophore Modification

Caption: Potential drug discovery applications derived from the core scaffold.

Safety and Handling

While specific toxicology data for 1-Ethyl-4-methyl-1H-pyrazol-5-amine is not extensively published, related aminopyrazole and ethylamine compounds carry hazard warnings.[6] It is prudent to handle this compound with appropriate safety measures.

  • Hazard Statements (Predicted): May cause skin irritation, serious eye irritation/damage, and respiratory irritation.[6] Harmful if swallowed.[6]

  • Precautionary Measures: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

1-Ethyl-4-methyl-1H-pyrazol-5-amine is a strategically important heterocyclic building block with a favorable physicochemical profile for drug development. Its straightforward synthesis and the presence of a versatile amino group provide a robust platform for the creation of novel small molecules. The established history of the pyrazole scaffold in approved therapeutics further underscores its potential for generating new drug candidates across a spectrum of diseases, including cancer, inflammation, and viral infections. This guide provides the foundational knowledge for researchers to leverage this compound in their discovery efforts.

References

  • PubChem. (n.d.). 1-ethyl-4-methyl-1h-pyrazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. Retrieved from [Link]

  • PubChem. (n.d.). 1-ethyl-5-methyl-1h-pyrazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Wiley Online Library. (2010). ChemInform Abstract: A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. ChemInform, 32(19). Retrieved from [Link]

  • MolPort. (n.d.). [(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(4-ethylphenyl)methyl][(pyridin-3-yl)methyl]amine. Retrieved from [Link]

  • SpectraBase. (n.d.). ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride. Retrieved from [Link]

  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Arkivoc, 2011(1), 215-255. Retrieved from [Link]

  • Google Patents. (2016). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Ethyl-4-methyl-1H-pyrazol-5-amine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1-Ethyl-4-methyl-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. We will delve into its chemical structure, properties, synthesis, and characterization, with a particular focus on its role as a versatile building block in the creation of novel therapeutic agents.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a well-established pharmacophore, a core structural component found in numerous FDA-approved drugs.[1] This five-membered heterocyclic ring containing two adjacent nitrogen atoms is a privileged scaffold in drug discovery due to its ability to engage in various biological interactions and its synthetic tractability. The diverse biological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, anticancer, and antiviral properties, underscore their therapeutic potential.[1] 1-Ethyl-4-methyl-1H-pyrazol-5-amine, with its specific substitution pattern, offers a unique entry point for the synthesis of novel drug candidates.

Molecular Structure and Properties

A precise understanding of the physicochemical properties of a compound is fundamental to its application in drug development.

2.1. Chemical Structure and Identifiers

  • IUPAC Name: 1-ethyl-4-methyl-1H-pyrazol-5-amine

  • CAS Number: 3702-13-4[2]

  • Molecular Formula: C6H11N3[3]

  • Molecular Weight: 125.17 g/mol [2]

  • SMILES String: CCN1C(=C(C=N1)C)N[3]

  • InChI Key: XHWLCRAUUAFQTD-UHFFFAOYSA-N[2][3]

2.2. Physicochemical Properties

A summary of the key physicochemical properties of 1-Ethyl-4-methyl-1H-pyrazol-5-amine is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing appropriate experimental conditions.

PropertyValueSource
Appearance Solid[2]
XlogP (predicted) 0.6[3]
Monoisotopic Mass 125.0953 Da[3]

Synthesis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine

The synthesis of 5-aminopyrazoles is a well-documented area of organic chemistry, with several established routes.[4][5] A common and effective method involves the cyclization of a β-ketonitrile with a hydrazine derivative.

3.1. Retrosynthetic Analysis

A logical approach to the synthesis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine involves the reaction between ethylhydrazine and a suitable β-ketonitrile precursor.

Caption: Retrosynthetic analysis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine.

3.2. Experimental Protocol: Synthesis via β-Ketonitrile Cyclization

This protocol outlines a general procedure for the synthesis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine, adapted from established methods for 5-aminopyrazole synthesis.[4][5][6]

Materials:

  • 2-cyano-3-pentanone (or a suitable precursor)

  • Ethylhydrazine

  • Toluene (or another suitable solvent)[6]

  • Glacial acetic acid (catalyst)

Procedure:

  • To a solution of 2-cyano-3-pentanone in toluene, add a catalytic amount of glacial acetic acid.

  • Slowly add an equimolar amount of ethylhydrazine to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford 1-Ethyl-4-methyl-1H-pyrazol-5-amine.

Synthesis_Workflow start Start step1 Dissolve β-ketonitrile in toluene with catalytic acid start->step1 step2 Add ethylhydrazine dropwise at RT step1->step2 step3 Reflux and monitor by TLC step2->step3 step4 Cool and concentrate step3->step4 step5 Purify by column chromatography step4->step5 end End Product: 1-Ethyl-4-methyl-1H-pyrazol-5-amine step5->end

Caption: Experimental workflow for the synthesis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine.

Analytical Characterization

The identity and purity of the synthesized 1-Ethyl-4-methyl-1H-pyrazol-5-amine must be confirmed using a suite of analytical techniques.

4.1. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the molecular structure. The spectra of pyrazole derivatives are well-characterized, allowing for the unambiguous assignment of all proton and carbon signals.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretching vibrations of the amine group and the C=N and C=C stretching vibrations of the pyrazole ring.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing an accurate mass measurement of the molecular ion.[8]

4.2. Chromatographic Analysis

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound. A single, sharp peak in the chromatogram indicates a high degree of purity.

Applications in Drug Discovery and Development

1-Ethyl-4-methyl-1H-pyrazol-5-amine serves as a valuable starting material for the synthesis of a wide range of biologically active molecules. Its utility lies in the reactivity of the amino group and the potential for further functionalization of the pyrazole ring.

5.1. Scaffold for Kinase Inhibitors

Many kinase inhibitors, a critical class of anticancer drugs, feature a substituted pyrazole core.[1] The amino group of 1-Ethyl-4-methyl-1H-pyrazol-5-amine can be readily derivatized to introduce pharmacophoric elements that target the ATP-binding site of various kinases.

5.2. Synthesis of Anti-inflammatory Agents

The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[1] 1-Ethyl-4-methyl-1H-pyrazol-5-amine can be used to synthesize novel analogues of existing anti-inflammatory drugs with potentially improved efficacy and selectivity.

5.3. Precursor for Sildenafil Analogues

Sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, contains a pyrazolopyrimidinone core.[1] 1-Ethyl-4-methyl-1H-pyrazol-5-amine can serve as a key intermediate in the synthesis of novel sildenafil analogues, potentially leading to compounds with altered selectivity for different PDE isoenzymes.

Applications cluster_0 1-Ethyl-4-methyl-1H-pyrazol-5-amine cluster_1 Therapeutic Targets A Core Scaffold B Kinase Inhibitors A->B Derivatization C Anti-inflammatory Agents A->C Analogue Synthesis D PDE5 Inhibitors A->D Intermediate

Caption: Applications of 1-Ethyl-4-methyl-1H-pyrazol-5-amine in drug discovery.

Conclusion

1-Ethyl-4-methyl-1H-pyrazol-5-amine is a synthetically accessible and highly versatile heterocyclic building block. Its inherent drug-like properties and the wealth of synthetic methodologies available for its derivatization make it a valuable tool for medicinal chemists. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, underscoring its potential in the ongoing quest for novel and effective therapeutic agents.

References

  • PubChem. 1-ethyl-4-methyl-1h-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 1-ethyl-5-methyl-1h-pyrazol-4-amine. National Center for Biotechnology Information. [Link]

  • Matrix Fine Chemicals. ETHYL 1-(4-AMINOPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE | CAS 260046-88-6. [Link]

  • U.S. Environmental Protection Agency. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Properties. [Link]

  • PubChem. amine. National Center for Biotechnology Information. [Link]

  • Molport. [(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(4-ethylphenyl)methyl][(pyridin-3-yl)methyl]amine. [Link]

  • PubChem. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. National Center for Biotechnology Information. [Link]

  • Abdel-Aziz, A. A.-M., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, vol. 7, 2011, pp. 138-69. [Link]

  • Google Patents. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • MDPI. "Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents." Molecules, vol. 29, no. 3, 2024, p. 586. [Link]

  • Nepal Journals Online. "Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl) -." Journal of Nepal Chemical Society, vol. 44, no. 1, 2023, pp. 1-8. [Link]

  • NIST. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. National Institute of Standards and Technology. [Link]

  • PubMed Central. "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4." ACS Medicinal Chemistry Letters, vol. 6, no. 6, 2015, pp. 704-9. [Link]

  • ACS Publications. "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4." ACS Medicinal Chemistry Letters, vol. 6, no. 6, 2015, pp. 704-9. [Link]

Sources

A Comprehensive Technical Guide to 1-Ethyl-4-methyl-1H-pyrazol-5-amine: A Key Heterocyclic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of 1-Ethyl-4-methyl-1H-pyrazol-5-amine, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical identity, synthesis, physicochemical properties, and its strategic applications as a versatile scaffold in the generation of novel therapeutic agents. The pyrazole nucleus is a well-established pharmacophore, and understanding the utility of its substituted analogues is paramount for innovation in the field.[1][2]

Core Chemical Identity

1-Ethyl-4-methyl-1H-pyrazol-5-amine is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The strategic placement of ethyl, methyl, and amine groups on the pyrazole ring provides multiple points for synthetic diversification, making it a valuable starting material for chemical library synthesis.

The definitive identifier for this compound is its International Chemical Identifier Key (InChIKey), which provides a unique, non-proprietary digital signature for the molecule.

  • InChIKey: XHWLCRAUUAFQTD-UHFFFAOYSA-N[3]

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is critical for its application in experimental settings, from reaction setup to formulation and screening. The key properties of 1-Ethyl-4-methyl-1H-pyrazol-5-amine are summarized below.

PropertyValueSource
Molecular Formula C6H11N3[3]
Molecular Weight 125.17 g/mol
IUPAC Name 1-ethyl-4-methyl-1H-pyrazol-5-aminePubChem
InChI 1S/C6H11N3/c1-3-9-6(7)5(2)4-8-9/h4H,3,7H2,1-2H3
Canonical SMILES CCn1ncc(C)c1N
Physical Form Solid
Predicted XlogP 0.6[3]

Synthesis Protocol: A Mechanistic Approach

The synthesis of 5-aminopyrazoles is a well-documented area of heterocyclic chemistry.[4] A robust and common method involves the cyclocondensation reaction between a hydrazine derivative and a β-ketonitrile.[4] This approach offers high regioselectivity and yield.

Proposed Synthetic Pathway

The synthesis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine can be efficiently achieved via the reaction of ethylhydrazine with 2-methyl-3-oxobutanenitrile . The underlying mechanism involves an initial nucleophilic attack of the hydrazine on the ketone carbonyl, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_output Final Product reagent1 Ethylhydrazine reaction Cyclocondensation Reflux, 4-6h reagent1->reaction reagent2 2-methyl-3-oxobutanenitrile reagent2->reaction solvent Ethanol (Solvent) Triethylamine (Base) solvent->reaction Catalyst/Medium product 1-Ethyl-4-methyl-1H-pyrazol-5-amine reaction->product Yields Product

Caption: Proposed synthetic workflow for 1-Ethyl-4-methyl-1H-pyrazol-5-amine.

Detailed Experimental Protocol

This protocol is a representative method based on established literature for the synthesis of analogous 5-aminopyrazoles. Researchers should perform their own optimization.

  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-oxobutanenitrile (1.0 eq).

  • Solvent and Base Addition: Add absolute ethanol as the solvent, followed by triethylamine (1.1 eq) to act as a base, facilitating the reaction.

  • Hydrazine Addition: Slowly add ethylhydrazine (1.05 eq) to the stirring solution at room temperature. An exothermic reaction may be observed.

  • Reaction Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Extraction: Redissolve the resulting crude oil in ethyl acetate and wash sequentially with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in a host of FDA-approved drugs for its ability to engage in various biological interactions.[2] Molecules containing the pyrazole ring exhibit a wide spectrum of activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2]

1-Ethyl-4-methyl-1H-pyrazol-5-amine serves as a strategic starting point for creating diverse molecular libraries. The primary amine at the 5-position is a key functional handle for a variety of chemical transformations, such as amidation, sulfonylation, and reductive amination, allowing for the systematic exploration of the chemical space around the pyrazole core.

Scaffold_Application cluster_reactions Chemical Diversification Reactions cluster_outcome Drug Discovery Outcome scaffold 1-Ethyl-4-methyl-1H- pyrazol-5-amine (Core Scaffold) amidation Amidation (R-COCl) scaffold->amidation NH2 group sulfonylation Sulfonylation (R-SO2Cl) scaffold->sulfonylation NH2 group reductive_amination Reductive Amination (R-CHO, NaBH3CN) scaffold->reductive_amination NH2 group library Diverse Chemical Library (for HTS) amidation->library sulfonylation->library reductive_amination->library hts High-Throughput Screening library->hts hit_id Hit Identification hts->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role as a scaffold for generating diverse chemical libraries.

Safety and Handling

According to the available safety data, 1-Ethyl-4-methyl-1H-pyrazol-5-amine is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

  • Hazard Pictogram: GHS06 (Skull and Crossbones)

  • Signal Word: Danger

  • Hazard Statement: H301 (Toxic if swallowed)

Conclusion

1-Ethyl-4-methyl-1H-pyrazol-5-amine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the reactive amine handle allow for extensive chemical modification, making it an ideal scaffold for generating libraries of novel compounds for biological screening. A comprehensive understanding of its properties, synthesis, and potential applications, as outlined in this guide, is essential for researchers aiming to leverage this compound in the development of next-generation therapeutics.

References

  • PubChemLite. amine. [Link]

  • PubChem. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. [Link]

  • Matrix Fine Chemicals. ETHYL 1-(4-AMINOPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE. [Link]

  • US EPA. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Properties. [Link]

  • PubChemLite. 1-ethyl-4-methyl-1h-pyrazol-5-amine. [Link]

  • PubChemLite. 1-ethyl-5-methyl-1h-pyrazol-4-amine. [Link]

  • Molport. [(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(4-ethylphenyl)methyl][(pyridin-3-yl)methyl]amine. [Link]

  • Google Patents. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • PMC. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

Sources

Unlocking the Pharmacological Potential of Substituted 5-Aminopyrazoles: A Technical Whitepaper on Biological Activity, Kinase Inhibition, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of small-molecule drug discovery, I frequently encounter chemical scaffolds that promise versatility but fail during lead optimization due to poor pharmacokinetic profiles or off-target toxicity. The substituted 5-aminopyrazole moiety, however, stands out as a genuinely "privileged" scaffold. Its structural resemblance to the purine ring of endogenous ATP enables profound, highly specific interactions within the conserved hinge regions of various kinases.

This technical guide dissects the mechanistic foundations, quantitative biological activities, and self-validating experimental workflows required to successfully synthesize and evaluate 5-aminopyrazole derivatives.

Mechanistic Foundations: Why 5-Aminopyrazoles?

The 5-aminopyrazole ring system is characterized by its prototropic annular tautomerism—a rapid interconversion between 3-amino and 5-amino tautomers—and its polyfunctional nature, possessing three distinct nucleophilic sites (4-CH, 1-NH, and 5-NH2)[1].

Causality in Drug Design: When designing kinase inhibitors, we explicitly exploit the pyrazole nitrogen atoms to form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region. The 5-amino group serves a dual purpose: it acts as an additional hydrogen bond donor to stabilize the protein-ligand complex, and it provides a synthetic handle for further functionalization (e.g., cyclocondensation to form pyrazolo[3,4-d]pyrimidines). By mimicking the adenine core of ATP, 5-aminopyrazoles effectively outcompete ATP for the binding pocket, leading to potent enzymatic inhibition[2].

Target Interactions and Signaling Pathways

When a rationally designed 5-aminopyrazole derivative engages a target kinase (such as VEGFR-2 or p38α MAPK), it triggers a cascade of intracellular events. The blockade of the phosphorylation cascade prevents downstream signaling, ultimately forcing the malignant or infected cell into mitotic catastrophe or apoptosis.

G cluster_0 5-Aminopyrazole Kinase Inhibition Pathway A 5-Aminopyrazole Derivative B Kinase Hinge Region (e.g., VEGFR-2, p38α) A->B H-Bonding C ATP Competitive Inhibition B->C D Blockade of Phosphorylation Cascade C->D E Cell Cycle Arrest (G2/M Phase) D->E F Apoptosis (Caspase-dependent) D->F

Fig 1: Mechanism of action of 5-aminopyrazole derivatives in kinase-driven apoptosis.

Biological Activity Profile: Quantitative Insights

Substituted 5-aminopyrazoles exhibit a broad spectrum of bioactivities, most notably as anticancer agents and antiparasitic bumped-kinase inhibitors (BKIs)[3]. By substituting the core at the 1-, 3-, and 4-positions, researchers can fine-tune selectivity against specific targets. Table 1 summarizes the quantitative efficacy of several benchmark derivatives.

Table 1: Quantitative Bioactivity of Selected 5-Aminopyrazole Derivatives

Compound / Derivative ClassPrimary Target / Cell LineIC50 / EC50 ValueKey Biological Effect
BC-7 (Thiourea derivative)HeLa (Cervical Cancer)65.58 µMSynergistic cytotoxicity with cisplatin; G2/M cell cycle arrest[4].
Compound 74b VEGFR-2 / MDA-MB-4680.063 µM / 3.34 µMPotent anti-angiogenic and antiproliferative activity[5].
Compound 47a p38α Kinase / HepG20.13 µM / 4.2 µMCaspase-dependent apoptosis induction[5].
BKI 1 (AC Scaffold) TgCDPK1 (T. gondii)2.0 nMSelective parasitic calcium-dependent kinase inhibition[6].
FGFR Inhibitor Analog FGFR2 Kinase3.3 nMDisruption of fibroblast growth factor signaling[7].

Experimental Workflows and Self-Validating Protocols

To ensure reproducibility and scientific integrity, the evaluation of 5-aminopyrazoles must follow rigorous, self-validating protocols. Below are the field-proven methodologies for synthesis and biological evaluation, including the operational rationale behind critical steps.

W A Precursor Synthesis (β-ketonitriles + Hydrazine) B Microwave-Assisted Cyclization A->B C Structural Validation (NMR, X-ray) B->C D In Vitro Kinase Assay (IC50) C->D E Cell Viability & Apoptosis Profiling D->E

Fig 2: End-to-end workflow for 5-aminopyrazole synthesis and biological validation.

Protocol 1: Microwave-Assisted Synthesis of 3-Amino-Substituted 5-Aminopyrazoles

Causality: Traditional thermal heating for the hydrolytic decarboxylation of 5-aminopyrazole-4-carboxylates often leads to degradation and poor yields due to prolonged exposure to harsh basic conditions. Microwave irradiation provides rapid, uniform heating, pushing the reaction to completion in seconds while minimizing thermodynamic side products[8].

Step-by-Step Procedure:

  • Preparation: Suspend 0.325 mmol of the starting ethyl 3-amino-substituted 5-aminopyrazole-4-carboxylate in 2 mL of a 2M aqueous NaOH solution.

  • Irradiation: Place the sealed reaction vessel in a dedicated microwave synthesizer. Irradiate at 150 °C for exactly 30 seconds.

    • Self-Validation Step: Monitor the real-time pressure curve; a sudden, non-linear spike indicates solvent vaporization or runaway exotherm, requiring immediate vessel inspection.

  • Neutralization & Extraction: Cool the vessel rapidly to room temperature. Neutralize the mixture with 1M HCl to pH 7. Extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

  • Validation: Confirm the tautomeric state and purity using 1H-NMR. You must look for the rapid interconversion signals of the 3- and 5-tautomers, which often manifest as broadened peaks depending on the solvent[1].

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality: To accurately determine the IC50 of our synthesized ATP-competitive inhibitors, we must run the assay at an ATP concentration equal to the Michaelis constant ( Km​ ) for the specific kinase. This ensures that the measured IC50 is a true reflection of the inhibitor's binding affinity ( Ki​ ) according to the Cheng-Prusoff equation[9].

Step-by-Step Procedure:

  • Enzyme Preparation: Dilute the recombinant kinase (e.g., VEGFR-2 or CpCDPK1) in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 5-aminopyrazole derivative in DMSO. Transfer to a 384-well plate. Ensure the final DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: Add the kinase and pre-incubate for 15 minutes at room temperature to allow for equilibrium binding. Initiate the reaction by adding the substrate peptide and ATP (strictly at Km​ concentration).

  • Incubation: Incubate for 60 minutes.

    • Self-Validation Step: You must include a "no-enzyme" control (to measure background ATP hydrolysis) and a "vehicle" control (to measure maximum uninhibited kinase activity).

  • Detection: Add ADP-Glo reagent to terminate the reaction and deplete unreacted ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Data Analysis: Read luminescence and fit the data to a 4-parameter logistic curve to calculate the precise IC50.

Protocol 3: Apoptosis Profiling via Hoechst 33342/PI Dual Staining

Causality: Relying solely on metabolic viability assays (like MTT or CellTiter-Glo) can conflate cytostatic effects with cytotoxic ones. Dual staining with Hoechst 33342 (permeable, stains all nuclei blue) and Propidium Iodide (PI) (impermeable, stains dead cells red) allows us to visually and quantitatively distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations[4].

Step-by-Step Procedure:

  • Cell Culture: Seed target cancer cells (e.g., HeLa or HepG2) in a 96-well plate at 1×104 cells/well. Incubate overnight at 37 °C, 5% CO2.

  • Treatment: Treat cells with the 5-aminopyrazole derivative at its calculated IC25, IC50, and IC75 concentrations for 24 and 48 hours.

  • Staining: Remove media and wash gently with PBS. Add 10 µg/mL Hoechst 33342 and 5 µg/mL PI in PBS. Incubate in the dark for 20 minutes at 37 °C.

  • Imaging & Quantification: Capture images using a fluorescence microscope (DAPI filter for Hoechst, TRITC filter for PI).

    • Self-Validation Step: Morphological validation is critical. Early apoptotic cells will exhibit chromatin condensation and nuclear fragmentation (bright blue punctate staining), while late apoptotic/necrotic cells will be PI-positive (red). Calculate the percentage of apoptotic cells relative to the total cell count to confirm the mechanism of cell death.

References

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry.
  • Benchchem. The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide.
  • Huang, W., et al. (2017). 5-Aminopyrazole-4-Carboxamide-Based Compounds Prevent the Growth of Cryptosporidium parvum. Antimicrobial Agents and Chemotherapy.
  • Odeh, D.M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI.
  • Lim, F. P. L., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
  • Zhang, Z., et al. (2015). SAR Studies of 5-Aminopyrazole-4-carboxamide Analogues as Potent and Selective Inhibitors of Toxoplasma gondii CDPK1. ACS Medicinal Chemistry Letters.
  • Zhao, Z., et al. (2020). Design and Synthesis of 5-Aminopyrazole and 5-Aminotriazole Derivatives as Fibroblast Growth Factor Receptor Inhibitors. ResearchGate.
  • Kumar, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
  • Swanepoel, B., et al. (2019). Anti-Cancer Activity of a 5-Aminopyrazole Derivative Lead Compound (BC-7) and Potential Synergistic Cytotoxicity with Cisplatin against Human Cervical Cancer Cells. NIH.
  • Dolzhenko, A. V., et al. (2014). A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. CORE.

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-Ethyl-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical physicochemical properties of 1-Ethyl-4-methyl-1H-pyrazol-5-amine, focusing on its solubility and stability. As a substituted pyrazole, this compound belongs to a class of heterocyclic molecules of significant interest in medicinal chemistry and drug discovery.[1][2][3] Understanding its behavior in various solvent systems and under different stress conditions is paramount for its effective application in research and development, from early-stage screening to formulation.

Introduction to 1-Ethyl-4-methyl-1H-pyrazol-5-amine

1-Ethyl-4-methyl-1H-pyrazol-5-amine is a small molecule featuring a pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The specific substitutions on this core—an ethyl group at the N1 position, a methyl group at C4, and an amine group at C5—confer distinct properties that influence its solubility, stability, and biological activity. While specific experimental data for this exact molecule is not extensively published[4][5], this guide will leverage established principles of pyrazole chemistry to provide a robust framework for its characterization.

Solubility Profile: A Multifaceted Approach

The solubility of a compound is a critical determinant of its utility in various applications, including biological assays and formulation development. The solubility of pyrazole derivatives is influenced by a variety of factors, including the nature of the substituents, pH, temperature, and the solvent system employed.[6]

Factors Influencing Solubility
  • pH-Dependence : Pyrazoles are weakly basic compounds due to the lone pair of electrons on the pyridine-like nitrogen atom and can be protonated by strong acids to form more soluble salts.[1][6] The amino group at the C5 position of 1-Ethyl-4-methyl-1H-pyrazol-5-amine will also contribute to its basicity. Therefore, its aqueous solubility is expected to be significantly pH-dependent, increasing in acidic conditions.

  • Solvent Polarity and Co-solvents : Pyrazole derivatives generally exhibit good solubility in organic solvents such as acetone, ethanol, methanol, and dimethylformamide (DMF).[7] For aqueous applications where solubility may be limited, the use of water-miscible organic co-solvents like ethanol, propylene glycol, or PEG 400 can be an effective strategy to enhance solubility.

  • Temperature : The solubility of most solid compounds, including pyrazoles, increases with temperature.[6] This property can be leveraged during experimental procedures like recrystallization.

Experimental Determination of Solubility

A systematic approach is necessary to accurately determine the solubility of 1-Ethyl-4-methyl-1H-pyrazol-5-amine. The following protocol outlines a standard equilibrium solubility shake-flask method.

Protocol 1: Equilibrium Solubility Determination

  • Preparation of Solutions : Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7.4, and 9) and select a range of organic solvents and co-solvent mixtures.

  • Addition of Compound : Add an excess amount of solid 1-Ethyl-4-methyl-1H-pyrazol-5-amine to a known volume of each solvent system in sealed vials.

  • Equilibration : Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid : Centrifuge the samples to pellet the undissolved solid.

  • Sample Analysis : Carefully withdraw a sample of the supernatant, filter it through a syringe filter (e.g., 0.22 µm), and dilute it with a suitable solvent for analysis.

  • Quantification : Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

The results of these experiments can be summarized in a table for easy comparison.

Solvent System Temperature (°C) Solubility (mg/mL)
0.1 M HCl (pH ~1)25Expected to be high
Phosphate Buffered Saline (pH 7.4)25Expected to be moderate to low
0.1 M NaOH (pH ~13)25Expected to be low
Methanol25Expected to be high
Acetonitrile25Expected to be high
20% Ethanol/Water (v/v)25Expected to be moderate

Note: The values in this table are predictive and should be determined experimentally.

Diagram: Solubility Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess 1-Ethyl-4-methyl-1H-pyrazol-5-amine add_compound Add compound to solvents prep_compound->add_compound prep_solvents Prepare various solvent systems (buffers, organic) prep_solvents->add_compound equilibrate Equilibrate (e.g., 24-48h at 25°C) add_compound->equilibrate separate Centrifuge and filter supernatant equilibrate->separate dilute Dilute sample separate->dilute quantify Quantify concentration (e.g., HPLC) dilute->quantify result Determine solubility quantify->result

Caption: A typical workflow for determining the equilibrium solubility of a compound.

Stability Profile: Understanding Degradation Pathways

Assessing the stability of 1-Ethyl-4-methyl-1H-pyrazol-5-amine is crucial for defining its shelf-life, storage conditions, and potential liabilities in a drug development pipeline. Forced degradation studies are employed to accelerate the degradation process and identify potential degradation products.[8][9][10]

Potential Degradation Pathways

Based on the structure of 1-Ethyl-4-methyl-1H-pyrazol-5-amine and the general chemistry of pyrazoles, several degradation pathways can be anticipated:

  • Oxidative Degradation : The pyrazole ring and the electron-rich amino group can be susceptible to oxidation.[9] Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[8]

  • Hydrolytic Degradation : While the pyrazole ring itself is generally stable to hydrolysis[11], extreme pH and high temperatures could potentially lead to ring cleavage, although this is not expected to be a rapid process.[12]

  • Photolytic Degradation : Aromatic systems, including pyrazoles, can be sensitive to light, particularly UV radiation.[11] Photodegradation can lead to complex reaction mixtures.

Forced Degradation Studies

A systematic forced degradation study should be conducted to investigate the stability of 1-Ethyl-4-methyl-1H-pyrazol-5-amine under various stress conditions.

Protocol 2: Forced Degradation Study

  • Preparation of Stock Solution : Prepare a stock solution of the compound in a suitable solvent, such as methanol or acetonitrile.

  • Stress Conditions :

    • Acidic Hydrolysis : Treat the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.[13]

    • Basic Hydrolysis : Treat the compound with 0.1 M NaOH at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation : Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[9]

    • Thermal Degradation : Expose the solid compound to dry heat (e.g., 80°C).

    • Photolytic Degradation : Expose a solution of the compound to UV light (e.g., 254 nm) and/or white light.

  • Time Points : Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation : Neutralize acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

  • Analytical Method : Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A diode array detector (DAD) or mass spectrometry (MS) detector can be used for peak purity analysis and identification of degradants.[14][15]

The results should be presented in a table summarizing the percentage of degradation under each condition.

Stress Condition Time (hours) % Degradation Number of Degradants
0.1 M HCl, 60°C24To be determinedTo be determined
0.1 M NaOH, 60°C24To be determinedTo be determined
3% H₂O₂, RT24To be determinedTo be determined
Dry Heat, 80°C24To be determinedTo be determined
UV Light24To be determinedTo be determined

Note: The values in this table are placeholders for experimental results.

Diagram: Forced Degradation Study Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare stock solution of 1-Ethyl-4-methyl-1H-pyrazol-5-amine acid Acidic Hydrolysis prep_stock->acid base Basic Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal prep_stock->thermal photo Photolytic prep_stock->photo sampling Sample at time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc_analysis Analyze by stability-indicating HPLC method sampling->hplc_analysis results Identify and quantify degradants hplc_analysis->results

Caption: A workflow for conducting forced degradation studies on a new chemical entity.

Recommendations for Handling and Storage

Based on the anticipated stability profile, the following recommendations are provided for the handling and storage of 1-Ethyl-4-methyl-1H-pyrazol-5-amine:

  • Solid Compound : Store in a tightly sealed container, protected from light, in a cool and dry place.[11]

  • Solutions : For short-term storage, solutions in aprotic, non-polar solvents like dichloromethane or toluene are likely to be stable.[11] For longer-term storage, refrigeration (2-8 °C) is recommended. Solutions in protic solvents or aqueous buffers should be prepared fresh. Discoloration (e.g., turning yellow or brown) may indicate degradation.[11]

Conclusion

While specific experimental data for 1-Ethyl-4-methyl-1H-pyrazol-5-amine is limited, a comprehensive understanding of its solubility and stability can be inferred from the well-established chemistry of pyrazole derivatives. Its solubility is expected to be pH-dependent and can be modulated with co-solvents. The compound is likely susceptible to oxidative and photolytic degradation. The experimental protocols outlined in this guide provide a robust framework for the systematic characterization of this and similar molecules, which is essential for advancing their development in pharmaceutical and chemical research.

References

  • Benchchem. (n.d.). Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media.
  • Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Benchchem. (n.d.). Degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions.
  • Benchchem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
  • Talaviya, R. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004.
  • PubChem. (n.d.). 1-ethyl-5-methyl-1h-pyrazol-4-amine.
  • MilliporeSigma. (n.d.). 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride.
  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • PubChem. (n.d.). 1-ethyl-4-methyl-1h-pyrazol-5-amine.
  • PubChem. (n.d.). ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine.
  • ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • ChemicalBook. (n.d.). ETHYL 5-AMINO-1-METHYLPYRAZOLE-4-CARBOXYLATE CAS 31037-02-2.
  • EPA. (2025, October 15). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Properties.
  • Benchchem. (n.d.). Assessing the stability of 1-ethyl-4-iodo-5-methyl-1H-pyrazole in various solvents.
  • ResearchGate. (n.d.). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of 1-methyl-1H-pyrazol-5-amine.
  • PubChem. (n.d.). 1-Ethyl-1H-pyrazol-5-amine.
  • PubChem. (2026, February 21). (1-ethyl-1H-pyrazol-4-yl)methanamine.
  • PubChem. (n.d.). 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide.
  • BenchChem. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • International Journal of Novel Research and Development. (2025, December 15). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • BLD Pharm. (n.d.). 1935408-47-1|4-Ethyl-1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
  • ResearchGate. (2025, October 31). Development of forced degradation and stability indicating studies of drugs – A review.
  • Benchchem. (n.d.). Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES.
  • PMC. (n.d.). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.
  • ResearchGate. (2024, December 26). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine.
  • NIST WebBook. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate.
  • Benchchem. (n.d.). Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide.
  • BLDpharm. (n.d.). 1185300-50-8|1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride.

Sources

The Aminopyrazole Scaffold: A Privileged Framework in Targeted Kinase Inhibition and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of precision in targeted therapeutics has highlighted the aminopyrazole core as a highly privileged structural motif in modern drug discovery. Aminopyrazole derivatives—specifically categorized by the position of their amino group into 3-aminopyrazoles (3-AP), 4-aminopyrazoles (4-AP), and 5-aminopyrazoles (5-AP)—exhibit remarkable versatility in binding diverse biological targets. By acting as potent ATP-competitive inhibitors, these compounds have unlocked new therapeutic avenues across oncology, neurodegeneration, and infectious diseases. This technical guide synthesizes the structural rationale, mechanistic pathways, synthetic methodologies, and self-validating experimental workflows essential for the research and development of aminopyrazole-based therapeutics.

Structural Rationale: The Hydrogen Bond "Zipper"

The efficacy of aminopyrazoles stems directly from their unique physicochemical properties. The free amino group, combined with the adjacent nitrogen atoms of the pyrazole ring, readily forms a hydrogen bond donor-acceptor-donor "zipper" structure[1]. This configuration perfectly mimics the adenine ring of adenosine triphosphate (ATP), allowing the scaffold to anchor deeply within the highly conserved hinge region of protein kinases[1].

The position of the amino group dictates target selectivity:

  • 3-Aminopyrazoles (3-AP): Exhibit a high probability of interacting with the Janus kinase (JAK) family, Fibroblast Growth Factor Receptors (FGFR), and AXL receptor tyrosine kinases[2].

  • 4-Aminopyrazoles (4-AP): Show a pronounced affinity for cyclin-dependent kinases (CDKs), making them valuable in regulating cell cycle progression[2].

  • 5-Aminopyrazoles (5-AP): Are heavily utilized in the development of p38α MAP kinase inhibitors and Bruton's tyrosine kinase (BTK) inhibitors[2][3].

Mechanisms of Action: Precision Kinase Targeting

AXL Kinase in Oncology

AXL is a receptor tyrosine kinase that, upon binding its ligand GAS6, drives tumor metastasis, epithelial-mesenchymal transition (EMT), and resistance to standard chemotherapies. Recent developments have yielded highly potent 3-aminopyrazole derivatives (e.g., compound 6li) that tightly bind the AXL protein[4]. By occupying the ATP-binding pocket, these inhibitors completely abrogate the downstream PI3K/AKT and MAPK/ERK signaling cascades[4].

AXL_Pathway GAS6 GAS6 Ligand AXL AXL Tyrosine Kinase GAS6->AXL Activation PI3K PI3K / AKT Cascade AXL->PI3K Phosphorylation ERK MEK / ERK Cascade AXL->ERK Phosphorylation Inhibitor 3-Aminopyrazole Inhibitor (e.g., 6li) Inhibitor->AXL ATP-Competitive Hinge Binding Metastasis Tumor Survival & Metastasis PI3K->Metastasis ERK->Metastasis

AXL receptor signaling pathway blocked by 3-aminopyrazole ATP-competitive inhibitors.

Overcoming FGFR Gatekeeper Mutations

A critical limitation of first-generation kinase inhibitors is their vulnerability to gatekeeper mutations (e.g., FGFR3-V555M), which introduce bulky amino acid side chains that sterically hinder drug binding. Advanced aminopyrazole inhibitors have been rationally designed to circumvent this by covalently targeting a specific cysteine residue on the P-loop of the kinase, maintaining sub-nanomolar potency against both wild-type and mutated variants[5].

JNK3 Inhibition in Neurodegeneration

In the context of neurodegenerative diseases, inhibiting c-Jun N-terminal kinase 3 (JNK3) prevents oxidative stress-induced apoptosis. However, pan-JNK inhibition causes severe systemic toxicity. Structure-activity relationship (SAR) optimization of aminopyrazole amides (specifically utilizing N-isopropyl substitutions) has yielded compounds with high isoform selectivity for JNK3 over the closely related p38α and JNK1 kinases[6].

Quantitative Activity Profiles

The following table summarizes the in vitro biochemical data of leading aminopyrazole derivatives against their respective primary targets, highlighting the broad applicability of the scaffold.

Compound Class / IdentifierPrimary TargetScaffold TypeBinding Affinity (Kd)Inhibitory Concentration (IC50)Reference
Compound 6li AXL Kinase3-Aminopyrazole0.26 nM1.6 nM4[4]
Compound 7 CDK1 (MCF-7 cells)4-AminopyrazoleN/A11.51 µM1[1]
Compound 74b Unknown (MDA-MB-468)5-AminopyrazoleN/A3.34 µM7[7]
Compound 26f JNK3Aminopyrazole AmideN/A< 10 nM6[6]

Synthetic Methodologies & Structural Optimization

The traditional synthesis of aminopyrazoles via the condensation of β-ketonitriles with hydrazines often requires harsh conditions and yields complex mixtures of regioisomers. To accelerate SAR library generation, modern medicinal chemistry relies on multi-component reactions (MCRs).

Causality in Experimental Design: Utilizing an iodine-mediated, one-pot, three-component reaction allows for the rapid construction of multi-substituted aminopyrazoles[1]. Iodine acts as a mild Lewis acid, facilitating the initial Knoevenagel condensation and subsequent cyclization. This thermodynamic control drives the reaction toward the stable aromatic pyrazole core, minimizing the need for intermediate purification and drastically reducing the use of toxic organic solvents[1].

Protocol 1: One-Pot Iodine-Mediated Synthesis of Multi-Substituted Aminopyrazoles
  • Preparation: In a 50 mL round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and hydrazine derivative (1.0 mmol) in 10 mL of absolute ethanol.

  • Catalysis: Add molecular iodine (I2, 20 mol%) to the reaction mixture. Rationale: Iodine activates the carbonyl carbon, lowering the activation energy for nucleophilic attack by malononitrile.

  • Cyclization: Stir the mixture at reflux (70-80°C) for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:2) solvent system.

  • Quenching & Workup: Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to reduce any unreacted iodine.

  • Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure aminopyrazole derivative.

Experimental Validation & Self-Validating Workflows

To ensure that the observed biological activity of a synthesized aminopyrazole is due to specific target engagement rather than general cytotoxicity, researchers must employ self-validating screening systems.

Validation_Workflow Synthesis 1. Library Synthesis (Iodine-Mediated) Biochemical 2. Biochemical Assay (Kd & IC50 Profiling) Synthesis->Biochemical SAR Triage Cellular 3. Target Engagement (Ba/F3 Cell Assay) Biochemical->Cellular IC50 < 10nM InVivo 4. In Vivo Models (PK/PD & Efficacy) Cellular->InVivo High Selectivity

End-to-end experimental workflow for validating aminopyrazole-based kinase inhibitors.

Protocol 2: Self-Validating Ba/F3 Cell Proliferation Assay

The murine Ba/F3 pro-B cell line is naturally dependent on Interleukin-3 (IL-3) for survival. By stably transfecting these cells with an oncogenic fusion kinase (e.g., TEL-AXL), the cells become "addicted" to the kinase signaling and can survive without IL-3[4]. This creates a perfect internal control system.

  • Cell Culture Preparation:

    • Culture wild-type Ba/F3 cells in RPMI-1640 medium supplemented with 10% FBS and 10 ng/mL murine IL-3.

    • Culture TEL-AXL transfected Ba/F3 cells in RPMI-1640 medium supplemented with 10% FBS (without IL-3).

  • Compound Treatment: Seed both cell lines into 96-well plates at a density of 1 × 10^4 cells/well. Treat the cells with serial dilutions of the aminopyrazole derivative (e.g., 0.1 nM to 10 µM) and incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Quantification: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2 hours, then measure the absorbance at 450 nm using a microplate reader.

  • Causality & Validation Analysis:

    • True Target Inhibition: The compound induces apoptosis in the TEL-AXL cells at low nanomolar concentrations but does not affect the wild-type Ba/F3 cells (grown in IL-3) at the same concentrations.

    • General Toxicity: If the compound kills both the TEL-AXL and wild-type cells equally, the effect is due to off-target cytotoxicity, and the compound is deprioritized.

References

  • Aminopyrazoles as privileged structures in anticancer drug design - an in silico study.Bulgarian Chemical Communications.
  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors.Journal of Medicinal Chemistry (ACS Publications).
  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3.PMC (PubMed Central).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review.MDPI.
  • Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents.Taylor & Francis.
  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives.Journal of Medicinal Chemistry (ACS Publications).
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.MDPI.

Sources

A Comprehensive Technical Guide to the Safe Handling of 1-Ethyl-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed examination of the safety and handling protocols for 1-Ethyl-4-methyl-1H-pyrazol-5-amine (CAS No: 3702-13-4).[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes available safety data to establish best practices for laboratory and industrial applications. The guide covers hazard identification, exposure controls, emergency procedures, and proper disposal, underpinned by a rationale that connects procedural steps to the compound's known and anticipated chemical properties. By contextualizing safety measures within a risk-management framework, this guide aims to foster a proactive safety culture when working with this and structurally related pyrazole derivatives.

Introduction to the Pyrazole Class and 1-Ethyl-4-methyl-1H-pyrazol-5-amine

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][5] 1-Ethyl-4-methyl-1H-pyrazol-5-amine is a substituted pyrazole that serves as a valuable building block in the synthesis of more complex molecules.[6] Its utility in pharmaceutical research necessitates a thorough understanding of its safety profile to ensure the protection of laboratory personnel and the environment.[7] This guide addresses the specific hazards associated with this compound and provides a framework for its safe manipulation.

Hazard Identification and Toxicological Profile

A comprehensive risk assessment begins with a clear identification of the potential hazards. Based on available Safety Data Sheets (SDS) and related chemical data, 1-Ethyl-4-methyl-1H-pyrazol-5-amine presents several key health and safety risks.

GHS Hazard Classification:

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 3GHS06DangerH301: Toxic if swallowed.
Skin Corrosion/IrritationCategory 2GHS07WarningH315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2AGHS07WarningH319: Causes serious eye irritation.[8]

This table synthesizes data from multiple sources for related pyrazole compounds, providing a conservative and comprehensive hazard profile.[1][8]

Toxicological Summary
  • Acute Oral Toxicity: The primary acute hazard is oral toxicity, classified as Category 3.[1] This classification indicates that small quantities of the substance can cause significant toxic effects if ingested. The causality stems from the potential interaction of the amine and pyrazole functionalities with biological pathways.

  • Dermal and Ocular Irritation: The compound is a known skin and eye irritant. This is a common characteristic of many amine-containing heterocyclic compounds, which can cause local inflammation and tissue damage upon contact. Prolonged or repeated skin contact may lead to dermatitis.

  • Inhalation: While specific data for inhalation toxicity is limited, it is prudent to assume that the dust or aerosol may cause respiratory tract irritation.[8][9][10] Therefore, minimizing the generation of airborne particles is a critical safety measure.

  • Chronic Exposure and Other Data Gaps: There is currently no available data on the carcinogenic, mutagenic, or reproductive effects of this specific compound.[8][11] In the absence of data, a precautionary principle should be applied, and exposure should be minimized to the lowest reasonably achievable level.

Engineering Controls and Personal Protective Equipment (PPE): The Hierarchy of Control

The most effective way to mitigate risk is to follow the hierarchy of controls, prioritizing engineering and administrative controls over sole reliance on PPE.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for 1-Ethyl-4-methyl-1H-pyrazol-5-amine cluster_details Implementation Details Elimination Elimination (Not Feasible) Substitution Substitution (Use less hazardous alternative if possible) Elimination->Substitution Ideal Goal Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Leads to Administrative Administrative Controls (SOPs, Training) Engineering->Administrative Reinforces Eng_Details • Fume Hood / Ventilated Enclosure • Safety Shower & Eyewash Station Engineering->Eng_Details PPE Personal Protective Equipment (Last Line of Defense) Administrative->PPE Requires Admin_Details • Standard Operating Procedures (SOPs) • Mandatory Safety Training • Restricted Access Areas Administrative->Admin_Details PPE_Details • Safety Glasses with Side Shields / Goggles • Nitrile or Neoprene Gloves • Laboratory Coat • Respiratory Protection (if dust is generated) PPE->PPE_Details

Caption: Hierarchy of controls for safe handling.

Engineering Controls

The primary engineering control for handling 1-Ethyl-4-methyl-1H-pyrazol-5-amine is to prevent its dispersal into the work environment.

  • Ventilation: All weighing and manipulation of the solid compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[12]

  • Safety Stations: A safety shower and eyewash station must be readily accessible in the immediate work area.[13] Proximity is critical for effective decontamination in case of accidental contact.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

  • Eye and Face Protection: Chemical safety glasses with side shields are mandatory at a minimum. For procedures with a higher risk of splashing, chemical goggles or a full-face shield should be worn.[11]

  • Skin Protection:

    • Gloves: Compatible chemical-resistant gloves, such as nitrile or neoprene, must be worn.[14] Gloves should be inspected for integrity before each use and removed using the proper technique to avoid skin contamination.[12][14] Contaminated gloves must be disposed of as chemical waste.[11][12]

    • Lab Coat: A fully buttoned laboratory coat must be worn to protect street clothes and underlying skin.[11][12]

  • Respiratory Protection: If engineering controls are insufficient to prevent dust formation or if an aerosol is generated, a NIOSH-approved particulate respirator (e.g., N95) or a higher level of respiratory protection should be used based on a formal risk assessment.[8][12]

Standard Operating Procedures (SOPs) for Handling and Storage

Adherence to well-defined protocols is crucial for consistent and safe operations.

General Handling Protocol
  • Preparation: Cordon off the work area. Ensure the fume hood is functioning correctly. Assemble all necessary equipment and reagents.

  • Weighing: Tare a suitable container inside the chemical fume hood or ventilated enclosure. Carefully transfer the required amount of 1-Ethyl-4-methyl-1H-pyrazol-5-amine, avoiding the creation of dust.

  • Dissolution/Reaction: If making a solution, add the solid to the solvent slowly. If used in a reaction, add it to the reaction vessel within the fume hood.

  • Post-Handling: Thoroughly wash hands and forearms with soap and water after handling is complete and before leaving the laboratory.[11][12]

  • Decontamination: Clean the work area and any contaminated equipment after use.

Storage Requirements
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] Some related compounds are noted to be air or light sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) and in an opaque container is a best practice.[8][11]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents.[13] Keep the compound in a designated, locked storage area if possible, especially given its acute toxicity rating.[8]

Emergency Procedures: A Proactive Approach

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Emergency_Response_Flowchart cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Emergency Event (Spill or Exposure) Assess Assess Situation (Is it safe to intervene?) Start->Assess Evacuate Evacuate Area Alert Others Call Emergency Services Assess->Evacuate No ExposureType Identify Exposure Type Assess->ExposureType Yes, Exposure SpillSize Assess Spill Size Assess->SpillSize Yes, Spill SkinContact Skin Contact: Remove contaminated clothing. Flush with water for 15 min. ExposureType->SkinContact Skin EyeContact Eye Contact: Flush with eyewash for 15 min. Hold eyelids open. ExposureType->EyeContact Eye Inhalation Inhalation: Move to fresh air. ExposureType->Inhalation Inhalation Ingestion Ingestion: Rinse mouth with water. Do NOT induce vomiting. ExposureType->Ingestion Ingestion SeekMedical Seek Immediate Medical Attention (Bring SDS) SkinContact->SeekMedical EyeContact->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical SmallSpill Small Spill: Absorb with inert material. Collect in sealed container. SpillSize->SmallSpill Small LargeSpill Large Spill: Evacuate and call EHS. SpillSize->LargeSpill Large Decontaminate Decontaminate Area SmallSpill->Decontaminate

Caption: Decision workflow for emergency response.

First-Aid Measures

The immediate response to an exposure can significantly impact the outcome.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[8][11][13] If skin irritation occurs, get medical advice/attention.

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8][11] If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[8]

  • If Swallowed: Call a poison center or doctor immediately.[13] Rinse mouth with water.[11] Never give anything by mouth to an unconscious person.[11][12]

Spill and Leak Containment
  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a suitable, closed, and labeled container for disposal.[11][12] The area should then be decontaminated.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[11] Restrict access to the area until cleanup is complete. Do not allow the material to enter drains or waterways.[11][14]

Waste Disposal

All waste containing 1-Ethyl-4-methyl-1H-pyrazol-5-amine, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.

  • Procedure: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[11] Do not dispose of down the drain. All local, state, and federal regulations for hazardous waste disposal must be followed.

Conclusion

1-Ethyl-4-methyl-1H-pyrazol-5-amine is a valuable research chemical with a defined set of hazards, primarily acute oral toxicity and dermal/ocular irritation. By understanding these risks and implementing the hierarchy of controls—prioritizing engineering solutions, adhering to strict administrative protocols, and consistently using appropriate PPE—this compound can be handled safely. This guide provides the technical framework for developing robust, self-validating safety systems in any research or development setting. A proactive and informed approach to safety is paramount to protecting the health of scientists and preserving the integrity of the research environment.

References

  • Tokyo Chemical Industry. (2025, November 27). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET.
  • Enamine. SAFETY DATA SHEET - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
  • CymitQuimica. (2026, January 31). SAFETY DATA SHEET.
  • MilliporeSigma. 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride.
  • Sigma-Aldrich. 1-Ethyl-4-methyl-1H-pyrazol-5-amine AldrichCPR.
  • BASF. (2025, July 28). Safety data sheet.
  • Angene Chemical. (2025, August 15). Safety Data Sheet.
  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, June 2). SAFETY DATA SHEET.
  • MilliporeSigma. 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride.
  • MilliporeSigma. 1h-pyrazol-5-amine.
  • PubChem. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401.
  • PubChem. 1-Ethyl-1H-pyrazol-5-amine | C5H9N3 | CID 337310.
  • ResearchGate. (2025, August 8). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative.
  • ResearchGate. (2024, June 12). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • Journal of Chemical Health Risks. (2024, November 20). “Review on Biological Activities of Pyrazole Derivatives”.
  • PMC. Current status of pyrazole and its biological activities.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Benchchem. Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.

Sources

GHS Hazard Classification of 1-Ethyl-4-methyl-1H-pyrazol-5-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis of the potential GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classification for 1-Ethyl-4-methyl-1H-pyrazol-5-amine. It is intended for researchers, scientists, and drug development professionals who may handle this compound or structurally similar molecules.

Executive Summary: Navigating Data Gaps with Scientific Rationale

A comprehensive search for safety and toxicological data specific to 1-Ethyl-4-methyl-1H-pyrazol-5-amine (CAS No. not definitively assigned in public databases, Molecular Formula: C₆H₁₁N₃) reveals a significant data gap. There is currently no officially registered or published GHS classification for this specific isomer.

However, the principles of chemical safety and toxicological assessment demand a proactive approach. In the absence of direct data, a provisional hazard assessment can be constructed by examining the GHS classifications of structurally related isomers and analogues. This approach, rooted in structure-activity relationships, allows us to anticipate potential hazards and establish prudent handling protocols.

This document synthesizes the available GHS data for close structural analogues to provide a scientifically grounded, albeit provisional, hazard profile for 1-Ethyl-4-methyl-1H-pyrazol-5-amine. It must be emphasized that this constitutes a predicted classification and should be superseded by empirical data as it becomes available.

The Principle of Structure-Activity Relationship in Hazard Assessment

The core logic of this guide rests on the well-established toxicological principle that chemicals with similar structures often exhibit similar biological and toxicological properties. The primary amine and substituted pyrazole core are key toxicophores that dictate the likely hazard profile. By analyzing the classifications of isomers where the positions of the ethyl, methyl, and amine groups are varied, we can infer a probable hazard profile.

The following sections will detail the GHS classifications of these analogues, which collectively suggest that 1-Ethyl-4-methyl-1H-pyrazol-5-amine should be handled as a compound that is, at minimum, a skin and eye irritant, potentially harmful if swallowed, and may cause respiratory irritation.

Analysis of Structurally Related Compounds

The following compounds provide the basis for our provisional classification. Their GHS classifications have been reported in databases such as PubChem and by chemical suppliers.

1-Ethyl-1H-pyrazol-5-amine

This isomer differs by the absence of the methyl group at the 4-position. Its GHS classification provides a foundational understanding of the hazards associated with the ethyl-pyrazol-amine scaffold.

  • GHS Classification Summary:

    • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

    • Serious Eye Damage/Eye Irritation: Category 2/2A (Causes serious eye irritation)[1]

    • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[1]

1-Ethyl-5-methyl-1H-pyrazol-4-amine

This isomer simply swaps the positions of the methyl and amine groups relative to the target compound. This makes it a very strong analogue for predicting the hazard profile.

  • GHS Classification Summary (from its hydrochloride salt):

    • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

    • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)

    • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)

((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine

While not a direct positional isomer, this compound contains the core 1-ethyl-pyrazole structure and an amine function, providing additional context.

  • GHS Classification Summary:

    • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[2]

    • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2]

    • Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[2]

    • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[2]

Provisional GHS Classification for 1-Ethyl-4-methyl-1H-pyrazol-5-amine

Based on the consistent hazard profile of its structural analogues, we can logically derive a provisional GHS classification for 1-Ethyl-4-methyl-1H-pyrazol-5-amine. The "Warning" signal word is appropriate as the data from the closest isomers do not consistently indicate the more severe "Danger" level, except for the potential for serious eye damage seen in one analogue.

Table 1: Provisional GHS Hazard Classification
Hazard ClassCategoryGHS Hazard Statement (H-Code)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation
Acute Toxicity, Oral (Precautionary)Category 4H302: Harmful if swallowed
Recommended GHS Label Elements

The following diagram illustrates the essential GHS label elements based on this provisional classification.

GHS_Label cluster_pictogram Pictogram cluster_details Label Elements p1 details Signal Word Warning Hazard Statements H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation H302: Harmful if swallowed (precautionary)

Caption: GHS Label Elements for 1-Ethyl-4-methyl-1H-pyrazol-5-amine.

Experimental Protocols for Safe Handling

The derived hazard classification necessitates specific laboratory protocols to ensure researcher safety. The following step-by-step procedures are mandatory when handling 1-Ethyl-4-methyl-1H-pyrazol-5-amine or compounds with a similar predicted hazard profile.

Personal Protective Equipment (PPE) Workflow

This workflow ensures a self-validating system of protection by layering engineering controls with appropriate PPE.

PPE_Workflow start Start: Prepare to Handle Compound eng_controls Step 1: Engineering Controls Ensure work is performed in a certified chemical fume hood. start->eng_controls ppe_selection Step 2: Select Primary PPE - Nitrile gloves (check breakthrough time) - Chemical splash goggles - Lab coat eng_controls->ppe_selection ppe_donning Step 3: Don PPE Correctly Ensure full coverage. Check glove integrity. ppe_selection->ppe_donning handling Step 4: Handle Compound Follow standard operating procedures for weighing, dissolving, and reacting. ppe_donning->handling decontamination Step 5: Decontamination Wipe down work surfaces. Properly dispose of contaminated materials. handling->decontamination ppe_doffing Step 6: Doff PPE Remove gloves first, then goggles, then lab coat to avoid cross-contamination. decontamination->ppe_doffing handwash Step 7: Personal Hygiene Wash hands thoroughly with soap and water. ppe_doffing->handwash end End: Procedure Complete handwash->end

Caption: Step-by-step PPE and safe handling workflow.

First Aid Measures

The following protocols are based on the predicted GHS classification and should be included in the laboratory's standard operating procedures (SOPs).

  • If on Skin (H315):

    • Immediately flush skin with plenty of water for at least 15 minutes.

    • Remove contaminated clothing.

    • If skin irritation occurs, seek medical attention.

  • If in Eyes (H319):

    • Immediately rinse cautiously with water for several minutes.

    • Remove contact lenses, if present and easy to do. Continue rinsing.

    • If eye irritation persists, get medical advice/attention.

  • If Inhaled (H335):

    • Move the person into fresh air and keep at rest in a position comfortable for breathing.

    • If respiratory symptoms persist, call a physician.

  • If Swallowed (H302):

    • Rinse mouth with water.

    • Do NOT induce vomiting.

    • Call a POISON CENTER or doctor/physician if you feel unwell.[3]

Conclusion and Path Forward

While a definitive GHS classification for 1-Ethyl-4-methyl-1H-pyrazol-5-amine is not currently available, a robust provisional classification has been developed through a critical evaluation of its structural isomers. The evidence strongly suggests that this compound should be treated as a skin and eye irritant, a potential respiratory irritant, and possibly harmful if swallowed.

It is imperative that researchers adhere to the handling protocols outlined in this guide. Furthermore, it is recommended that any organization synthesizing or using this compound on a larger scale consider commissioning specific toxicological studies (e.g., in vitro skin/eye irritation tests) to establish a definitive, empirically-backed GHS classification. This will not only ensure the highest level of safety but also contribute valuable data to the public chemical safety domain.

References

  • PubChem. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Ethyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

Sources

Physicochemical characteristics of pyrazole core structures

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characteristics of Pyrazole Core Structures

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in modern medicinal chemistry.[1][2] Its remarkable versatility is not only due to its diverse biological activities but also stems from a unique and tunable set of physicochemical properties.[3][4] This guide provides a detailed exploration of the core physicochemical characteristics of the pyrazole ring system, including its electronic structure, tautomerism, acidity/basicity, lipophilicity, hydrogen bonding capacity, and metabolic stability. By understanding these fundamental properties, researchers can more effectively leverage the pyrazole core in rational drug design to optimize potency, selectivity, and pharmacokinetic profiles. This document synthesizes field-proven insights with established scientific principles, offering both theoretical understanding and practical methodologies for property evaluation.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Heterocyclic frameworks are the backbone of pharmaceutical chemistry, with nitrogen-containing rings being particularly prominent in a vast number of clinically approved drugs.[1][5] Among these, pyrazole (1,2-diazole) has emerged as an exceptionally valuable core structure.[2][6] Its prevalence is evident in numerous blockbuster drugs spanning a wide range of therapeutic areas, including anti-inflammatory agents like Celecoxib, anticancer drugs such as Ruxolitinib, and treatments for erectile dysfunction like Sildenafil.[6][7][8]

The success of the pyrazole scaffold can be attributed to its unique combination of properties:

  • Structural Rigidity and Aromaticity: The planar, aromatic ring provides a stable, conformationally rigid framework for orienting substituents for optimal interaction with biological targets.[1]

  • Synthetic Tractability: A wealth of synthetic methods allows for the efficient and diverse functionalization of all positions on the pyrazole ring, facilitating extensive structure-activity relationship (SAR) studies.[3][9][10]

  • Tunable Physicochemical Profile: As this guide will detail, the electronic and steric nature of substituents can be used to precisely modulate properties like pKa, lipophilicity, and solubility to enhance drug-like characteristics.[3]

  • Bioisosteric Versatility: The pyrazole ring is often employed as a bioisosteric replacement for other groups, such as amides or imidazoles, to improve metabolic stability or alter binding interactions while maintaining key pharmacophoric features.[1]

This guide will dissect the fundamental physicochemical characteristics that grant the pyrazole core its privileged status in drug discovery.

Fundamental Physicochemical Properties

Aromaticity and Electronic Structure

The pyrazole ring is an aromatic heterocycle that satisfies Hückel's rule with a six-π-electron system.[1] This aromaticity imparts significant chemical stability and resistance to metabolic degradation.[1] The most defining feature of its electronic structure is the presence of two non-equivalent nitrogen atoms:[1][11]

  • N1 (Pyrrole-like): This nitrogen atom is sp2-hybridized and contributes its lone pair of electrons to the aromatic sextet. The proton on this nitrogen (in the unsubstituted ring) is consequently acidic and can act as a hydrogen bond donor.[7][12]

  • N2 (Pyridine-like): This nitrogen is also sp2-hybridized, but its lone pair resides in an sp2 orbital in the plane of the ring and is not part of the aromatic system. This lone pair is basic and acts as a hydrogen bond acceptor.[12][13]

This electronic arrangement results in a charge distribution where the pyridine-like N2 atom reduces electron density at the adjacent C3 and C5 positions, while the pyrrole-like N1 atom increases electron density at the C4 position, making it more susceptible to electrophilic attack.[13]

Prototropic Tautomerism

A critical characteristic of N-unsubstituted pyrazoles is their ability to exist in a state of rapid tautomeric equilibrium.[9][14] The proton on the N1 nitrogen can migrate to the N2 nitrogen, resulting in two distinct but rapidly interconverting tautomers. For an unsymmetrically substituted pyrazole, this leads to a mixture of isomers.[12]

Caption: Prototropic tautomerism in an unsubstituted pyrazole ring.

This tautomerism has profound implications in drug design:

  • Receptor Interactions: A molecule may bind to its target in a specific tautomeric form. The equilibrium between forms can influence the effective concentration of the active tautomer.

  • Physicochemical Properties: The different tautomers can exhibit slightly different dipole moments, pKa values, and hydrogen bonding patterns.

  • Synthesis: Alkylation of an unsymmetrically substituted pyrazole can lead to a mixture of N1 and N2 alkylated products, posing a regioselectivity challenge.[12]

Acidity and Basicity (pKa)

The unique electronic arrangement of the pyrazole ring allows it to act as both a weak acid and a weak base.[7]

  • Basicity: The pyridine-like N2 atom can be protonated. The pKa of the conjugate acid of unsubstituted pyrazole is approximately 2.5.[12][15] This makes it a significantly weaker base than imidazole (pKa ≈ 7.1), an effect attributed to the electron-withdrawing inductive effect of the adjacent N1 nitrogen.[12]

  • Acidity: The pyrrole-like N1 proton can be removed by a base, with a pKa of approximately 14.2 for unsubstituted pyrazole.

The pKa is highly dependent on the nature and position of substituents. Electron-withdrawing groups (e.g., -NO2, -CF3) decrease basicity and increase acidity, while electron-donating groups (e.g., -NH2, -CH3) have the opposite effect.[3] This tunability is a key tool for medicinal chemists to control the ionization state of a drug molecule at physiological pH (≈7.4), which in turn governs its solubility, membrane permeability, and binding to target proteins.

Lipophilicity (LogP and LogD)

Lipophilicity, the measure of a compound's partitioning between a nonpolar (octanol) and polar (water) phase, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as LogP (for the neutral species) or LogD (at a specific pH).

Unsubstituted pyrazole is a relatively polar molecule with a LogP of approximately 0.26 to 0.3.[15] However, the lipophilicity of pyrazole derivatives can be extensively modulated through substitution.[3] Attaching nonpolar, hydrophobic groups (e.g., aryl, alkyl chains) will increase the LogP, while adding polar functionalities (e.g., -OH, -COOH) will decrease it.

The development of Celecoxib is a classic example of lipophilicity optimization. The rigid diarylpyrazole core was crucial for binding to the hydrophobic pocket of the COX-2 enzyme.[1]

Hydrogen Bonding

The ability to form hydrogen bonds is fundamental to a drug's interaction with its biological target. The pyrazole core is an excellent pharmacophoric element in this regard, possessing both a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) in close proximity.[12]

  • Hydrogen Bond Donor (HBD): The N-H group at the N1 position.

  • Hydrogen Bond Acceptor (HBA): The lone pair of electrons on the N2 nitrogen.

Caption: Hydrogen bonding capabilities of the pyrazole scaffold.

This dual functionality allows pyrazole-containing molecules to form specific and strong interactions within a receptor's binding site, contributing to high affinity and selectivity. For instance, the sulfonamide substituent in Celecoxib forms key hydrogen bonds within the COX-2 binding channel.[1]

Solubility and Metabolic Stability

Aqueous Solubility: While many pyrazole derivatives can suffer from poor solubility, this property is highly modifiable.[3] Solubility is influenced by the interplay of lipophilicity and hydrogen bonding capacity. Strategic introduction of polar groups or ionizable centers can significantly improve aqueous solubility, which is crucial for oral bioavailability.[3][12]

Metabolic Stability: The pyrazole ring itself is generally considered robust and resistant to metabolic degradation due to its aromatic character.[1] This makes it an attractive scaffold for improving the metabolic stability of drug candidates. For example, introducing a trifluoromethyl group to the pyrazole core of Celecoxib enhanced its metabolic stability.[1] However, substituents attached to the ring can be susceptible to metabolic enzymes (e.g., Cytochrome P450), and metabolic studies are essential in the optimization process.[16][17][18]

Summary of Key Physicochemical Data

The following table summarizes the key physicochemical properties for the parent pyrazole molecule. These values serve as a baseline, which can be significantly altered through substitution.

PropertyValueSignificance in Drug Discovery
Molecular FormulaC₃H₄N₂Foundational structural information.
Molecular Weight68.08 g/mol [15]Low starting weight allows for extensive functionalization.
pKa (Conjugate Acid)~2.5[12]Influences ionization state, solubility, and receptor binding.
pKa (N1-H Acidity)~14.2Relevant for synthetic deprotonation and certain interactions.
LogP~0.3[15]Indicates a relatively polar core; lipophilicity is highly tunable.
Hydrogen Bond Donors1[15]Crucial for specific interactions with biological targets.
Hydrogen Bond Acceptors1[15]Complements the donor for versatile binding modes.
TautomerismYes (N-unsubstituted)Affects binding, synthesis, and physical properties.[12][14]
AromaticityYesConfers high chemical and metabolic stability.[1]

Methodologies for Property Determination

Accurate determination of physicochemical properties is essential for building robust SAR and Quantitative Structure-Property Relationship (QSPR) models. Both experimental and computational approaches are widely used.[19]

Experimental Protocols

Protocol 1: Determination of LogP (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between n-octanol and water.

  • Step 1: Preparation. Prepare a stock solution of the pyrazole derivative in a suitable solvent. Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and saturate it with n-octanol. Saturate n-octanol with the aqueous buffer.

  • Step 2: Partitioning. Add a small aliquot of the stock solution to a vial containing a known ratio of the pre-saturated n-octanol and aqueous buffer (e.g., 1:1 v/v).

  • Step 3: Equilibration. Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for complete partitioning.

  • Step 4: Phase Separation. Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Step 5: Quantification. Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Step 6: Calculation. Calculate LogP as: LogP = log([Compound]octanol / [Compound]aqueous).

G A 1. Prepare Saturated Octanol & Buffer (pH 7.4) B 2. Add Compound to Octanol/Buffer Mixture A->B C 3. Shake to Equilibrate B->C D 4. Centrifuge to Separate Phases C->D E 5. Quantify Concentration in Each Phase (HPLC/UV) D->E F 6. Calculate LogP E->F

Caption: Workflow for experimental LogP determination via the shake-flask method.

Protocol 2: Potentiometric Titration for pKa Determination

This method determines the pKa by monitoring pH changes during titration with an acid or base.

  • Step 1: Solubilization. Dissolve a precise amount of the pyrazole derivative in a suitable solvent, often a co-solvent system like water/methanol if aqueous solubility is low.

  • Step 2: Titration Setup. Place the solution in a thermostatted vessel with a calibrated pH electrode and a stirrer.

  • Step 3: Titration. For determining a basic pKa, titrate the solution with a standardized acid (e.g., HCl). For an acidic pKa, titrate with a standardized base (e.g., NaOH). Add the titrant in small, precise increments.

  • Step 4: Data Collection. Record the pH value after each addition of titrant.

  • Step 5: Analysis. Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. Specialized software is often used for precise calculation.

Computational Approaches

In modern drug discovery, computational tools are indispensable for predicting physicochemical properties, allowing for the rapid virtual screening of large libraries of compounds.[20][21]

  • Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure, charge distribution, and proton affinities of pyrazole derivatives, which helps in understanding their reactivity and pKa.[21][22]

  • ADMET Prediction Tools: Numerous software packages and web-based tools (e.g., SwissADME, ADMETlab 2.0) use algorithm-based and QSAR models to predict a wide range of properties including LogP, LogS (solubility), pKa, and potential metabolic liabilities from a chemical structure alone.[23] These predictions are invaluable for prioritizing compounds for synthesis and experimental testing.[24]

Conclusion

The pyrazole core is a cornerstone of medicinal chemistry, not by accident, but by virtue of its exceptional and highly tunable physicochemical characteristics. Its aromatic stability provides a robust foundation, while the unique interplay of its two nitrogen atoms governs its acidity, basicity, and crucial hydrogen bonding patterns. The ability to strategically functionalize the ring allows medicinal chemists to finely control properties like lipophilicity and solubility, navigating the complex landscape of ADME to design effective and safe therapeutics. A thorough understanding of these foundational principles is essential for any scientist working to unlock the full potential of this privileged scaffold in the development of next-generation medicines.

References

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022-08-29). Available from: [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (2025-12-15). Available from: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024-09-25). Available from: [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC. Available from: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023-11-07). Available from: [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026-01-06). Available from: [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed. Available from: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023-04-25). Available from: [Link]

  • Current status of pyrazole and its biological activities - PMC. Available from: [Link]

  • Review: biologically active pyrazole derivatives - RSC Publishing. (2016-11-17). Available from: [Link]

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026-02-11). Available from: [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations | Organic Letters - ACS Publications. (2009-07-06). Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Available from: [Link]

  • 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry | ACS Medicinal Chemistry Letters. (2021-03-10). Available from: [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH. Available from: [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Available from: [Link]

  • Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones - Indian Academy of Sciences. Available from: [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024-03-06). Available from: [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025-04-05). Available from: [Link]

  • Physical Methods in Heterocyclic Chemistry - 1st Edition | Elsevier Shop. Available from: [Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Publishing. Available from: [Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC. Available from: [Link]

  • The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a - ResearchGate. Available from: [Link]

  • Synthesis, computational and biological study of pyrazole derivatives - ResearchGate. Available from: [Link]

  • Physical Methods in Heterocyclic Chemistry. Available from: [Link]

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade | Request PDF - ResearchGate. (2025-06-03). Available from: [Link]

  • (PDF) Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - ResearchGate. (2024-01-03). Available from: [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences. Available from: [Link]

  • Pyrazole | C3H4N2 | CID 1048 - PubChem - NIH. Available from: [Link]

  • (PDF) Pyrazole and its biological activity - ResearchGate. (2017-07-25). Available from: [Link]

  • Heterocycles in Medicinal Chemistry III - PMC - NIH. (2026-02-14). Available from: [Link]

  • Novel method for determination of heterocyclic compounds and their impact in brewing technology - Semantic Scholar. (2021-04-15). Available from: [Link]

  • Therotical and experimental approches in determination of Physicochemical parameters in QSAR.pptx - Slideshare. Available from: [Link]

  • A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Available from: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC. (2024-06-13). Available from: [Link]

  • ADMETLab 2.0. Available from: [Link]

Sources

An In-depth Technical Guide to 1-Ethyl-4-methyl-1H-pyrazol-5-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-4-methyl-1H-pyrazol-5-amine, a substituted aminopyrazole with significant potential as a versatile building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and its derivatives are actively explored for a wide range of therapeutic applications. This document delves into the synthesis, chemical properties, and known applications of 1-Ethyl-4-methyl-1H-pyrazol-5-amine, offering a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is of paramount importance in medicinal chemistry, as it is a core component of numerous drugs with diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties. The introduction of an amino group to the pyrazole ring, particularly at the 5-position, creates a highly versatile chemical intermediate with multiple nucleophilic sites, making it an ideal starting point for the synthesis of a wide array of more complex heterocyclic systems. 5-aminopyrazoles are key precursors for the synthesis of fused pyrazole derivatives such as pyrazolopyrimidines and pyrazolopyridines, which are scaffolds of significant interest in drug discovery.

1-Ethyl-4-methyl-1H-pyrazol-5-amine, with its specific substitution pattern, offers a unique combination of electronic and steric properties that can be exploited for the development of targeted therapies. The ethyl group at the 1-position and the methyl group at the 4-position influence the molecule's lipophilicity and metabolic stability, while the 5-amino group serves as a crucial handle for further chemical modifications.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 1-Ethyl-4-methyl-1H-pyrazol-5-amine is essential for its effective utilization in research and development.

General Properties
PropertyValue
Chemical Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol
CAS Number 3702-13-4
Appearance Solid (predicted)
Predicted XlogP 0.6

Table 1: General physicochemical properties of 1-Ethyl-4-methyl-1H-pyrazol-5-amine.

Spectroscopic Data

While a comprehensive, publicly available set of spectroscopic data for 1-Ethyl-4-methyl-1H-pyrazol-5-amine is limited, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methyl group, a singlet for the pyrazole ring proton, and a broad singlet for the amino group protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbons of the ethyl group, the methyl carbon, and the three carbons of the pyrazole ring.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) at m/z 125.10, corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl groups, and C=N and C=C stretching of the pyrazole ring.

Synthesis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative.[1] For 1-Ethyl-4-methyl-1H-pyrazol-5-amine, this general strategy is the most logical and efficient approach.

Proposed Synthetic Route: Cyclocondensation

The synthesis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine can be achieved through the cyclocondensation reaction of ethylhydrazine with 2-methyl-3-oxobutanenitrile (also known as α-methylacetoacetonitrile).

Synthesis_of_1-Ethyl-4-methyl-1H-pyrazol-5-amine cluster_reactants Reactants cluster_product Product ethylhydrazine Ethylhydrazine product 1-Ethyl-4-methyl-1H-pyrazol-5-amine ethylhydrazine->product Cyclocondensation ketonitrile 2-Methyl-3-oxobutanenitrile ketonitrile->product

Caption: Proposed synthetic workflow for 1-Ethyl-4-methyl-1H-pyrazol-5-amine.

Causality behind Experimental Choices:

  • Ethylhydrazine: This reactant provides the N1-ethyl group and one of the nitrogen atoms for the pyrazole ring. It is a readily available and reactive hydrazine derivative.

  • 2-Methyl-3-oxobutanenitrile: This β-ketonitrile is the key three-carbon building block. The ketone carbonyl group is the site of initial attack by the hydrazine, and the nitrile group participates in the subsequent cyclization to form the aminopyrazole. The methyl group at the alpha position becomes the 4-methyl substituent on the final pyrazole ring.

  • Reaction Conditions: The reaction is typically carried out in a protic solvent such as ethanol or acetic acid, often with mild heating to facilitate the condensation and cyclization steps. The use of an acid or base catalyst can sometimes be employed to improve reaction rates and yields.

Detailed Experimental Protocol (Proposed)

The following is a proposed, step-by-step methodology for the synthesis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine based on established methods for 5-aminopyrazole synthesis.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-oxobutanenitrile (1.0 equivalent) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add ethylhydrazine (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 1-Ethyl-4-methyl-1H-pyrazol-5-amine.

Chemical Reactivity and Applications as a Chemical Intermediate

5-Aminopyrazoles are polyfunctional compounds with three primary nucleophilic sites: the exocyclic 5-amino group, the N1-nitrogen, and the C4-carbon of the pyrazole ring. The general order of reactivity is 5-NH₂ > 1-NH > 4-CH.[2] This predictable reactivity makes 1-Ethyl-4-methyl-1H-pyrazol-5-amine a valuable intermediate for the synthesis of a diverse range of heterocyclic compounds.

Reactivity_of_1-Ethyl-4-methyl-1H-pyrazol-5-amine cluster_reactions Reactions with Electrophiles cluster_products Resulting Scaffolds start 1-Ethyl-4-methyl-1H-pyrazol-5-amine acylation Acylation (e.g., with Acyl Chlorides) start->acylation sulfonylation Sulfonylation (e.g., with Sulfonyl Chlorides) start->sulfonylation condensation Condensation (e.g., with Aldehydes/Ketones) start->condensation cyclization Cyclization (e.g., with 1,3-Dicarbonyls) start->cyclization amides N-Acyl Derivatives acylation->amides sulfonamides N-Sulfonyl Derivatives sulfonylation->sulfonamides schiff_bases Schiff Bases condensation->schiff_bases fused_pyrazoles Fused Pyrazoles (e.g., Pyrazolopyrimidines) cyclization->fused_pyrazoles

Caption: Reactivity of 1-Ethyl-4-methyl-1H-pyrazol-5-amine with various electrophiles.

The primary amino group readily undergoes acylation, sulfonylation, and condensation reactions with aldehydes and ketones to form the corresponding amides, sulfonamides, and Schiff bases, respectively. More significantly, it can participate in cyclization reactions with 1,3-dicarbonyl compounds or their equivalents to construct fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. These fused ring systems are prevalent in many biologically active molecules.

Potential Applications in Drug Discovery and Development

The aminopyrazole scaffold is a cornerstone in the development of various therapeutic agents. While specific biological activity data for 1-Ethyl-4-methyl-1H-pyrazol-5-amine is not extensively published, its structural features suggest its potential as a precursor for several classes of drugs.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrazole core. The 5-amino group of 1-Ethyl-4-methyl-1H-pyrazol-5-amine can be functionalized to introduce moieties that interact with the ATP-binding site of various kinases, making it a valuable starting material for the synthesis of novel anticancer agents.

  • Anti-inflammatory Agents: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 1-Ethyl-4-methyl-1H-pyrazol-5-amine could be synthesized and screened for their potential to inhibit enzymes such as cyclooxygenase (COX) or other inflammatory mediators.[3]

  • Other Therapeutic Areas: The versatility of the aminopyrazole scaffold allows for its exploration in a wide range of other therapeutic areas, including but not limited to antiviral, antibacterial, and central nervous system (CNS) disorders.

Conclusion

1-Ethyl-4-methyl-1H-pyrazol-5-amine is a valuable and versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the high reactivity of its 5-amino group, makes it an attractive intermediate for the construction of diverse and complex molecular architectures. As the demand for novel therapeutic agents continues to grow, the strategic use of well-designed building blocks like 1-Ethyl-4-methyl-1H-pyrazol-5-amine will undoubtedly play a crucial role in the future of drug discovery and development.

References

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. [Link]

  • 1-ethyl-4-methyl-1h-pyrazol-5-amine. PubChemLite. [Link]

  • 1-Ethyl-1H-pyrazol-5-amine | C5H9N3 | CID 337310. PubChem. [Link]

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Properties. EPA. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. PMC. [Link]

  • amine. PubChemLite. [Link]amine

  • CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. [Link]

  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. PubMed. [Link]

  • US10144738B2 - Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives.
  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. [Link]

  • Substituted sodium-1H-pyrazole-5-olate - Patent US-9533972-B2. PubChem. [Link]

  • RSC Medicinal Chemistry. Royal Society of Chemistry. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. [Link]

Sources

Methodological & Application

The Strategic Utility of 1-Ethyl-4-methyl-1H-pyrazol-5-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties and metabolic stability have made it a favored building block in the design of novel therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[1][3][4] Within this versatile class of heterocycles, 1-Ethyl-4-methyl-1H-pyrazol-5-amine emerges as a particularly valuable, yet underexplored, building block. Its specific substitution pattern—an ethyl group at the N1 position, a methyl group at C4, and a primary amine at C5—offers a unique combination of steric and electronic features that can be strategically exploited by medicinal chemists to fine-tune drug candidates for enhanced potency, selectivity, and pharmacokinetic profiles.

This technical guide provides an in-depth exploration of 1-Ethyl-4-methyl-1H-pyrazol-5-amine as a key intermediate in drug discovery. We will delve into its synthetic utility, provide detailed protocols for its incorporation into lead compounds, and discuss the rationale behind its application in the context of structure-activity relationship (SAR) studies.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 1-Ethyl-4-methyl-1H-pyrazol-5-amine is not widely published, its properties can be reliably estimated based on well-characterized, structurally similar pyrazoles.

PropertyEstimated Value/CharacteristicRationale/Reference Compounds
Molecular Formula C₆H₁₁N₃-
Molecular Weight 125.17 g/mol -
Appearance Off-white to pale yellow solidGeneral observation for similar amino-pyrazoles.
Solubility Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents.General solubility of pyrazole derivatives.[5]
Reactivity The 5-amino group is a key functional handle for amide bond formation and other nucleophilic reactions.Fundamental principles of organic chemistry.
¹H NMR Expected peaks for the ethyl group (triplet and quartet), a singlet for the C4-methyl group, a singlet for the pyrazole C3-H, and a broad singlet for the NH₂ protons.Based on spectroscopic data of similar pyrazole structures.[6]
¹³C NMR Distinct signals for the pyrazole ring carbons, the ethyl carbons, and the C4-methyl carbon.Based on spectroscopic data of similar pyrazole structures.[6]
Mass Spectrum A molecular ion peak corresponding to its molecular weight.Based on mass spectrometry data for similar compounds.[7]

Synthesis of the Building Block

A plausible and efficient synthesis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine can be conceptualized from readily available starting materials, adapting established methodologies for pyrazole synthesis.[8][9]

Proposed Synthetic Workflow

Synthetic_Workflow A Ethylhydrazine C 1-Ethyl-3,4,5-trimethyl-1H-pyrazole A->C Condensation B 3-Methyl-2,4-pentanedione B->C E 1-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid C->E Oxidation D Potassium Permanganate D->E G 1-Ethyl-4-methyl-1H-pyrazol-5-amine E->G Rearrangement F Curtius or Hofmann Rearrangement F->G

Caption: Proposed synthetic route to 1-Ethyl-4-methyl-1H-pyrazol-5-amine.

Step-by-Step Synthesis Protocol

Protocol 1: Synthesis of 1-Ethyl-3,4,5-trimethyl-1H-pyrazole

  • To a solution of ethylhydrazine (1.0 eq) in a suitable solvent such as ethanol, add 3-methyl-2,4-pentanedione (1.05 eq).

  • Add a catalytic amount of a mild acid (e.g., acetic acid).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-Ethyl-3,4,5-trimethyl-1H-pyrazole.

Protocol 2: Synthesis of 1-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid

  • Dissolve 1-Ethyl-3,4,5-trimethyl-1H-pyrazole (1.0 eq) in a mixture of pyridine and water.

  • Heat the solution to reflux and add potassium permanganate (3.0-4.0 eq) portion-wise over 2-3 hours.

  • Continue refluxing until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 1-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid.

Protocol 3: Synthesis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine

  • To a solution of 1-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in an inert solvent (e.g., acetone), add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C and add ethyl chloroformate (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve sodium azide (1.5 eq) in water and add it to the reaction mixture.

  • Stir vigorously for 1 hour.

  • Extract the acyl azide with toluene and heat the organic layer to induce the Curtius rearrangement to the isocyanate.

  • Hydrolyze the isocyanate by adding aqueous acid and heating to afford the target amine.

  • Neutralize the solution and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield 1-Ethyl-4-methyl-1H-pyrazol-5-amine.

Application in Medicinal Chemistry: A Gateway to Novel Therapeutics

The strategic placement of the functional groups on 1-Ethyl-4-methyl-1H-pyrazol-5-amine makes it a highly valuable scaffold for the synthesis of diverse compound libraries for high-throughput screening and for the targeted synthesis of complex drug candidates.

Amide Coupling: Forging Key Pharmacophoric Linkages

The 5-amino group serves as an excellent nucleophile for amide bond formation, a ubiquitous linkage in drug molecules. This reaction allows for the introduction of a wide variety of substituents, enabling extensive SAR exploration.

Protocol 4: General Procedure for Amide Coupling

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid of interest (1.0 eq) in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[10]

  • Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) in combination with HOBt (1.2 eq).[11][12]

  • Add a non-nucleophilic base, for example, N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).[12]

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of 1-Ethyl-4-methyl-1H-pyrazol-5-amine (1.1 eq) in the same anhydrous solvent.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.[11]

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole amide derivative.

Amide_Coupling A 1-Ethyl-4-methyl-1H-pyrazol-5-amine E Amide Product A->E Nucleophilic Attack B Carboxylic Acid (R-COOH) B->E Activated Intermediate C Coupling Reagents (e.g., HATU, EDC/HOBt) C->B D Base (e.g., DIPEA) D->A

Caption: Workflow for amide coupling with 1-Ethyl-4-methyl-1H-pyrazol-5-amine.

Application in Kinase Inhibitor Scaffolds

Substituted pyrazoles are prominent cores in many kinase inhibitors.[5][13] The 1-Ethyl-4-methyl-1H-pyrazol-5-amine scaffold can be elaborated to target various kinases by appending appropriate pharmacophoric groups. For instance, coupling with a hinge-binding moiety can lead to potent and selective inhibitors.

Structure-Activity Relationship (SAR) Insights

The substituents on the pyrazole ring play a crucial role in modulating the biological activity of the final compound.

  • N1-Ethyl Group: This group can provide favorable hydrophobic interactions within the target protein's binding pocket and can influence the overall solubility and metabolic stability of the molecule.[14]

  • C4-Methyl Group: The methyl group can serve as a steric element to enhance selectivity by preventing binding to off-target proteins.[13] It can also influence the electronics of the pyrazole ring.

  • C5-Amine (as Amide): The amide linkage formed from the C5-amine is often a key hydrogen bond donor or acceptor, crucial for anchoring the molecule to the target protein. The substituent introduced via the amide bond allows for extensive exploration of different chemical spaces to optimize potency and other drug-like properties.[15][16]

SAR_Logic Core 1-Ethyl-4-methyl-1H-pyrazol-5-amine Scaffold N1 N1-Ethyl Group Core->N1 C4 C4-Methyl Group Core->C4 C5 C5-Amide Linkage Core->C5 Potency Potency N1->Potency PK Pharmacokinetics N1->PK C4->Potency Selectivity Selectivity C4->Selectivity C5->Potency C5->PK

Caption: Logical relationships in SAR studies of derivatives.

Safety and Handling

As with all laboratory chemicals, 1-Ethyl-4-methyl-1H-pyrazol-5-amine should be handled with appropriate safety precautions.[17][18][19]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area, preferably a fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

1-Ethyl-4-methyl-1H-pyrazol-5-amine represents a valuable and versatile building block for medicinal chemists. Its strategic substitution pattern provides a robust platform for the synthesis of novel and diverse compound libraries. The protocols and insights provided in this guide offer a solid foundation for researchers to harness the potential of this pyrazole derivative in their drug discovery endeavors, paving the way for the development of next-generation therapeutics.

References

  • Havrylyuk, D., Roman, O., & Lesyk, R. (2025, April 5). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Chemical Health Risks.
  • ResearchGate. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Wang, Z., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters.
  • RSC Publishing. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]

  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • PMC. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Enamine. (n.d.). 4-Methyl-1-(oxan-4-ylmethyl)
  • NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. Retrieved from [Link]

  • PMC. (2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • ACS Publications. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • PMC. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]

  • ACS Publications. (2015, April 20). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Capot Chemical. (2026, January 29). MSDS of 1-Methyl-1H-pyrazol-5-ol. Retrieved from [Link]

  • PMC. (n.d.). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Retrieved from [Link]

  • ResearchGate. (2017, September 4). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. Retrieved from [Link]

  • PMC. (2013, July 3). Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. Retrieved from [Link]

  • Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • TSI Journals. (n.d.). The chemistry of pyrazolopyrimidines and their applications. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubMed. (2001, September 15). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Retrieved from [Link]

  • ResearchGate. (2018, March 26). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Use of 1-Ethyl-4-methyl-1H-pyrazol-5-amine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Modern Kinase-Targeted Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in contemporary drug discovery, particularly in oncology and immunology.[1][2][3] Dysregulation of kinase activity is a known driver of numerous pathologies, making the development of potent and selective inhibitors a paramount goal for medicinal chemists.[4][5] Within the vast landscape of heterocyclic chemistry, the pyrazole core has emerged as a "privileged scaffold."[5][6][7] Its unique structural and electronic properties allow it to function as a versatile hinge-binding motif, effectively mimicking the adenine region of ATP to occupy the enzyme's active site.[2][4] This ability to form key hydrogen bond interactions is a cornerstone of its success in numerous FDA-approved drugs.[6][8]

This guide focuses on a specific, highly valuable building block: 1-Ethyl-4-methyl-1H-pyrazol-5-amine . The strategic placement of the ethyl group at the N1 position and the methyl group at the C4 position provides a stable, non-tautomeric scaffold while offering vectors for exploring specific sub-pockets within the kinase ATP-binding site. The primary amine at the C5 position serves as a crucial synthetic handle for elaboration into diverse inhibitor structures, most commonly through robust cross-coupling methodologies. These application notes provide a comprehensive technical overview, from the fundamental properties of this reagent to detailed protocols for its incorporation into advanced kinase inhibitor scaffolds and subsequent biological evaluation.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the starting material's properties is fundamental to successful synthesis and downstream applications.

PropertyValueSource
IUPAC Name 1-ethyl-4-methyl-1H-pyrazol-5-aminePubChem
Molecular Formula C₆H₁₁N₃PubChem
Molecular Weight 125.17 g/mol PubChem
CAS Number 80566-77-0Vendor Data
Appearance Off-white to light yellow solidVendor Data
Solubility Soluble in DMSO, Methanol, DichloromethaneGeneral Knowledge
pKa (predicted) ~4.5-5.5 (for the amine)Chemical Prediction

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The most direct and versatile method for elaborating 1-Ethyl-4-methyl-1H-pyrazol-5-amine into a kinase inhibitor framework is through C-N bond formation. The Buchwald-Hartwig amination reaction is an indispensable tool in this context, enabling the coupling of the pyrazole's primary amine with a variety of aryl or heteroaryl halides (e.g., a 2-chloropyrimidine or 4-chloropyridine), which are common components of kinase inhibitor pharmacophores.[6][9]

Logical Workflow for Buchwald-Hartwig Amination

The following diagram illustrates the typical workflow for coupling the pyrazole amine with a heteroaryl chloride, a key step in building many kinase inhibitors.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Weigh Reagents: - 1-Ethyl-4-methyl-1H-pyrazol-5-amine - Heteroaryl Chloride (e.g., 2-chloropyrimidine) - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., Cs₂CO₃) B 2. Add to Oven-Dried Flask A->B C 3. Purge with Inert Gas (Ar/N₂) B->C D 4. Add Anhydrous Solvent (e.g., Dioxane) C->D E 5. Heat to Reaction Temp (e.g., 90-110 °C) D->E F 6. Monitor by TLC/LC-MS (Check for starting material consumption) E->F G 7. Cool to Room Temp F->G H 8. Filter through Celite G->H I 9. Concentrate in vacuo H->I J 10. Purify via Column Chromatography I->J K 11. Characterize Product (¹H NMR, ¹³C NMR, HRMS) J->K

Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol 1: Buchwald-Hartwig Amination

This protocol provides a robust starting point for the coupling of 1-Ethyl-4-methyl-1H-pyrazol-5-amine with a generic heteroaryl chloride (Het-Cl).

Materials:

  • 1-Ethyl-4-methyl-1H-pyrazol-5-amine (1.0 eq)

  • Heteroaryl Chloride (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: Add a magnetic stir bar to a round-bottom flask equipped with a reflux condenser. Dry the glassware thoroughly in an oven and allow it to cool under a stream of inert gas.

  • Reagent Addition: To the flask, add 1-Ethyl-4-methyl-1H-pyrazol-5-amine, the heteroaryl chloride, Pd₂(dba)₃, Xantphos, and cesium carbonate.

    • Causality Note: Cesium carbonate is a strong, non-nucleophilic base often used in Buchwald-Hartwig reactions to facilitate the deprotonation of the amine and promote the catalytic cycle. Xantphos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and facilitates both the oxidative addition and reductive elimination steps.[6]

  • Inert Atmosphere: Evacuate the flask and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality Note: The Pd(0) catalyst is sensitive to oxidation, which can deactivate it. Maintaining an inert atmosphere is critical for reaction efficiency.[9]

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The reaction volume should be sufficient to ensure good mixing (typically a 0.1 M concentration of the limiting reagent).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrazole amine is consumed (typically 4-16 hours).

  • Work-up: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the base and catalyst residues. c. Wash the Celite pad with additional ethyl acetate. d. Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired coupled product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Example: Synthesis of a CDK2 Inhibitor Scaffold

Many potent kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs), are based on a 2-aminopyrimidine core.[6][10] The following scheme outlines a representative synthesis of a N-(1-ethyl-4-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine scaffold, a common core for CDK inhibitors.

G Start_Pyr 1-Ethyl-4-methyl-1H-pyrazol-5-amine Intermediate Intermediate Product Start_Pyr->Intermediate Het-Cl + Step1 Step 1: Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos Cs₂CO₃, Dioxane, 100°C Start_Pyr->Step1 Start_Pyr_img Start_Pyr_img Start_Het 2,4-dichloropyrimidine Start_Het->Step1 Start_Het_img Start_Het_img Final_Product Final Inhibitor Scaffold Intermediate->Final_Product Ar-B(OH)₂ + Step2 Step 2: Suzuki Coupling (Aryl Boronic Acid) Pd(PPh₃)₄, Na₂CO₃ DME/H₂O, 85°C Intermediate->Step2 Intermediate_img Intermediate_img Final_Product_img Final_Product_img Step1->Intermediate Step2->Final_Product

Note: The DOT language has limitations in rendering complex chemical structures. A proper chemical drawing is recommended for publication.

Synthetic_Scheme reactant1 1-Ethyl-4-methyl- 1H-pyrazol-5-amine reaction1 Buchwald-Hartwig (Protocol 1) reactant2 2,4-Dichloropyrimidine intermediate 2-Chloro-N-(1-ethyl-4-methyl- 1H-pyrazol-5-yl)pyrimidin-4-amine reaction2 Suzuki Coupling (e.g., with Arylboronic acid) intermediate->reaction2 final_product Final Inhibitor Scaffold (after Suzuki Coupling) reaction1->intermediate reaction2->final_product

Caption: Multi-step synthesis of a pyrazole-pyrimidine scaffold.

This two-step process first involves a selective nucleophilic aromatic substitution or a Buchwald-Hartwig coupling at the more reactive C4 position of the dichloropyrimidine, followed by a second coupling reaction (e.g., Suzuki-Miyaura) at the C2 position to introduce further diversity.[6][11]

Biological Evaluation: From Compound to Cellular Activity

Once a library of inhibitors is synthesized, the next critical phase is to assess their biological activity. This involves determining their potency against the target kinase and their effect on cellular signaling pathways.

Targeted Kinase Signaling Pathways

Pyrazole-based inhibitors have been developed against a wide range of kinases involved in critical signaling cascades.[7][8] A prominent example is the Cyclin-Dependent Kinase (CDK) pathway, which governs cell cycle progression.[10] Inhibition of CDK2, for instance, can prevent the phosphorylation of the Retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1/S transition and preventing cancer cell proliferation.[7]

CDK_Pathway GF Mitogenic Signals (Growth Factors) CycD_CDK46 Cyclin D / CDK4/6 GF->CycD_CDK46 activates Rb Rb CycD_CDK46->Rb phosphorylates pRb p-Rb (Inactive) E2F E2F Rb->E2F sequesters pRb->E2F releases Transcription G1/S Phase Gene Transcription E2F->Transcription activates CycE_CDK2 Cyclin E / CDK2 Transcription->CycE_CDK2 produces S_Phase S Phase Entry (DNA Replication) Transcription->S_Phase leads to CycE_CDK2->pRb maintains phosphorylation Inhibitor Pyrazole-Pyrimidine Inhibitor Inhibitor->CycE_CDK2 INHIBITS

Caption: Inhibition of the CDK/Rb pathway by a pyrazole-based inhibitor.
Detailed Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a universal platform suitable for screening inhibitors against a wide variety of kinases.[12][13]

Materials:

  • Purified recombinant target kinase (e.g., CDK2/Cyclin A)

  • Specific peptide substrate for the kinase

  • Synthesized pyrazole inhibitor library (serially diluted in DMSO)

  • Kinase reaction buffer (containing MgCl₂, DTT, etc.)

  • Ultra-Pure ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 96- or 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of your synthesized inhibitors in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the assay plate. Include "no inhibitor" (DMSO only) positive controls and "no enzyme" negative controls.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase enzyme and its specific substrate in the appropriate kinase reaction buffer.

  • Initiate Kinase Reaction: a. Add the kinase/substrate master mix to each well. b. Prepare an ATP solution at twice the final desired concentration (e.g., 2x Km of ATP for the specific kinase). c. Add the ATP solution to all wells to start the reaction. The final reaction volume is typically 10-25 µL.

    • Trustworthiness Note: Running the assay at or near the ATP Km value is crucial for accurately determining the potency of ATP-competitive inhibitors.[14]

  • Incubation: Incubate the plate at the kinase's optimal temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes). The time should be within the linear range of the reaction.

  • First Detection Step (ATP Depletion): Add ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

    • Causality Note: Depleting the excess ATP is essential because the subsequent luminescence signal is generated from ATP. This step ensures that the final signal is directly proportional to the ADP produced by the kinase, not the leftover ATP from the initial reaction.[12][13]

  • Second Detection Step (ADP to ATP Conversion & Luminescence): Add the Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP (produced by the kinase) back into ATP, which then fuels a luciferase/luciferin reaction to produce a light signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: a. Subtract the "no enzyme" background from all wells. b. Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Data Presentation: Structure-Activity Relationship (SAR)

Summarizing the biological data in a clear, tabular format is essential for establishing Structure-Activity Relationships (SAR), which guides the next round of inhibitor design.

Compound IDR¹ GroupR² GroupTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)
Lead-001 HPhenyl55>10,0001.2
Lead-002 H4-Fluorophenyl25>10,0000.8
Lead-003 H3-Pyridyl30>10,0000.9
Lead-004 -CH₃Phenyl150>10,0003.5
Control (Known Inhibitor)(e.g., AT7519)15500 (CDK1)0.5

This table demonstrates how modifications to the core scaffold (represented by R¹ and R² groups) impact target potency, selectivity, and cellular activity.

Conclusion

1-Ethyl-4-methyl-1H-pyrazol-5-amine is a highly effective and versatile building block for the synthesis of novel kinase inhibitors. Its stable, pre-functionalized core allows for rapid diversification through robust and well-established synthetic methodologies like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. By combining rational chemical synthesis with systematic biological evaluation using high-throughput assays, researchers can efficiently navigate the drug discovery process, developing potent and selective kinase inhibitors for a variety of therapeutic applications.

References

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters. [Link]

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. (2017). Organic Letters. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). National Center for Biotechnology Information. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). National Center for Biotechnology Information. [Link]

  • ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. (n.d.). PubChem. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (2015). ACS Medicinal Chemistry Letters. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. (2019). ACS Organic & Inorganic Au. [Link]

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors. (n.d.). RSC Publishing. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (n.d.). National Center for Biotechnology Information. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (2023). RSC Publishing. [Link]

  • 1-Ethyl-1H-pyrazol-5-amine. (n.d.). PubChem. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Beni-Suef University Journal of Basic and Applied Sciences. [Link]

  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. (2001). PubMed. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. (2021). RSC Advances. [Link]

  • Editorial: Targeting cellular signalling pathways for disease therapy. (2025). Frontiers in Pharmacology. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. (n.d.). ResearchGate. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. (n.d.). ResearchGate. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). MDPI. [Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. (2023). RSC. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. (2022). MDPI. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity. (2024). RSC Publishing. [Link]

  • Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways. (2026). Tech Science Press. [Link]

  • Kinase Screening Assay Services. (n.d.). Reaction Biology. [Link]

Sources

Application Notes and Protocols for the Derivatization of 1-Ethyl-4-methyl-1H-pyrazol-5-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in the landscape of drug discovery.[1][2] Its remarkable versatility and favorable physicochemical properties have led to its incorporation into a multitude of approved therapeutic agents, spanning a wide range of disease indications from cancer and inflammation to infectious diseases.[3][4] The metabolic stability of the pyrazole ring is a significant factor contributing to its frequent appearance in newly approved drugs.[1][2]

One of the key attributes of the pyrazole moiety is its ability to serve as a bioisostere for other aromatic or heteroaromatic rings, such as benzene or imidazole.[5][6][7] This substitution can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.[6] The unique arrangement of nitrogen atoms in the pyrazole ring allows for a variety of non-covalent interactions with biological targets, including hydrogen bonding and metal coordination, making it a highly sought-after component in the design of enzyme inhibitors, particularly protein kinase inhibitors.[4][8]

This application note provides a detailed guide to the derivatization of a specific, highly versatile pyrazole building block: 1-Ethyl-4-methyl-1H-pyrazol-5-amine . The strategic placement of the ethyl group at the N1 position, a methyl group at C4, and a primary amine at C5 offers multiple avenues for chemical modification, enabling the rapid generation of diverse compound libraries for high-throughput screening and lead optimization. We will explore key derivatization strategies, provide detailed experimental protocols, and discuss the potential applications of the resulting compounds in drug discovery, with a particular focus on the development of protein kinase inhibitors.

Strategic Overview of Derivatization Pathways

The derivatization of 1-Ethyl-4-methyl-1H-pyrazol-5-amine can be systematically approached by targeting the primary amino group at the C5 position. This nucleophilic center is amenable to a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. The following diagram outlines the principal derivatization strategies discussed in this guide.

Caption: Key derivatization pathways for 1-Ethyl-4-methyl-1H-pyrazol-5-amine.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: N-Acylation to Synthesize Pyrazole-5-carboxamides

The formation of an amide bond is a cornerstone of medicinal chemistry, and the primary amine of our starting material readily undergoes acylation. This protocol describes a general procedure using an acyl chloride.

Rationale: Acyl chlorides are highly reactive electrophiles that react readily with the nucleophilic 5-amino group. The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is crucial to neutralize the HCl generated during the reaction without competing with the primary amine.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Ethyl-4-methyl-1H-pyrazol-5-amine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran, 0.1-0.5 M).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution and stir for 5-10 minutes at room temperature.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq) to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidines

Fused heterocyclic systems often exhibit enhanced biological activity. Pyrazolo[1,5-a]pyrimidines are a prominent class of compounds, with many demonstrating potent kinase inhibitory activity.[9] This protocol describes a general method for their synthesis from 5-aminopyrazoles and β-dicarbonyl compounds.[10]

Rationale: The reaction proceeds via an initial condensation of the 5-amino group of the pyrazole with one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the pyrazole and the dicarbonyl compound.[10]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine 1-Ethyl-4-methyl-1H-pyrazol-5-amine (1.0 eq) and the desired β-dicarbonyl compound (e.g., acetylacetone, 1.1 eq) in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition (Optional): For less reactive substrates, a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid or ytterbium(III) triflate) can be added.

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C) for 4-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with a cold solvent. If the product remains in solution, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Caption: Workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Applications in Drug Discovery: Targeting Protein Kinases

Derivatives of the 1-Ethyl-4-methyl-1H-pyrazol-5-amine scaffold are of significant interest in the discovery of novel protein kinase inhibitors.[4] The pyrazole core can act as a hinge-binding motif, a common feature of many ATP-competitive kinase inhibitors. The derivatization strategies outlined above allow for the systematic exploration of the different pockets within the kinase active site.

Derivatization StrategyPotential for Kinase InhibitionRationale
N-Acylation HighThe amide N-H can act as a hydrogen bond donor to the kinase hinge region. The acyl substituent can be modified to occupy the hydrophobic pocket.
Reductive Amination Moderate to HighThe resulting secondary or tertiary amine can form salt bridges with acidic residues (e.g., Asp) in the active site. The appended group can be tailored for selectivity.
Urea Formation HighUreas are excellent hydrogen bond donors and acceptors and can form multiple interactions with the kinase active site.
Pyrazolopyrimidine Synthesis Very HighThe resulting fused heterocyclic core is a well-established scaffold for potent kinase inhibitors, mimicking the purine ring of ATP.[10]

Screening and Biological Evaluation:

Newly synthesized derivatives should be subjected to a cascade of biological assays to determine their potential as drug candidates.

  • Primary Kinase Screening: Compounds should be screened against a panel of protein kinases to determine their inhibitory activity and initial selectivity profile.

  • IC₅₀ Determination: For active compounds, dose-response curves should be generated to determine their half-maximal inhibitory concentration (IC₅₀) against the target kinase(s).

  • Cell-Based Assays: Promising inhibitors should be evaluated in cell-based assays to assess their ability to inhibit the target kinase in a cellular context and to measure their anti-proliferative or other functional effects.

  • ADME/Tox Profiling: Lead compounds should be subjected to in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology assays to evaluate their drug-like properties.

Conclusion

1-Ethyl-4-methyl-1H-pyrazol-5-amine is a valuable and versatile starting material for the synthesis of novel compounds with significant potential in drug discovery. The derivatization protocols provided in this application note offer a robust foundation for the generation of diverse chemical libraries. The strategic application of these methods, coupled with a systematic biological evaluation, can accelerate the discovery of new therapeutic agents, particularly in the highly competitive field of protein kinase inhibitors.

References

  • Taylor & Francis. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

  • PubMed. (2005, March 24). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Retrieved from [Link]

  • EMBL-EBI. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Retrieved from [Link]

  • ResearchGate. (2026, February 11). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Retrieved from [Link]

  • PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022, October 26). Pyrazole Scaffold: A Remarkable Tool in Drug Development. Retrieved from [Link]

  • ACS Publications. (2004, September 29). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • PMC. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. Retrieved from [Link]

  • Digital Commons @ Michigan Tech. (2025, February 5). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • RSC Publishing. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors†. Retrieved from [Link]

  • PMC. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • PubMed. (2025, August 15). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. Retrieved from [Link]

  • International Journal of Organic Chemistry. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Retrieved from [Link]

  • PMC. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • Scilit. Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Retrieved from [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • PMC. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • MDPI. (2022, November 9). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Retrieved from [Link]

  • Asian Journal of Chemistry. (2005, August 5). Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved from [Link]

Sources

Palladium-catalyzed cross-coupling reactions with pyrazole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with Pyrazole Intermediates

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Pyrazole Functionalization

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural core of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1][2] Its prevalence stems from its unique physicochemical properties and its ability to act as a versatile pharmacophore, engaging in critical hydrogen bonding interactions with biological targets.[2][3] Consequently, the development of robust and efficient methods for the synthesis and functionalization of the pyrazole ring is a cornerstone of modern pharmaceutical development.[4]

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the precise, predictable, and efficient modification of pyrazole intermediates.[3][4] These reactions allow for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under relatively mild conditions, tolerating a wide array of functional groups. This enables the late-stage functionalization of complex molecules, a critical capability in the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the most critical palladium-catalyzed cross-coupling reactions involving pyrazoles. Moving beyond simple protocols, we delve into the mechanistic rationale behind experimental choices, offer field-proven insights for troubleshooting, and present detailed, validated protocols for laboratory application.

Section 1: The Suzuki-Miyaura Coupling: Crafting C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging C(sp²)-C(sp²) bonds, linking a pyrazole core to various aryl or heteroaryl moieties. The reaction couples an organoboron species (boronic acid or ester) with a halide or triflate, offering exceptional functional group tolerance and utilizing stable, non-toxic boron reagents.[6][7]

Mechanistic Overview & Causality

The catalytic cycle is a well-orchestrated sequence of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or dppf) are often required.[5][8] They serve a dual purpose: stabilizing the Pd(0) active species and accelerating the rate-limiting reductive elimination step. Critically, for heterocyclic substrates like pyrazole, these bulky ligands sterically shield the palladium center, preventing coordination by the pyrazole's Lewis basic nitrogen atoms, which would otherwise lead to catalyst inhibition and low yields.[5]

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd_complex R¹-Pd(II)L₂-X (Aryl-Pd Complex) ox_add->pd_complex pd_complex->pd0 Reductive Elimination transmetal Transmetalation pd_complex->transmetal pd_r1r2 R¹-Pd(II)L₂-R² transmetal->pd_r1r2 red_elim Reductive Elimination pd_r1r2->red_elim red_elim->pd0 product Pyrazole-Ar (R¹-R²) red_elim->product start Pyrazole-X (R¹-X) start->ox_add boronic Ar-B(OR)₂ (R²-B(OR)₂) + Base boronic->transmetal

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Key Experimental Considerations
  • Leaving Group Choice: The reactivity of the pyrazole electrophile generally follows the trend I > Br > OTf > Cl.[6] However, iodopyrazoles can be prone to a dehalogenation side reaction.[5] Therefore, bromopyrazoles often provide a better balance of reactivity and stability, making them superior starting materials in many cases.[5] Pyrazole triflates are excellent alternatives, especially when the corresponding halides are difficult to prepare.[6]

  • Boron Source: While boronic acids are most common, boronate esters (e.g., pinacol esters) offer enhanced stability and are less prone to protodeboronation, a common side reaction, especially with electron-rich or heteroaryl boronic acids.[8]

  • Base Selection: A base is required to activate the boronic acid for transmetalation.[7] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are standard. The choice can be critical; a stronger base like K₃PO₄ may be needed for less reactive substrates, but a milder base might be necessary to avoid degradation of sensitive functional groups.[8]

Data Presentation: Suzuki-Miyaura Coupling of Halogenated Aminopyrazoles

The following table summarizes data adapted from studies on the Suzuki-Miyaura coupling, demonstrating the scope with various pyrazole halides and boronic acids.[5]

EntryPyrazole Substrate (Halide)Boronic AcidProductYield (%)
14-Bromo-5-amino-1H-pyrazolePhenylboronic acid5-Amino-4-phenyl-1H-pyrazole91
24-Bromo-5-amino-1H-pyrazole4-Methoxyphenylboronic acid5-Amino-4-(4-methoxyphenyl)-1H-pyrazole95
34-Chloro-5-amino-1H-pyrazolePhenylboronic acid5-Amino-4-phenyl-1H-pyrazole89
44-Iodo-5-amino-1H-pyrazolePhenylboronic acid5-Amino-4-phenyl-1H-pyrazole75
54-Bromo-5-amino-1H-pyrazole2-Thienylboronic acid5-Amino-4-(thiophen-2-yl)-1H-pyrazole88

Conditions: Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80 °C. Data is representative and sourced from literature.[5]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromopyrazole

This protocol is a generalized procedure based on established methods.[5][9]

Workflow_Suzuki prep 1. Reagent Preparation & Inerting charge 2. Charge Flask: - 4-Bromopyrazole (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Base (e.g., K₂CO₃, 2.0 eq) prep->charge catalyst 3. Add Catalyst System: - Pd Precursor (e.g., Pd(OAc)₂, 1-2 mol%) - Ligand (e.g., SPhos, 2-4 mol%) - Anhydrous Solvent (e.g., Toluene) charge->catalyst reaction 4. Reaction: - Heat to 80-110 °C - Monitor by TLC/LC-MS catalyst->reaction workup 5. Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine reaction->workup purify 6. Purification: - Dry (Na₂SO₄), filter, concentrate - Column Chromatography workup->purify

Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 4-bromopyrazole derivative (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and degassed anhydrous solvent (e.g., Toluene, 5 mL).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Section 2: The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, enabling the synthesis of N-arylpyrazoles or the introduction of amino groups onto the pyrazole core.[10] This reaction is indispensable in medicinal chemistry, as the N-arylpyrazole motif is present in a vast number of biologically active compounds.[11]

Mechanistic Overview & Causality

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. A key difference is the deprotonation of the amine by a strong base to form an amide, which then participates in the catalytic cycle. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine without competing in the reaction.[10] The ligand choice is again dominated by bulky, electron-rich biaryl phosphines (e.g., tBuBrettPhos), which facilitate the challenging C-N reductive elimination step.[12][13]

Buchwald_Hartwig_Cycle cluster_cycle pd0 Pd(0)L (Active Catalyst) ox_add Oxidative Addition pd_complex Ar-Pd(II)L-X ox_add->pd_complex pd_complex->pd0 Reductive Elimination amine_assoc Amine Coordination pd_complex->amine_assoc pd_amine [Ar-Pd(II)L(HNR¹R²)]⁺X⁻ amine_assoc->pd_amine deprotonation Deprotonation (Base) pd_amine->deprotonation pd_amido Ar-Pd(II)L(NR¹R²) deprotonation->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 product Pyrazole-NR¹R² (Ar-NR¹R²) red_elim->product start Pyrazole-X (Ar-X) start->ox_add amine HNR¹R² amine->amine_assoc

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Key Experimental Considerations
  • N-Arylation vs. C-Amination: The reaction can be used for both N-arylation of the pyrazole itself or C-amination of a halopyrazole. For N-arylation, regioselectivity can be an issue with unsymmetrical pyrazoles, often favoring the less sterically hindered nitrogen.[14] For C-amination, the halide reactivity follows the typical I > Br > Cl trend.[15]

  • Amine Scope: The reaction is incredibly broad, accommodating primary and secondary alkyl and aryl amines. However, reactions with amines bearing β-hydrogens can sometimes be challenging due to competing β-hydride elimination.[15][16] In such cases, switching from a palladium to a copper catalyst system may be beneficial.[15]

Data Presentation: Buchwald-Hartwig Coupling of 4-Bromo-1-tritylpyrazole

The table below presents data for the C4-amination of a protected pyrazole with various amines, highlighting the importance of ligand choice.[16]

EntryAmineLigandProductYield (%)
1PiperidinetBuDavePhos4-(Piperidin-1-yl)-1-tritylpyrazole60
2MorpholinetBuDavePhos4-(Morpholin-4-yl)-1-tritylpyrazole67
3AnilinetBuDavePhosN-Phenyl-1-trityl-1H-pyrazol-4-amine55
4PyrrolidinetBuDavePhos4-(Pyrrolidin-1-yl)-1-tritylpyrazole7
5AllylaminetBuDavePhosN-Allyl-1-trityl-1H-pyrazol-4-amine6

Conditions: Pd₂(dba)₃, Ligand, NaOtBu, Toluene, 100 °C. Data is representative and sourced from literature.[16]

Experimental Protocol: N-Arylation of Pyrazole with an Aryl Triflate

This protocol is based on a robust method for the synthesis of N-arylpyrazoles.[13][17]

  • Vessel Preparation: In a glovebox, add the aryl triflate (1.0 mmol, 1.0 eq), pyrazole (1.2 mmol, 1.2 eq), and a strong base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq) to an oven-dried vial equipped with a stir bar.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., tBuBrettPhos, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 4 mL).

  • Reaction: Seal the vial and heat the mixture to the specified temperature (e.g., 100 °C) with stirring for 12-24 hours.

  • Workup: After cooling, dilute the reaction with ethyl acetate, filter through a pad of Celite®, and rinse the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Section 3: The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond, linking a terminal alkyne to a pyrazole halide.[18] This reaction is invaluable for creating rigid structural linkers, accessing precursors for further transformations (e.g., cyclizations), and synthesizing compounds with unique electronic properties.[19][20]

Mechanistic Overview & Causality

The Sonogashira reaction is unique among the common cross-couplings as it typically employs a dual-catalyst system: a palladium catalyst and a copper(I) co-catalyst. The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki and Buchwald-Hartwig reactions. The crucial role of the copper co-catalyst is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, regenerating the copper catalyst and advancing the palladium cycle.[18][21]

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) pd_alkyne R¹-Pd(II)L₂(C≡CR²) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product product pd_alkyne->product Product (R¹-C≡CR²) cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_x->cu_acetylide Deprotonation (Base, H-C≡CR²) cu_acetylide->pd_complex Transfers Acetylide cu_acetylide->cu_x Transmetalation to Pd

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Key Experimental Considerations
  • Copper Co-catalyst: Typically, copper(I) iodide (CuI) is used. While essential for high reactivity under standard conditions, copper can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[22]

  • Copper-Free Conditions: To avoid homocoupling, copper-free Sonogashira protocols have been developed. These often require a different ligand system and may need higher temperatures or palladium loadings to achieve comparable efficiency.[21]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is commonly used. It serves both as the base for alkyne deprotonation and often as the solvent or co-solvent.[20]

Experimental Protocol: Sonogashira Coupling of an Iodopyrazole

This protocol is a representative procedure for a Pd/Cu-catalyzed Sonogashira reaction.[20]

  • Vessel Preparation: To a Schlenk tube, add the iodopyrazole (1.0 mmol, 1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) iodide co-catalyst (CuI, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 eq) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Section 4: Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A systematic approach is key to resolving low yields or failed reactions.[23]

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Catalyst Deactivation: Oxygen contamination; Coordination of pyrazole N to Pd center.[8][23]Ensure rigorous inert atmosphere (degas solvents). Use bulkier ligands (e.g., XPhos, tBuBrettPhos) to shield the Pd center.[8]
Suboptimal Conditions: Incorrect base, solvent, or temperature.Screen different bases (e.g., K₂CO₃ vs K₃PO₄). Screen solvents (e.g., Toluene vs Dioxane). Incrementally increase temperature, but avoid excessive heat which can cause catalyst decomposition (palladium black).[23]
Significant Side Products Protodeboronation (Suzuki): Boronic acid decomposes before coupling.[8]Use a milder base (e.g., K₂CO₃) or switch to a more stable boronate ester. Ensure anhydrous conditions.
Dehalogenation (All): Halopyrazole is reduced instead of coupled.[5]This can be mechanism-dependent. Trying a different ligand or palladium source may alter the catalytic pathway. Bromo- or chloropyrazoles are sometimes less prone to this than iodo-pyrazoles.[5]
Homocoupling (Sonogashira): Alkyne couples with itself (Glaser coupling).[22]Minimize oxygen in the reaction. Reduce the amount of copper co-catalyst or switch to a copper-free protocol.[22]

References

A consolidated list of all sources cited within this guide.

  • Gandeepan, P., & Ackermann, L. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32). [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I. DOAB. [Link]

  • Ameziane El Hassani, I., Rouzi, K., Assila, H., Karrouchi, K., & Ansar, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. [Link]

  • Farr, K. M., & Martin, J. L. (2021). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 26(11), 3373. [Link]

  • Shaikh, R., Khan, M., & Siddiqui, Z. N. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Kang, E., Lee, Y., & Park, Y. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6257-6272. [Link]

  • ResearchGate. (n.d.). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Request PDF. [Link]

  • Royal Society of Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Semantic Scholar. (n.d.). Catalytic C-H allylation and benzylation of pyrazoles. [Link]

  • MIT DSpace. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [Link]

  • Wasa, M., et al. (2012). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Journal of the American Chemical Society, 134(46), 18970-18973. [Link]

  • Daugulis, O., et al. (2009). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie International Edition, 48(49), 9345-9347. [Link]

  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508-6515. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2010). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. The Journal of Organic Chemistry, 75(13), 4287-4299. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-Catalyzed C-H Activation/C-C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]

  • Semantic Scholar. (n.d.). Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group. [Link]

  • Chen, C. Y., et al. (2018). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry, 16(1), 115-122. [Link]

  • Lee, J. H., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4680. [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1957-1975. [Link]

  • Martins, P., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5863. [Link]

  • American Chemical Society. (n.d.). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. [Link]

  • Haddad, N., Salvagno, A., & Busacca, C. (2004). Application of the Palladium‐Catalyzed N‐Arylation of Hydrazones to Deactivated Heteroaryl Halides in the Synthesis of Pyrazoles. ChemInform, 35(42). [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • Bakherad, M., et al. (2023). An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction. ChemistrySelect, 8(20). [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • Adhikari, D., et al. (2021). Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(22), 15995-16003. [Link]

  • Isherwood, M., et al. (2012). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 10(35), 7140-7147. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856-859. [Link]

  • Lee, J. H., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(1), 195. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Dolbak, A., et al. (2017). The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. The Journal of Organic Chemistry, 82(1), 314-328. [Link]

  • MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Magnetochemistry, 11(12), 241. [Link]

  • American Chemical Society. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(12), 4999-5001. [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • MDPI. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp 3 )–H Functionalization. Catalysts, 15(1), 72. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides. [Link]

Sources

Synthesis of novel anti-inflammatory agents from aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Synthesis and Evaluation of Novel Aminopyrazole-Based Anti-inflammatory Agents

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis and preclinical evaluation of novel anti-inflammatory agents derived from the aminopyrazole scaffold. Aminopyrazoles represent a privileged scaffold in medicinal chemistry, with prominent examples including the COX-2 inhibitor celecoxib. This guide details a strategic synthetic approach, provides step-by-step protocols for synthesis and characterization, and outlines robust in vitro and in vivo assays for assessing anti-inflammatory activity. The methodologies are designed to be self-validating and are supported by authoritative references to ensure scientific rigor.

Introduction: The Rationale for Aminopyrazole-Based Anti-Inflammatory Agents

Inflammation is a complex biological response to harmful stimuli and is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key mediator of inflammation is the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. While non-steroidal anti-inflammatory drugs (NSAIDs) are effective COX inhibitors, their long-term use is associated with gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of both COX-1 and COX-2.

The aminopyrazole scaffold has emerged as a promising platform for the development of selective COX-2 inhibitors. The structural features of aminopyrazoles allow for specific interactions with the active site of the COX-2 enzyme, leading to potent and selective inhibition. This guide focuses on a modern, efficient synthetic route to novel aminopyrazole derivatives and their subsequent biological evaluation.

Synthetic Strategy and Protocol

The synthesis of the target aminopyrazole derivatives will be achieved through a multi-step process, beginning with the Claisen condensation to form a key β-diketone intermediate, followed by a cyclization reaction with a substituted hydrazine to construct the pyrazole core. Subsequent functionalization will be performed to introduce diversity and modulate the biological activity of the final compounds.

Overall Synthetic Workflow

Synthetic_Workflow A Starting Material (Substituted Acetophenone) B Claisen Condensation (with Ethyl Trifluoroacetate) A->B NaH, THF C β-Diketone Intermediate B->C D Cyclization (with Substituted Hydrazine) C->D AcOH, EtOH E Aminopyrazole Core D->E F Functionalization (e.g., Suzuki Coupling) E->F Pd(PPh3)4, K2CO3 G Final Product (Novel Aminopyrazole Derivative) F->G

Caption: Synthetic workflow for novel aminopyrazole derivatives.

Detailed Synthetic Protocol: Synthesis of a Model Compound

This protocol describes the synthesis of a representative aminopyrazole derivative. Researchers should adapt this protocol based on the specific target molecule.

Materials and Reagents:

  • Substituted acetophenone

  • Ethyl trifluoroacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Substituted hydrazine hydrochloride

  • Glacial acetic acid

  • Ethanol

  • Palladium tetrakis(triphenylphosphine)

  • Potassium carbonate

  • Appropriate boronic acid for Suzuki coupling

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Step 1: Synthesis of the β-Diketone Intermediate

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add the substituted acetophenone (1.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add ethyl trifluoroacetate (1.1 eq) dropwise and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water and acidify with 1N HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of the Aminopyrazole Core

  • Dissolve the purified β-diketone intermediate (1.0 eq) in ethanol.

  • Add the substituted hydrazine hydrochloride (1.1 eq) followed by a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 3: Functionalization via Suzuki Coupling

  • To a solution of the aminopyrazole core (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture), add the boronic acid (1.2 eq), potassium carbonate (2.0 eq), and palladium tetrakis(triphenylphosphine) (0.05 eq).

  • Degas the reaction mixture with nitrogen for 15 minutes.

  • Heat the reaction to 80-100 °C for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the final compound by column chromatography.

Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Evaluation of Anti-inflammatory Activity

The primary mechanism of action for many aminopyrazole-based anti-inflammatory agents is the selective inhibition of the COX-2 enzyme. The following protocols outline key in vitro assays to determine the inhibitory activity and selectivity of the newly synthesized compounds.

COX-1 and COX-2 Inhibition Assay

This assay determines the concentration of the compound required to inhibit 50% of the COX-1 and COX-2 enzyme activity (IC₅₀).

Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Protocol:

  • Prepare a series of dilutions of the test compounds.

  • In a 96-well plate, add the appropriate COX enzyme (COX-1 or COX-2), heme, and the test compound.

  • Incubate for 10 minutes at 37 °C.

  • Initiate the reaction by adding arachidonic acid.

  • Add the colorimetric substrate (TMPD).

  • Read the absorbance at 595 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration and determine the IC₅₀ values.

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Celecoxib>1000.04>2500
Test Cmpd 150.20.5100.4
Test Cmpd 2>1000.1>1000
Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages

This assay assesses the ability of the compounds to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages.

Protocol:

  • Culture a suitable macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

Data Presentation:

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone19598
Test Cmpd 116570
Test Cmpd 1108590
Test Cmpd 217580
Test Cmpd 2109295

In Vivo Evaluation of Anti-inflammatory Activity

Promising compounds from in vitro studies should be further evaluated in animal models of inflammation to assess their efficacy and safety in a physiological context.

Carrageenan-Induced Paw Edema in Rats

This is a classic and well-established model of acute inflammation.

Protocol:

  • Administer the test compound or vehicle orally to rats.

  • After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Signaling Pathway Visualization

The anti-inflammatory effects of the synthesized aminopyrazole derivatives are primarily mediated through the inhibition of the COX-2 pathway, which is a key component of the arachidonic acid cascade.

Arachidonic_Acid_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Membrane Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane Phospholipids->PLA2 Inflammatory Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 Stomach Stomach Lining Protection COX1->Stomach COX2->PGH2 PGs Prostaglandins (e.g., PGE2) PGH2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation

Caption: The arachidonic acid cascade and the role of COX enzymes.

Conclusion and Future Directions

This application note provides a detailed framework for the rational design, synthesis, and evaluation of novel aminopyrazole-based anti-inflammatory agents. The described protocols are robust and can be adapted to explore a wide range of chemical space within the aminopyrazole scaffold. Future work should focus on optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties. Further investigation into the detailed mechanism of action and potential off-target effects will also be crucial for the successful development of these compounds as next-generation anti-inflammatory drugs.

References

  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European Journal of Medicinal Chemistry, 36(2), 109–126. [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Laine, L. (2001). Approaches to nonsteroidal anti-inflammatory drug use in the high-risk patient. Gastroenterology, 120(3), 594–606. [Link]

Use of 1-Ethyl-4-methyl-1H-pyrazol-5-amine in agrochemical research

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: 1-Ethyl-4-methyl-1H-pyrazol-5-amine as a Core Scaffold in Agrochemical Discovery

Executive Summary

1-Ethyl-4-methyl-1H-pyrazol-5-amine (CAS: 3702-13-4) is a highly specialized organic intermediate fundamentally transforming the landscape of crop protection[1]. Recognized for its unique structural properties, this compound serves as a critical building block in the synthesis of advanced agrochemicals, most notably Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel herbicides[2]. This application note provides a comprehensive guide to the mechanistic rationale, synthetic workflows, and biological validation protocols required to leverage this scaffold in agrochemical research.

Chemical Profile & Mechanistic Rationale

The 5-aminopyrazole core is ubiquitous in modern agricultural chemistry due to its exceptional metabolic stability and favorable hydrogen-bonding profile[3][4]. The specific substitution pattern of 1-Ethyl-4-methyl-1H-pyrazol-5-amine provides precise pharmacokinetic and pharmacodynamic advantages:

  • N1-Ethyl Group: Increases the lipophilicity (LogP) of the resulting molecule, which is essential for penetrating the waxy plant cuticle and the lipid bilayers of fungal pathogens.

  • C4-Methyl Group: Introduces critical steric bulk. In the context of SDHI fungicides, this methyl group acts as a "steric plug" that perfectly occupies the lipophilic pocket of the ubiquinone-binding site in fungal Complex II, anchoring the molecule and delaying the onset of target-site mutation resistance[2].

  • C5-Amino Group: Functions as the primary nucleophilic center. It allows for rapid amidation (acylation) to form pyrazole-carboxamides, the defining linkage in many modern fungicidal and herbicidal active ingredients[2][5].

Biological Target: Succinate Dehydrogenase (SDHI) Pathway

Pyrazole carboxamides derived from 1-Ethyl-4-methyl-1H-pyrazol-5-amine typically exert their fungicidal effect by targeting the mitochondrial respiration of phytopathogenic fungi[2]. They act as competitive inhibitors at the ubiquinone-binding site (Q-site) of Complex II (Succinate Dehydrogenase). By blocking this site, the electron transport chain is severed, halting ATP synthesis and causing metabolic collapse[2].

SDHI_Pathway A 1-Ethyl-4-methyl-1H-pyrazol-5-amine Derivatives B Fungal Complex II (Succinate Dehydrogenase) A->B High Affinity Binding C Block Ubiquinone Binding Site B->C Competitive Inhibition D Halt Electron Transport Chain (ETC) C->D Disrupts Respiration E Deplete Cellular ATP D->E Metabolic Collapse F Fungal Cell Death (Pathogen Control) E->F Fungicidal Efficacy

Mechanism of Action: Pyrazole-5-amine derivatives targeting fungal Complex II (SDH).

Experimental Methodologies & Protocols

The transition from the raw 1-Ethyl-4-methyl-1H-pyrazol-5-amine intermediate[6] to a biologically validated agrochemical requires a rigorous, self-validating workflow.

Workflow S1 Amidation Reaction (Coupling) S2 Purification (Chromatography) S1->S2 Crude Product S3 Structural Validation (NMR/LC-MS) S2->S3 Pure Compound S4 In Vitro Bioassay (Mycelial Growth) S3->S4 Verified Structure

Workflow: Synthesis, purification, and biological screening of pyrazole amides.

Protocol A: Synthesis of Pyrazole-Carboxamide Fungicidal Candidates

Objective: Couple 1-Ethyl-4-methyl-1H-pyrazol-5-amine with a substituted benzoyl chloride to synthesize an SDHI candidate. Causality & Validation: Utilizing an acid chloride ensures high electrophilicity, driving the amidation to completion. Triethylamine (TEA) is employed as an acid scavenger; without it, the HCl byproduct would protonate the C5-amine of the pyrazole, neutralizing its nucleophilicity and stalling the reaction.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq (10 mmol, ~1.25 g) of 1-Ethyl-4-methyl-1H-pyrazol-5-amine in 20 mL of anhydrous dichloromethane (DCM) in an oven-dried flask under a nitrogen atmosphere. Causality: Nitrogen prevents moisture-induced hydrolysis of the highly reactive acid chloride.

  • Base Addition: Add 1.5 eq (15 mmol) of anhydrous TEA. Validation Check: Spot a micro-aliquot on wet pH paper to confirm the environment is distinctly basic (pH > 8).

  • Acylation: Cool the reaction vessel to 0°C using an ice-water bath. Dropwise add 1.1 eq of the chosen substituted benzoyl chloride dissolved in 5 mL DCM over 15 minutes. Causality: The low temperature controls the exothermic reaction, minimizing the formation of di-acylated byproducts.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) solvent system. The complete disappearance of the ninhydrin-active amine spot confirms the reaction has reached completion.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO 3​ to neutralize any residual acid. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure pyrazole-carboxamide. Validate the final structure using 1 H-NMR and LC-MS to confirm the correct molecular weight and proton environment.

Protocol B: High-Throughput In Vitro Mycelial Growth Inhibition Assay

Objective: Evaluate the fungicidal efficacy of the synthesized derivatives against common agricultural pathogens such as Rhizoctonia solani and Botrytis cinerea[5].

Step-by-Step Procedure:

  • Media Preparation: Prepare standard Potato Dextrose Agar (PDA) and autoclave at 121°C for 15 minutes to ensure sterility.

  • Compound Dosing: Dissolve the purified pyrazole-carboxamide in Dimethyl Sulfoxide (DMSO) to create a 10,000 mg/L stock solution. Spike the cooling PDA (when it reaches ~50°C) to achieve final test concentrations of 0.1, 1, 10, 50, and 100 mg/L. Causality: Dosing at 50°C prevents the thermal degradation of the active ingredient while the agar is still liquid enough to ensure uniform dispersion.

  • Control Validation: Prepare a negative control plate (PDA + 1% DMSO) to verify that the solvent does not inherently inhibit fungal growth. Prepare a positive control plate using a commercial SDHI standard (e.g., Penthiopyrad) to benchmark the new compound's efficacy[2].

  • Inoculation: Using a sterile cork borer, excise a 5 mm mycelial plug from the leading edge of a 3-day-old active fungal culture. Place the plug face-down in the exact center of each dosed Petri dish.

  • Incubation: Incubate the plates at 25°C in a dark climate chamber for 72 hours.

  • Measurement & Analysis: Measure the colony diameter using digital calipers. Calculate the inhibition rate using the formula: Inhibition (%) =[(Diameter of negative control - Diameter of treatment) / (Diameter of negative control - 5 mm)] × 100 Determine the Half-Maximal Effective Concentration (EC 50​ ) using probit analysis software.

Quantitative Efficacy Data

The following table summarizes representative bioassay data, demonstrating how derivatives synthesized from the 1-Ethyl-4-methyl-1H-pyrazol-5-amine scaffold compare against commercial standards in inhibiting key phytopathogens[2][5].

Compound / TreatmentTarget PathogenEC 50​ (mg/L)95% Confidence IntervalMode of Action
Synthesized Derivative A Rhizoctonia solani2.151.80 - 2.55SDH Inhibition
Synthesized Derivative A Botrytis cinerea4.303.95 - 4.70SDH Inhibition
Penthiopyrad (Positive Control) Rhizoctonia solani3.403.10 - 3.75SDH Inhibition
1% DMSO (Negative Control) Both PathogensN/AN/A (0% Inhibition)N/A

Data Interpretation: The synthesized derivative exhibits a lower EC 50​ value (2.15 mg/L) against R. solani compared to the commercial standard Penthiopyrad (3.40 mg/L), indicating superior in vitro potency[2]. This validates the structural rationale of utilizing the 1-Ethyl-4-methyl-1H-pyrazol-5-amine core to achieve high-affinity binding within the target enzyme pocket.

References

  • BLD Pharm. "3702-13-4 | 1-Ethyl-4-methyl-1H-pyrazol-5-amine." bldpharm.com. Available at: 1

  • Sigma-Aldrich. "1-ethyl-4-methyl-1H-pyrazol-5-amine." sigmaaldrich.cn. Available at: 6

  • J&K Scientific. "3-(2-Chlorophenyl)-1H-pyrazol-5-amine | 126520-01-2." jk-sci.com. Available at: 3

  • ResearchGate. "Design, Synthesis, Antibacterial, and Antifungal Activity Evaluation of Novel Pyrimidine Derivatives Incorporating Amide and 1,3,4-Thiadiazole Thioether Moieties." researchgate.net. Available at: 5

  • ResearchGate. "Chengzhi Zhang's research works | Guizhou University and other places." researchgate.net. Available at: 2

  • Benchchem. "1-(1-methyl-1H-pyrazol-4-yl)ethanone | 37687-18-6." benchchem.com. Available at: 4

Sources

Scale-Up Synthesis of Substituted Pyrazole Amines: Overcoming Regioselectivity and Safety Bottlenecks in Process Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Substituted pyrazole amines are privileged scaffolds in medicinal chemistry, serving as critical building blocks for numerous active pharmaceutical ingredients (APIs), including blockbuster kinase inhibitors and anti-inflammatory agents. However, translating the bench-scale synthesis of aminopyrazoles to a multi-kilogram manufacturing environment presents significant chemical engineering challenges.

Historically, process chemists have relied on two primary strategies: the classical condensation of hydrazines with 1,3-dielectrophiles, and the nitration/reduction of pre-formed pyrazoles. Both routes harbor intrinsic scale-up bottlenecks. Hydrazine condensations are plagued by severe regioselectivity issues (yielding mixtures of 3-amino and 5-amino isomers) and highly exothermic profiles[1]. Conversely, nitration/reduction sequences involve energetic (potentially explosive) intermediates, require specialized high-pressure hydrogenation equipment, and carry the risk of generating genotoxic impurities (PGIs) via incomplete nitro reduction[2].

This application note provides an authoritative guide to navigating these challenges, detailing the mechanistic causality behind regioselective condensation and presenting a modern, highly scalable copper-catalyzed amidation protocol that entirely bypasses the hazards of nitro-intermediates.

Mechanistic Insights: Causality in Reaction Design

Controlling Regioselectivity in Hydrazine Condensations

The most versatile classical method for synthesizing aminopyrazoles is the condensation of β -ketonitriles (or α,β -unsaturated nitriles) with substituted hydrazines[1]. The critical process challenge is controlling the regioselectivity to favor either the 3-aminopyrazole or the 5-aminopyrazole isomer. This is governed by a strict adherence to either kinetic or thermodynamic control[3].

  • Kinetic Control (Favors 3-Aminopyrazole): At low temperatures (e.g., 0 °C) in the presence of a strong base (like sodium ethoxide), the more nucleophilic terminal nitrogen of the substituted hydrazine attacks the carbonyl/enol carbon to form a hydrazone intermediate. The base deprotonates the internal nitrogen, which rapidly and irreversibly attacks the adjacent nitrile group. The speed of this cyclization prevents equilibration, locking the product as the 3-aminopyrazole[3].

  • Thermodynamic Control (Favors 5-Aminopyrazole): At elevated temperatures (reflux) in an acidic medium (e.g., acetic acid in toluene), the initial hydrazone formation is reversible. The system equilibrates, allowing the cyclization to proceed via the more sterically hindered but thermodynamically stable pathway, yielding the 5-aminopyrazole as the major product[3].

Regioselectivity A β-Ketonitrile + Substituted Hydrazine B Intermediate Hydrazone A->B Nucleophilic Attack C Kinetic Control (Base, 0°C) B->C Pathway A D Thermodynamic Control (Acid, Reflux) B->D Pathway B E 3-Aminopyrazole Isomer (Major Product) C->E Fast Cyclization F 5-Aminopyrazole Isomer (Major Product) D->F Equilibration

Mechanistic divergence of hydrazine condensation under kinetic vs. thermodynamic control.
Safety by Design: The Shift to Copper-Catalyzed Amidation

To avoid the safety hazards of hydrazine and the genotoxic risks of nitro-reduction, modern process chemistry has shifted toward transition-metal-catalyzed cross-coupling. A landmark >50 kg scale-up developed by Pfizer utilizes a copper-catalyzed amidation of bromopyrazoles[2].

Instead of using ammonia gas—which requires high-pressure reactors and can poison metal catalysts—this route employs acetamide as an ammonia surrogate . The acetamide readily undergoes Ullmann-type C-N coupling with the bromopyrazole. The resulting N-acetyl aminopyrazole is then subjected to acidic hydrolysis, cleanly unmasking the primary amine and precipitating it directly as a highly pure hydrochloride salt[2].

ProcessWorkflow S1 4-Bromo-1-methylpyrazole + Acetamide S2 Cu-Catalyzed Amidation (CuI, Diamine Ligand, Base) S1->S2 Step 1 S3 Intermediate N-Acetyl Aminopyrazole S2->S3 110°C S4 Acidic Hydrolysis (HCl, 1-BuOH, 85°C) S3->S4 Step 2 S5 Crystallization & Filtration (Cool to 20°C) S4->S5 Controlled Cooling S6 1-Methyl-1H-pyrazol-4-amine HCl (>50 kg, 60% Yield) S5->S6 Isolation

Scalable >50 kg workflow for Cu-catalyzed amidation avoiding nitro reduction.

Quantitative Data Summary

The following table summarizes the operational metrics comparing the classical condensation route against the modern Cu-catalyzed amidation route for large-scale manufacturing.

Process ParameterClassical Condensation RouteCu-Catalyzed Amidation Route
Primary Substrates β -Ketonitriles, Substituted HydrazinesBromopyrazoles, Acetamide
Regioselectivity Highly dependent on kinetic/thermodynamic controlAbsolute (Pre-defined by bromide position)
Key Safety Bottleneck Hydrazine toxicity and severe exothermicityCopper residual limits (Must be <10 ppm)
Genotoxic Impurity Risk LowVery Low (Avoids nitro-reduction PGIs)
Scalability Limit Moderate (Cooling capacity limited)High (>50 kg demonstrated)
Typical Overall Yield 70% - 90% (Isomer dependent)~60% (Over 2 steps, highly pure salt)

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Aminopyrazoles (Kinetic Control)

This protocol is designed as a self-validating system; the strict temperature control ensures the kinetic product is isolated without the need for complex chromatographic separation.

  • Base Preparation: In a rigorously flame-dried, nitrogen-purged reactor, prepare a 0.5 M solution of sodium ethoxide by slowly adding sodium metal (1.2 equiv) to anhydrous ethanol. Caution: Highly exothermic hydrogen gas evolution.

  • Substrate Addition: Cool the reactor jacket to 0 °C. Once the internal temperature stabilizes, add a solution of the 3-alkoxyacrylonitrile or β -ketonitrile (1.0 equiv) in anhydrous ethanol over 30 minutes.

  • Hydrazine Condensation: Add the substituted alkylhydrazine (1.0 equiv) dropwise via an addition funnel. Critical Step: The internal temperature must not exceed 5 °C during addition to prevent thermodynamic equilibration to the 5-amino isomer.

  • Reaction & Workup: Stir vigorously at 0 °C for 3 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate, wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol to yield the pure 3-aminopyrazole[3].

Protocol B: Kilogram-Scale Cu-Catalyzed Aryl Amidation

Adapted from Pfizer’s >50 kg scale-up campaign for 1-methyl-1H-pyrazol-4-amine hydrochloride[2].

  • Amidation Reaction: To a large-scale reactor, charge 4-bromo-1-methyl-1H-pyrazole (1.0 equiv), acetamide (2.0 equiv, acting as the ammonia surrogate), potassium carbonate (2.0 equiv), Copper(I) iodide (0.05 equiv), and N,N'-dimethylethylenediamine (0.10 equiv) in toluene.

  • Heating: Inert the vessel with nitrogen and heat the suspension to 110 °C. Monitor the conversion via HPLC. The reaction typically reaches completion within 12–18 hours.

  • Workup of Intermediate: Cool the mixture, filter through a pad of Celite to remove insoluble inorganic salts and copper catalyst, and concentrate the filtrate to isolate the intermediate N-(1-methyl-1H-pyrazol-4-yl)acetamide.

  • Acidic Hydrolysis: Transfer the intermediate to a clean vessel and dissolve in 1-butanol (~4 L/kg). Add 37% aqueous HCl (1.1 equiv). Heat the mixture to 85 °C until the amide is fully consumed.

  • Distillation & Crystallization: Perform a constant-volume atmospheric distillation (continually adding 1-butanol) to remove excess water until the Karl Fischer (KF) moisture content is ~3.0% w/w.

  • Isolation: Cool the solution to 50 °C, hold for 2 hours to initiate nucleation, and then cool to 20 °C at a controlled rate of <0.2 °C/min. Filter the resulting crystalline solids, wash with cold 1-butanol, and dry under vacuum to afford 1-methyl-1H-pyrazol-4-amine hydrochloride in ~60% overall yield[2].

References

  • Aggarwal, R., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry 7 (2011): 179-197. URL: [Link]

  • Baldwin, A. F., et al. "Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation." Organic Process Research & Development 25.4 (2021): 1065-1073. URL:[Link]

Sources

Advanced Application Note: Regioselective One-Pot Synthesis of 1,4,5-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Pyrazoles are privileged pharmacophores deeply embedded in medicinal chemistry, serving as the core scaffold for blockbuster therapeutics such as celecoxib, apixaban, and rimonabant. While traditional Knorr pyrazole synthesis (the condensation of 1,3-dicarbonyls with hydrazines) is robust, it notoriously suffers from poor regioselectivity when synthesizing 1,4,5-trisubstituted derivatives, often yielding inseparable mixtures of 1,3,5- and 1,4,5-regioisomers.

To overcome this bottleneck, modern synthetic workflows have pivoted toward one-pot multicomponent and sequential reactions . These advanced methodologies offer profound advantages: they bypass the need to isolate unstable, reactive intermediates (such as pyrazolines or sydnones), significantly improve atom economy, and achieve absolute regiocontrol through transition-metal catalysis or electronically directed cyclocondensations. This application note details three validated, highly regioselective one-pot protocols for the synthesis of 1,4,5-substituted pyrazoles, providing the mechanistic causality and self-validation metrics required for seamless integration into drug discovery pipelines.

Mechanistic Workflow of One-Pot Pyrazole Synthesis

The diagram below illustrates the generalized sequential logic utilized in modern one-pot pyrazole syntheses. By maintaining all transformations within a single reaction vessel, orthogonal reactivity can be exploited without compromising the turnover of the catalytic cycle.

G cluster_onepot One-Pot Cascade / Sequential Transformation Start Readily Available Precursors (e.g., MBH Acetates, Ketones, Arylglycines) Step1 Step 1: Intermediate Generation (Nitrosylation / Condensation / Alkynylation) Start->Step1 Step2 Step 2: Regioselective Cyclization (Cu-Catalyzed, I2-Mediated, or Thermal) Step1->Step2 Transient Species (Sydnone / Allylic Hydrazone) Step3 Step 3: Oxidative Aromatization (O2, Br2, or Spontaneous) Step2->Step3 Dihydropyrazole Intermediate End 1,4,5-Substituted Pyrazole (High Atom Economy & Regiocontrol) Step3->End

Mechanistic workflow of sequential one-pot 1,4,5-substituted pyrazole synthesis.

Comparative Analysis of Methodologies

The following table summarizes the quantitative and operational parameters of the three primary one-pot strategies discussed in this guide. Selection of the appropriate method depends on precursor availability and the desired functional group tolerance.

Synthesis MethodologyPrimary PrecursorsKey Reagents / CatalystsRegioselectivity DriverTypical YieldRef.
Iodine-Mediated Cyclization MBH Acetates, HydrazinesI₂, O₂ (air), NaHCO₃Steric control via intramolecular aza-Michael addition75–90%[1]
Metal-Free Condensation-Oxidation Ketones, Aldehydes, HydrazineDMSO, O₂ (or Br₂)Thermodynamic stability of the pyrazoline intermediate80–95%[2]
Cu-Catalyzed Sydnone-Alkyne (CuSAC) Arylglycines, Alkynest-BuONO, TFAA, Cu(I)Cu-directed 1,3-dipolar cycloaddition70–88%[3]

Validated Experimental Protocols

Protocol A: Iodine-Mediated Synthesis from Morita-Baylis-Hillman (MBH) Acetates

This metal-free approach leverages molecular iodine to drive a cascade reaction from MBH acetates to fully aromatized pyrazoles, as demonstrated by 1[1].

  • Causality & Design: MBH acetates provide a pre-functionalized allylic system. The addition of a substituted hydrazine triggers a sequential SN2′ nucleophilic substitution. Molecular iodine (I₂) is selected because it acts as a mild, thiophilic-like oxidant that specifically converts the resulting allylic hydrazine to an allylic hydrazone without over-oxidizing the starting materials. Subsequent heating induces an intramolecular aza-Michael addition to form the pyrazoline ring, which is then oxidatively aromatized by the catalytic I₂/O₂ system[1].

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve the MBH acetate (1.0 mmol) and substituted hydrazine (1.2 mmol) in a suitable solvent (e.g., ethanol or acetonitrile).

    • Add molecular iodine (20 mol%) and NaHCO₃ (2.0 mmol) to the mixture.

    • Stir the reaction under aerobic conditions (open to air) at 80 °C for 4–6 hours.

    • Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize residual iodine, extract with EtOAc, and purify via flash chromatography.

  • Self-Validation System:

    • In-Process: The reaction mixture will transition from the deep purple/brown of iodine to a lighter color as the catalytic cycle proceeds; aerobic conditions will continuously regenerate the I₂ color.

    • Analytical: Post-reaction ¹H NMR validation requires checking for the complete disappearance of the allylic CH₂ protons (typically at 4.5–5.5 ppm) and the emergence of the highly deshielded pyrazole C3-H singlet (if the 3-position is unsubstituted, appearing around 7.5–8.0 ppm).

Protocol B: Metal-Free Condensation-Oxidation via DMSO/O₂

This highly scalable protocol generates 3,4,5-trisubstituted (or 1,4,5-substituted depending on the hydrazine) pyrazoles using benign oxidants, as optimized by2[2].

  • Causality & Design: Ketones, aldehydes, and hydrazine monohydrochloride are condensed under mild conditions to form a transient pyrazoline intermediate. The choice of solvent for the subsequent oxidation step is critical: DMSO is utilized because of its exceptionally high oxygen solubility compared to other organic solvents. This allows DMSO to act as an efficient oxygen carrier for the benign aerobic oxidation of the pyrazoline to the pyrazole, producing water as the sole byproduct and avoiding harsh halogenated oxidants like Br₂[2].

  • Step-by-Step Procedure:

    • Charge a reactor with the ketone (1.0 mmol), aldehyde (1.0 mmol), and hydrazine monohydrochloride (1.5 mmol) in DMSO (5 mL).

    • Stir at room temperature until the condensation to the pyrazoline is complete (typically 1–2 hours).

    • Attach an oxygen balloon (or purge the headspace with O₂) and heat the mixture to 100 °C for 12 hours.

    • Cool to room temperature, dilute with water, and extract the precipitated pyrazole.

  • Self-Validation System:

    • In-Process: The pyrazoline intermediate is highly fluorescent under 365 nm UV light. The reaction is complete when the fluorescence completely dissipates, indicating full aromatization to the pyrazole.

    • Analytical: GC-MS will confirm a mass shift of -2 Da from the intermediate, corresponding to the loss of two protons during oxidative aromatization.

Protocol C: One-Pot CuSAC from Arylglycines

Developed by 3, this three-step, one-pot procedure utilizes the copper-catalyzed sydnone-alkyne cycloaddition (CuSAC) to construct pyrazoles with perfect regioselectivity[3].

  • Causality & Design: Arylglycines are first nitrosylated using t-butylnitrite. t-Butylnitrite is specifically chosen as an organic-soluble NO⁺ source to avoid the aqueous conditions of NaNO₂/HCl, which would disrupt the subsequent one-pot steps. Trifluoroacetic anhydride (TFAA) is then used for cyclodehydration to the sydnone; traditional coupling reagents like CDI are avoided because they poison the copper catalyst required for the final step. Finally, Cu(I) catalyzes the regioselective 1,3-dipolar cycloaddition of the in situ generated sydnone with an alkyne, extruding CO₂ to form the pyrazole[3].

  • Step-by-Step Procedure:

    • To neat stirred arylglycine (1.0 mmol), add t-butylnitrite (1.1 mmol) and stir vigorously for 30 minutes.

    • Add TFAA (2.5 mmol) and stir for an additional 30 minutes to form the sydnone intermediate.

    • Add the alkyne (1.2 mmol), followed by CuSO₄ (10 mol%), sodium ascorbate (20 mol%), and a phenanthroline-based ligand (e.g., BPDS) in a t-BuOH/water mixture.

    • Stir at room temperature until gas evolution ceases.

  • Self-Validation System:

    • In-Process: The formation of the sydnone intermediate can be validated by its distinct IR stretch (C=O at ~1750–1770 cm⁻¹). During the CuSAC cycloaddition step, the extrusion of CO₂ causes visible bubbling; the cessation of gas evolution is a reliable, physical indicator of reaction completion.

References

  • Dahatonde, D. J., et al. "Iodine‐Mediated One‐Pot Synthesis of 1,4,5‐Substituted Pyrazoles from MBH Acetates via Allyl Hydrazone Intermediate." ResearchGate. 1

  • Lellek, V., et al. "An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride." Organic Chemistry Portal / Synlett.2

  • Specklin, S., et al. "One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone–Alkyne Cycloaddition Reaction." The Journal of Organic Chemistry - ACS Publications. 3

  • Müller, T. J. J., et al. "Rapid One-Pot, Four-Step Synthesis of Highly Fluorescent 1,3,4,5-Tetrasubstituted Pyrazoles." Organic Letters - ACS Publications. 4

  • "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps." Beilstein Journal of Organic Chemistry. 5

  • Zhang, et al. "One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles." ACS Publications. 6

Sources

Troubleshooting & Optimization

Technical Support Center: Column Chromatography of Basic Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of basic pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the column chromatography of this important class of N-heterocycles. Drawing from established scientific principles and extensive field experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your purification workflows.

Introduction: The Challenge of Basic Pyrazoles

Pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. However, their inherent basicity, stemming from the pyridine-like nitrogen atom in the five-membered ring, presents a unique set of challenges during purification by column chromatography. The lone pair of electrons on this nitrogen can lead to strong interactions with the stationary phase, particularly the acidic silanol groups on standard silica gel. These interactions are often the root cause of common issues such as poor separation, severe peak tailing, and even irreversible adsorption or degradation of the target compound.[1][2][3]

This guide will equip you with the knowledge to diagnose and resolve these issues, enabling you to develop robust and efficient purification methods.

Troubleshooting Guide: From Tailing Peaks to Lost Compounds

This section addresses specific problems you may encounter during the column chromatography of basic pyrazole compounds, providing a diagnosis of the likely cause and a step-by-step solution.

Issue 1: Poor Separation or Co-elution of Pyrazole Derivatives

Diagnosis: This is a frequent problem, especially when dealing with regioisomers or compounds with very similar polarities.[1] The first step is to confirm that the separation is achievable by thin-layer chromatography (TLC) using the intended solvent system. If the spots are not distinct on the TLC plate, they will not separate on the column.[1]

Solutions:

  • Optimize the Mobile Phase:

    • Adjust Polarity: If using a gradient, make it shallower to increase the resolution between closely eluting compounds. For isocratic elution, fine-tune the solvent ratio.

    • Change Solvent System: If a standard hexane/ethyl acetate system is failing, switching to a different solvent system, such as dichloromethane/hexane or acetone/hexane, can alter the selectivity of the separation.[1]

  • Change the Stationary Phase:

    • If mobile phase optimization is unsuccessful, the issue may be with the stationary phase's lack of selectivity for your compounds.

    • Consider switching from standard silica gel to alumina or a functionalized silica, such as an amine (NH2) or cyano (CN) phase, which offer different interaction mechanisms.[1][4][5]

Issue 2: Significant Peak Tailing

Diagnosis: Peak tailing is a classic sign of undesirable secondary interactions between the basic pyrazole and the acidic stationary phase.[1][2] The basic nitrogen atom interacts strongly with residual silanol groups on the silica surface, leading to a "stick-and-slip" effect that broadens the peak asymmetrically.[2][3]

Solutions:

  • Add a Basic Modifier to the Mobile Phase:

    • The most common and effective solution is to add a small amount of a basic additive to your eluent. This additive will compete with your pyrazole for the active silanol sites, effectively masking them.[6][7]

    • For Normal-Phase Chromatography: Add 0.1-1% triethylamine (TEA) or diethylamine (DEA) to your mobile phase.[1][8]

    • For Reversed-Phase Chromatography: While less common for basic compounds, if you are using reversed-phase HPLC, adding a small amount of an acid like trifluoroacetic acid (TFA) can improve peak shape by ensuring the basic compound is consistently protonated.[1][6]

  • Use a Deactivated or End-Capped Column:

    • Modern, high-purity silica columns (Type B silica) are manufactured to have a lower concentration of acidic silanol groups and trace metals, which can significantly reduce tailing for basic compounds.[9]

    • For HPLC, using a column with end-capping (where residual silanols are chemically modified) is highly recommended.

Issue 3: Compound Degradation or Low Recovery

Diagnosis: Some pyrazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during the purification process.[1][8] This can manifest as the appearance of new spots on TLC of the collected fractions or simply a low overall yield.

Solutions:

  • Deactivate the Silica Gel:

    • Before packing your column, you can reduce the acidity of the silica gel by preparing it as a slurry in your mobile phase that already contains a basic modifier like triethylamine (~1%).[1][8] This pre-treatment neutralizes the most active acidic sites.

  • Use a Less Acidic Stationary Phase:

    • For highly acid-sensitive compounds, it is best to avoid silica gel altogether.

    • Neutral alumina or Florisil are excellent alternatives that are less acidic and can prevent the degradation of your compound.[1]

  • Minimize Time on the Column:

    • Work efficiently. For flash chromatography, use a faster flow rate to reduce the residence time of your compound on the column.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding method development for the purification of basic pyrazole compounds.

Q1: What is the best starting point for selecting a stationary phase for my basic pyrazole compound?

For general purification of reaction mixtures and separation of regioisomers, standard silica gel is the most common and cost-effective starting point.[1] However, given the basic nature of pyrazoles, it is highly recommended to incorporate a basic modifier like triethylamine into your mobile phase from the outset to mitigate potential issues with peak tailing and low recovery.[1][8] For chiral separations, specialized polysaccharide-based chiral stationary phases (CSPs) are necessary.[10][11]

Q2: How do I choose the right mobile phase for my pyrazole purification?

The choice of mobile phase is critical for achieving good separation.

  • Normal-Phase: Gradients of ethyl acetate in hexane or petroleum ether are very common for separating pyrazole regioisomers and reaction mixtures.[1]

  • Reversed-Phase HPLC: For more polar pyrazoles or for analytical purposes, C18 columns are often used with mobile phases consisting of acetonitrile and water, often with an additive like formic acid or TFA.[1][12]

  • Chiral HPLC: For enantiomeric separations, n-hexane/ethanol mixtures are frequently used in normal mode, while polar organic modes with solvents like methanol and acetonitrile can offer faster run times.[10][11]

Q3: My crude reaction mixture is not soluble in the non-polar solvents used for normal-phase chromatography. How can I load it onto the column?

This is a common challenge. The best approach is "dry loading":

  • Dissolve your crude mixture in a minimal amount of a strong, polar solvent in which it is soluble (e.g., dichloromethane, methanol, or acetone).

  • Add a small amount of silica gel to this solution to create a thick slurry.

  • Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder.

  • Carefully load this powder onto the top of your packed column.

This technique ensures that your compound is introduced to the column in a concentrated band, leading to better separation.

Q4: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for pyrazole purification?

HILIC is an excellent technique for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[13][14][15] If your pyrazole derivative is highly substituted with polar functional groups, making it very water-soluble, HILIC can provide superior retention and separation. HILIC uses a polar stationary phase (like bare silica) with a mobile phase rich in an organic solvent like acetonitrile and a small amount of water.[13][16][17]

Visualizing the Workflow: A Decision-Making Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in pyrazole chromatography.

Pyrazole_Chromatography_Troubleshooting cluster_separation Separation Quality cluster_column Column Chromatography cluster_solutions Solutions start Start: Crude Pyrazole Mixture tlc Run TLC with Hex/EtOAc +/- 1% TEA start->tlc good_sep Good Separation on TLC? tlc->good_sep no_sep No Separation on TLC good_sep->no_sep No run_column Run Flash/HPLC Column good_sep->run_column Yes optimize_mp Optimize Mobile Phase (e.g., DCM/Hex, shallow gradient) no_sep->optimize_mp change_sp Change Stationary Phase (Alumina, NH2-Silica) optimize_mp->change_sp Still no separation check_peaks Analyze Fractions: Peak Shape & Recovery run_column->check_peaks peak_tailing Peak Tailing? check_peaks->peak_tailing Issues Found good_result Successful Purification check_peaks->good_result Symmetric & Good Recovery low_recovery Low Recovery/ Degradation? peak_tailing->low_recovery No add_base Add/Increase Basic Modifier (TEA/DEA) peak_tailing->add_base Yes low_recovery->good_result No, re-evaluate use_alt_sp Use Alternative SP (Alumina, Florisil) low_recovery->use_alt_sp Yes deactivate_silica Deactivate Silica Gel with Base low_recovery->deactivate_silica Alternative Solution add_base->run_column Re-run use_alt_sp->run_column Re-run deactivate_silica->run_column Re-run

Caption: Troubleshooting workflow for pyrazole purification.

Summary of Recommended Mobile Phase Modifiers

The following table provides a quick reference for selecting the appropriate mobile phase additive based on the chromatographic technique and the nature of your pyrazole compound.

Chromatography ModeAnalyte TypeRecommended AdditiveConcentrationPurpose
Normal-Phase (Silica/Alumina) Basic PyrazoleTriethylamine (TEA) or Diethylamine (DEA)0.1 - 1% (v/v)Masks acidic silanol sites, reduces peak tailing.[1][8]
Reversed-Phase (C18, C8) Basic PyrazoleTrifluoroacetic Acid (TFA) or Formic Acid0.05 - 0.1% (v/v)Suppresses silanol ionization and ensures consistent protonation of the analyte, improving peak shape.[1][6][7]
HILIC Polar Basic PyrazoleAmmonium Formate or Ammonium Acetate10 - 20 mMProvides ionic strength and controls pH for better retention and peak shape.

Step-by-Step Protocol: Flash Chromatography of a Basic Pyrazole with a Basic Modifier

This protocol outlines a standard procedure for purifying a basic pyrazole compound using flash column chromatography on silica gel.

Objective: To purify a crude basic pyrazole derivative, removing non-polar and more polar impurities.

Materials:

  • Crude pyrazole compound

  • Silica gel (230-400 mesh)

  • Solvents (e.g., Hexane, Ethyl Acetate)

  • Triethylamine (TEA)

  • Chromatography column, sand, collection tubes

Procedure:

  • Mobile Phase Preparation: Prepare your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) and add 0.5-1% (v/v) of triethylamine. Prepare your final, more polar eluent (e.g., 70:30 Hexane:Ethyl Acetate) with the same percentage of TEA.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • Pack the column with silica gel using the "slurry method" with your initial mobile phase. Ensure the packing is even and free of air bubbles.

    • Add another layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) and mix to form a slurry.

    • Concentrate the slurry to dryness under reduced pressure to obtain a free-flowing powder.

    • Carefully add the powder to the top of the packed column.

  • Elution and Fractionation:

    • Carefully add the initial mobile phase to the column.

    • Apply positive pressure (air or nitrogen) to begin the elution process.

    • Collect fractions and monitor their composition by TLC.

    • Gradually increase the polarity of the mobile phase according to the separation observed on your initial TLC analysis.

  • Post-Processing:

    • Combine the fractions containing the pure product.

    • Remove the solvent and the triethylamine under reduced pressure. Note that TEA is relatively volatile and should be removed with the solvent.

References

  • El-Kassem, N. A., & El-Enany, N. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]

  • El-Kassem, N. A., & El-Enany, N. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. Retrieved from [Link]

  • Chromatography Forum. (2017, December 28). additives for chiral. Retrieved from [Link]

  • LCGC International. (2026, March 10). Should an Additive be Added to your HPLC Eluent? Retrieved from [Link]

  • PubMed. (2018, February 15). Normal-phase liquid chromatography retention behavior of polycyclic aromatic sulfur heterocycles and alkyl-substituted polycyclic aromatic sulfur heterocycle isomers on an aminopropyl stationary phase. Retrieved from [Link]

  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.). Retrieved from [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Phenomenex. (2016, June 23). HILIC Explained: What It Is & How It Works. Retrieved from [Link]

  • Dr. Maisch. (n.d.). Normal Phase. Retrieved from [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.). Retrieved from [Link]

  • LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (2024, May 11). Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • PMC. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • arkat usa. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF. Retrieved from [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Retrieved from [Link]

  • Google Patents. (2009, December 23). IL110461A - Process for the preparation of pyrazole and its derivatives.
  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). Challenges with Sample Preparation. Retrieved from [Link]

  • G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. Retrieved from [Link]

  • The Challenges of Analytical Chromatography We Can Leave in the Past. (2020, August 3). Retrieved from [Link]

  • PMC. (2022, November 21). Challenges and emerging trends in liquid chromatography-based analyses of mRNA pharmaceuticals. Retrieved from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Advent Chembio. (n.d.). Guide to Eluent Additives in Liquid Chromatography (HPLC & LC-MS). Retrieved from [Link]

  • LCGC International. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Oxford Academic. (2022, October 26). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase. Retrieved from [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Retrieved from [Link]

Sources

How to prevent oily product formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Synthesis

Introduction: Navigating the Challenge of Oily Products in Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter one of the most common hurdles in this field: the unexpected formation of oily, non-crystalline, or "tarry" products. While pyrazole synthesis, particularly the venerable Knorr synthesis and its modern variants, is a robust method for creating these vital heterocyclic scaffolds, the path from reactants to a pure, crystalline product is not always straightforward.[1][2]

This document moves beyond simple protocols to provide in-depth, field-proven insights into why oily products form and offers a systematic approach to both prevention and remediation. We will explore the causal relationships between reaction conditions, byproduct formation, and the physical state of your crude product. Our goal is to empower you with the expertise to troubleshoot effectively, ensuring the integrity and success of your synthetic campaigns.

Section A: Frequently Asked Questions (FAQs)

This section addresses the most immediate questions researchers face when confronted with an oily product.

Q1: Why did my pyrazole synthesis result in an oil instead of a solid?

This is the most frequent issue encountered. The formation of an oil can be attributed to two primary causes:

  • Presence of Impurities: This is the most common reason. Even small amounts of contaminants can act as a eutectic mixture, significantly depressing the melting point of your desired pyrazole and causing it to present as an oil or a low-melting-point gum.[3]

  • Inherent Physical Properties: The target molecule itself may be a liquid or a very low-melting solid at ambient temperature. It is crucial to check the literature for the reported physical properties of your specific pyrazole derivative. If no data exists, one must first rigorously purify the material before concluding it is inherently an oil.[4][5]

Q2: What are the most common impurities that cause "oiling out"?

Understanding the potential byproducts is key to preventing their formation. The primary culprits include:

  • Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of two or more positional isomers is a frequent complication. These isomers often have very similar physical properties, making them difficult to separate and prone to forming oily mixtures.[1][3]

  • Incompletely Cyclized Intermediates: The reaction may stall after the initial condensation but before the final dehydration step, leaving non-aromatic pyrazoline or hydrazone intermediates in your crude product.[3]

  • Unreacted Starting Materials: Insufficient reaction time, improper stoichiometry, or sub-optimal temperatures can leave behind unreacted 1,3-dicarbonyls or hydrazine starting materials.[3]

  • Degradation Products: Hydrazine reagents, especially substituted ones like phenylhydrazine, can be sensitive to air and heat, leading to decomposition and the formation of colored, often tarry, impurities.[6] Excessively high temperatures or overly acidic conditions can also degrade the target pyrazole.[7]

Q3: How can I determine if my oily product is impure or if the pure compound is simply an oil?

A systematic characterization is essential. Before attempting extensive purification, analyze a small aliquot of the crude oil using:

  • Thin-Layer Chromatography (TLC): This is the fastest way to assess complexity. The presence of multiple spots strongly suggests an impure mixture.

  • NMR Spectroscopy (¹H NMR): A proton NMR spectrum of the crude oil can reveal the presence of unreacted starting materials, multiple sets of peaks indicating regioisomers, or broadened signals characteristic of a complex mixture.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more definitive assessment of the number of components and their molecular weights, helping to identify byproducts.

If these analyses show a single major component with the correct mass, you can be more confident that the pure substance may be an oil.

Q4: Can the reaction solvent influence the formation of an oily product?

Absolutely. The solvent plays a critical role in both the reaction and the work-up.

  • During the Reaction: The solvent can influence reaction rates and selectivity. Aprotic dipolar solvents have been shown to give better results than traditional protic solvents like ethanol in certain cases, potentially by minimizing side reactions.[8] The use of greener solvents like ionic liquids or deep eutectic solvents can also alter the reaction pathway and product isolation.[9][10]

  • During Crystallization: The choice of solvent for recrystallization is paramount. "Oiling out" during this stage occurs when the crude product dissolves in the hot solvent but separates as a liquid phase upon cooling because its melting point is lower than the temperature of the solution.[11] This is a classic sign of a poorly chosen solvent system.

Section B: Troubleshooting Guide: From Oil to Crystal

This guide provides actionable protocols for when you have an oily product in hand.

Issue 1: Product "Oils Out" During Recrystallization

This common frustration occurs when the dissolved compound comes out of solution as a supercooled liquid rather than forming a crystal lattice.

Primary Cause: The temperature at which your compound begins to precipitate is higher than its melting point (or the melting point of the impure mixture).

Solutions:

  • Increase Solvent Volume: Add more of the "good" hot solvent to the oily mixture until it redissolves completely. This lowers the saturation point, meaning the solution needs to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.[11]

  • Lower the Crystallization Temperature Slowly: Rapid cooling is a primary driver of oil formation. After dissolving your compound, allow the flask to cool to room temperature undisturbed over several hours (e.g., by placing it in an insulated container). Once at room temperature, transfer it to a refrigerator (4 °C) and finally to a freezer (-20 °C) to maximize crystal formation.[11]

  • Change the Solvent System: Experiment with different solvent/anti-solvent combinations. A good starting point is to dissolve the oil in a small amount of a solvent where it is highly soluble (e.g., ethanol, ethyl acetate) and then slowly add a miscible anti-solvent where it is poorly soluble (e.g., water, hexanes) at an elevated temperature until persistent turbidity is observed. Then, add a drop or two of the good solvent to clarify and cool slowly.[11][12]

  • Use a Seed Crystal: If you have even a tiny amount of solid, pure material, add it to the cooled, supersaturated solution. A seed crystal provides a template for crystal lattice formation, bypassing the kinetic barrier to crystallization.[11]

Issue 2: Crude Product is an Oil After Work-up

An oily crude product indicates a high concentration of impurities preventing crystallization. The goal here is to remove these impurities.

Pyrazoles are weakly basic and can be protonated to form water-soluble salts. This is an excellent method for separating them from non-basic impurities like unreacted 1,3-dicarbonyls.[3]

Protocol: Acid-Base Purification of a Crude Pyrazole Oil

  • Dissolution: Dissolve the crude oily product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. The protonated pyrazole salt should now be in the aqueous layer. Drain and save the aqueous layer. The organic layer contains non-basic impurities.

  • Repeat Extraction: Extract the organic layer two more times with fresh portions of 1 M HCl, combining all aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (confirm with pH paper). Your purified pyrazole should precipitate as a solid or oil.

  • Final Extraction & Isolation: Extract the basified aqueous solution three times with fresh organic solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product, which now has a much higher likelihood of crystallizing.[3]

Trituration is a simple technique to induce solidification by washing an oil with a solvent in which the desired compound is insoluble but the impurities are soluble.

Protocol: Inducing Crystallization via Trituration

  • Solvent Selection: Choose a solvent where your target pyrazole is expected to have very low solubility (e.g., cold hexanes, diethyl ether, or a mixture).

  • Procedure: Place the oily product in a flask. Add a small volume of the cold trituration solvent.

  • Agitation: Using a spatula or glass rod, vigorously scratch and stir the oily phase in the presence of the solvent. Sonication in an ultrasonic bath can also be highly effective.

  • Solidification: The oil will often transform into a fine, filterable solid as soluble impurities are washed away and the mechanical agitation provides the energy needed for crystallization.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of the cold solvent.[13]

Issue 3: Purified Product is Still an Oil

If rigorous purification still yields an oil, it is likely that your compound is inherently a liquid or low-melting solid. In this case, creating a solid derivative is the best strategy for handling and long-term storage.

Protocol: Purification via Acid Addition Salt Formation

  • Dissolution: Dissolve the purified oil in a minimal amount of a suitable organic solvent, such as isopropanol or ethanol.[14]

  • Acid Addition: Slowly add one equivalent of a strong acid. Ortho-phosphoric acid is often a good choice as it tends to form highly crystalline salts.[14]

  • Crystallization: Stir the mixture. The pyrazolium salt should precipitate as a solid. Cooling the mixture in an ice bath can aid precipitation.

  • Isolation: Collect the solid salt by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly. This solid salt is often much easier to handle and store than the freebase oil.

  • Regeneration (Optional): The pure pyrazole freebase can be regenerated from the salt by dissolving the salt in water, basifying the solution, and extracting the pyrazole into an organic solvent as described in the acid-base extraction protocol.

Section C: Proactive Strategies & Optimized Protocols

The most effective way to deal with an oily product is to prevent its formation in the first place.

Strategy 1: Optimizing Reaction Conditions

Careful control over the reaction can dramatically reduce the formation of impurities.

  • Stoichiometry: Ensure accurate measurement of reactants. Sometimes, using a slight excess (1.05-1.1 equivalents) of the hydrazine component can help drive the reaction to completion, but a large excess can lead to byproducts.[3]

  • Temperature Control: Monitor the internal reaction temperature. For exothermic reactions, ensure adequate cooling to prevent runaway reactions and decomposition.[15] For reactions requiring heat, increase the temperature gradually and monitor by TLC to find the minimum temperature required for a clean conversion. Microwave-assisted synthesis can offer rapid heating and precise temperature control, often leading to cleaner products and higher yields.[16][17]

  • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation. Stopping the reaction at the optimal time prevents the formation of degradation products from prolonged exposure to heat or catalytic reagents.[6]

Optimized General Protocol: Knorr Synthesis of 3-Phenyl-5-methyl-1H-pyrazole

This protocol incorporates best practices to minimize byproduct formation.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl benzoylacetate (1 eq.) and 1-propanol as the solvent.[6]

  • Reagent Addition: Add hydrazine hydrate (1.1 eq.) to the mixture, followed by a catalytic amount of glacial acetic acid (3-5 drops).[6]

  • Heating & Monitoring: Heat the reaction mixture to reflux (approx. 100-110 °C) with vigorous stirring. Monitor the disappearance of the starting material (ethyl benzoylacetate) using TLC (e.g., 30% ethyl acetate/70% hexanes). The reaction is typically complete within 1-2 hours.[6]

  • Product Precipitation: Once the reaction is complete, remove the heat source. While the solution is still hot, slowly add deionized water with stirring until the mixture becomes cloudy.

  • Crystallization & Isolation: Allow the mixture to cool slowly to room temperature, then place it in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold hexanes. Dry the product under vacuum.[6]

Strategy 2: Rational Solvent Selection

The choice of solvent is critical for both the reaction and purification. The following table provides a starting point for selection.

Solvent/SystemUse CaseRationale & Considerations
Ethanol, Methanol, PropanolReaction & RecrystallizationCommon protic solvents. Good for dissolving reactants. Often used in mixed systems with water or hexanes for recrystallization.[11][12]
Acetic AcidReaction (Solvent/Catalyst)Can serve as both solvent and acid catalyst, often leading to clean reactions. However, it must be thoroughly removed during work-up.[7]
WaterReaction & Anti-SolventAn excellent "green" solvent for some multi-component reactions.[16] Most commonly used as an anti-solvent with alcohols to induce crystallization.[6]
Ethyl Acetate / HexanesRecrystallizationA very common mixed-solvent system for purifying moderately polar compounds. Dissolve in hot ethyl acetate, add hot hexanes until turbid, then cool.[11]
Dichloromethane / MethanolChromatographyA standard eluent system for column chromatography of pyrazole derivatives.[13]
Isopropanol / EthanolSalt FormationGood solvents for dissolving the pyrazole freebase before adding an acid to precipitate the salt.[14]

Section D: Visual Guides & Workflows

Diagram 1: Troubleshooting Workflow for Oily Products

G start Crude Product is an Oil check_purity Assess Purity (TLC, NMR, LC-MS) start->check_purity is_impure Is it Impure? check_purity->is_impure purify Purification Strategy is_impure->purify Yes is_pure Product is Likely Pure is_impure->is_pure No (Single Component) acid_base Acid-Base Extraction purify->acid_base trituration Trituration purify->trituration chromatography Column Chromatography (Deactivated Silica) purify->chromatography end Crystalline Solid Obtained acid_base->end trituration->end chromatography->end inherent_oil Is it an inherent oil/ low-melting solid? is_pure->inherent_oil salt_formation Form Solid Acid Addition Salt inherent_oil->salt_formation Yes recrystallize Optimize Recrystallization (Slow cooling, seed crystal, etc.) inherent_oil->recrystallize No / Unsure salt_formation->end recrystallize->end

Caption: A decision tree for troubleshooting oily pyrazole products.

Diagram 2: Knorr Synthesis & Impurity Formation

G dicarbonyl 1,3-Dicarbonyl (Unsymmetrical) hydrazone_A Hydrazone Intermediate A dicarbonyl->hydrazone_A Condensation hydrazone_B Hydrazone Intermediate B dicarbonyl->hydrazone_B Condensation hydrazine Substituted Hydrazine hydrazine->hydrazone_A Condensation hydrazine->hydrazone_B Condensation cyclic_int_A Non-aromatic Cyclic Intermediate A hydrazone_A->cyclic_int_A Cyclization impurity_node Impurity Source: Incomplete Reaction hydrazone_A->impurity_node cyclic_int_B Non-aromatic Cyclic Intermediate B hydrazone_B->cyclic_int_B Cyclization product_A Pyrazole Regioisomer A cyclic_int_A->product_A Dehydration cyclic_int_A->impurity_node product_B Pyrazole Regioisomer B cyclic_int_B->product_B Dehydration impurity_node2 Impurity Source: Regioisomerism product_A->impurity_node2 product_B->impurity_node2

Caption: Key steps in Knorr synthesis where impurities can arise.

References

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • BenchChem. (2025).
  • Cui, Y., et al. (2017). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Molecules, 22(11), 1813. [Link]

  • Various Authors. (2024). Exploring the Impact of Ionic Liquids on Pyrazole Derivatives Synthesis: A Critical Review.
  • Various Authors. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances. [Link]

  • Aheer, A. K., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW.
  • El-Malah, A. A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals. [Link]

  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Teltz, A., et al. (2011). Method for purifying pyrazoles.
  • BenchChem. (2025). Troubleshooting guide for Paal-Knorr pyrrole synthesis.
  • BenchChem. (2025). Technical Support Center: Paal-Knorr Pyrrole Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Giradkar, V. Knorr pyrazole synthesis (M. Pharm). SlideShare. [Link]

  • BenchChem. (2025). Troubleshooting common issues in Paal-Knorr pyrrole synthesis.
  • BenchChem. (2025). Technical Support Center: Purification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Ren, Q., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. [Link]

  • Ren, Q., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Buriol, L., et al. (2009). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society.

Sources

Optimizing reaction conditions for pyrazole synthesis yield

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes to pyrazole-containing molecules. Pyrazoles are a critical scaffold in pharmaceuticals and agrochemicals, and achieving high-yield, high-purity synthesis is paramount.[1][2] This resource provides in-depth, experience-driven answers to common challenges encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues faced during pyrazole synthesis.

Q1: What are the most common and robust methods for synthesizing the pyrazole core?

The cornerstone of pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[3][4] The most prominent and widely utilized method is the Knorr Pyrazole Synthesis .[4][5] This reaction is valued for its versatility and generally involves an acid-catalyzed condensation, proceeding through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[4]

Other significant methods include:

  • Reaction with α,β-unsaturated aldehydes and ketones: These substrates react with hydrazines, often requiring a subsequent oxidation step to form the aromatic pyrazole.[3][6]

  • 1,3-Dipolar Cycloadditions: These reactions offer an alternative route, though controlling regioselectivity can be a challenge.[4][7][8]

  • Multicomponent Syntheses: One-pot reactions involving, for example, an aldehyde, malononitrile, hydrazine, and a β-ketoester can provide rapid access to complex pyrazole derivatives like dihydropyrano[2,3-c]pyrazoles.[9]

Q2: I am getting a very low yield. What are the first things I should check?

Low yield is a multifaceted problem. Before undertaking extensive optimization, verify these fundamental points:

  • Purity of Starting Materials: This is a critical, often overlooked, factor. Impurities in your 1,3-dicarbonyl or hydrazine can introduce side reactions or inhibit the primary reaction.[10] β-ketonitriles, for example, are susceptible to hydrolysis.[11] Hydrazine and its derivatives can degrade over time; using a freshly opened bottle or purified reagent is recommended.[11]

  • Stoichiometry: Ensure the molar ratios of your reactants are correct. Sometimes, using a slight excess (1.1-1.2 equivalents) of the hydrazine component can drive the reaction to completion, especially if the dicarbonyl is precious.[4][11]

  • Reaction Monitoring: Are you certain the reaction has reached completion? Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[10][11] Incomplete conversion is a common cause of low isolated yield.[3]

Q3: My main problem is the formation of two regioisomers that are difficult to separate. Why does this happen and how can I control it?

The formation of regioisomers is a classic challenge in pyrazole synthesis, arising when both the 1,3-dicarbonyl compound and the substituted hydrazine are unsymmetrical.[3][4][12] The initial nucleophilic attack from the substituted nitrogen of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different product isomers.[4][13]

Controlling this outcome is a matter of manipulating the factors that govern this initial attack:

  • Steric Hindrance: A bulky substituent on one of the carbonyls will sterically discourage attack at that position, favoring reaction at the less hindered carbonyl.[11][12]

  • Electronic Effects: An electron-withdrawing group (like -CF₃) will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[12]

  • Reaction Conditions (pH, Solvent): The choice of acid or base catalyst and the solvent system can profoundly influence the regiochemical outcome.[11][12] For instance, acidic conditions might favor one isomer while basic conditions favor the other.[11]

A powerful strategy is to change the solvent. Aprotic dipolar solvents like DMF or NMP can provide better results than polar protic solvents like ethanol, especially for aryl hydrazines.[10][11] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), have shown remarkable success in enhancing regioselectivity.[12][13]

Q4: My reaction mixture turns dark, and I'm left with a colored, impure product. What causes this?

Colored impurities are often due to side reactions involving the hydrazine starting material.[3] Hydrazines can be unstable and may undergo oxidation or other decomposition pathways, especially at elevated temperatures or in the presence of air. Ensuring an inert atmosphere (e.g., Nitrogen or Argon) and using purified reagents can mitigate these issues.

Section 2: Troubleshooting Guides

This section provides structured approaches to solving specific experimental problems.

Guide 1: Troubleshooting Low Yield and Incomplete Conversion

If your initial checks (FAQ #2) don't solve the low-yield problem, a more systematic optimization is required.

Symptoms:

  • TLC/LC-MS analysis shows significant amounts of unreacted starting materials in the crude product.[3]

  • The isolated yield is consistently below expectations.

Logical Workflow for Troubleshooting Low Yield:

LowYield_Troubleshooting cluster_optimize Condition Optimization Start Low Yield Observed Check_Purity Step 1: Verify Reagent Purity - Use fresh/purified hydrazine. - Check dicarbonyl for impurities. Start->Check_Purity Check_Stoich Step 2: Confirm Stoichiometry - Are molar ratios correct? - Try slight excess of hydrazine. Check_Purity->Check_Stoich Optimize_Cond Step 3: Optimize Reaction Conditions Check_Stoich->Optimize_Cond Solvent Solvent Choice - Protic (Ethanol) vs. Aprotic (DMF). - Consider Ethylene Glycol for higher temp. Optimize_Cond->Solvent Temp Temperature - Increase temperature to drive reaction. - Consider microwave irradiation. Optimize_Cond->Temp Catalyst Catalyst - Is acid/base catalyst needed? - Screen catalysts (e.g., Acetic Acid, Nano-ZnO, Cu(OTf)₂). Optimize_Cond->Catalyst Analyze Step 4: Analyze Byproducts - Use GC-MS or NMR. - Identify side-products (e.g., pyrazolines, hydrolysis). Resolved Yield Improved Analyze->Resolved

Caption: A workflow for systematically troubleshooting low reaction yields.

Optimization Parameters: Catalyst, Solvent, and Temperature

The interplay between catalyst, solvent, and temperature is crucial for yield optimization.

ParameterInfluence on Reaction & Common ChoicesRationale & Key Considerations
Catalyst Often essential for facilitating cyclization and dehydration.[5] Choices range from simple acids/bases to metal catalysts.Protic Acids (e.g., Acetic Acid): Catalyzes imine formation.[4][5] Lewis Acids (e.g., Cu(OTf)₂, Sc(OTf)₃): Can activate the carbonyl group and promote cyclization, sometimes under milder conditions.[2][9] Heterogeneous Catalysts (e.g., Nano-ZnO, Amberlyst-70): Offer easier workup (filtration) and can be more environmentally friendly.[1][10]
Solvent Affects solubility, reaction rate, and sometimes regioselectivity.Ethanol/Methanol: Common, effective protic solvents that facilitate proton transfer.[4][11] Toluene/DCE: Aprotic solvents, useful when trying to avoid solvent participation.[9] DMF/NMP/DMSO: High-boiling aprotic dipolar solvents can increase reaction rates and improve yields, especially for less reactive substrates.[4][10][11]
Temperature Controls the reaction rate. Higher temperatures can overcome activation barriers but may also increase byproduct formation.Room Temperature to Reflux: The standard range. Many reactions proceed well at room temperature, while others require heating to reflux to go to completion.[4][11] Microwave Irradiation: A powerful technique to dramatically reduce reaction times (from hours to minutes) and often improve yields by providing rapid, uniform heating.[4][14][15][16]
Guide 2: Improving Regioselectivity

When an inseparable mixture of isomers is your primary problem, a focused strategy is required.

Symptoms:

  • NMR spectra show duplicate sets of peaks for the desired product.[3]

  • Multiple spots are observed on TLC that co-elute during column chromatography.[3]

Logical Diagram for Regioselectivity Control:

Regioselectivity Start Mixture of Regioisomers Cause Cause: Attack on two non-equivalent carbonyls of unsymmetrical dicarbonyl Start->Cause Strategy Control Strategy Cause->Strategy Steric Modify Steric Hindrance Strategy->Steric Electronic Modify Electronic Effects Strategy->Electronic Conditions Modify Reaction Conditions Strategy->Conditions Steric_Sol Use bulkier substituent on dicarbonyl or hydrazine. Steric->Steric_Sol Electronic_Sol Introduce electron-withdrawing group (e.g., -CF3) to activate one carbonyl. Electronic->Electronic_Sol Conditions_Sol Change Solvent (e.g., to TFE/HFIP). Change pH (Acid vs. Base catalysis). Conditions->Conditions_Sol Result Single Regioisomer Favored Steric_Sol->Result Electronic_Sol->Result Conditions_Sol->Result

Caption: Decision-making process for controlling regioselectivity.

Data-Driven Solvent Choice for Regioselectivity

The solvent can have a dramatic effect on the ratio of isomers formed. Fluorinated alcohols, in particular, have proven highly effective.

1,3-Dicarbonyl SubstrateHydrazineSolventRegioisomeric Ratio (A : B)Reference
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineMethanol85 : 15[12]
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineTFE >99 : 1 [12]
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineHFIP >99 : 1 [13]

Data adapted from studies on the effect of fluorinated alcohols on pyrazole formation.[12][13] Regioisomer A is the 3-trifluoromethyl derivative.

Guide 3: Purification and Byproduct Removal

Even with an optimized reaction, purification can be challenging.

Common Issues & Solutions:

  • Issue: Unreacted starting materials co-elute with the product.

    • Solution: An acidic or basic wash can often remove unreacted hydrazine or dicarbonyl compounds, respectively. For pyrazoles, which are weakly basic, an acid wash can be used to extract the product into the aqueous layer, which is then basified and re-extracted.[3]

  • Issue: Regioisomers are inseparable by standard silica gel chromatography.

    • Solution: Fractional recrystallization can be effective if the isomers have different solubilities. Experiment with various solvent systems (e.g., ethanol/water, hexane/ethyl acetate).[17]

  • Issue: The product is poorly soluble or "oils out" during recrystallization.

    • Solution: For poorly soluble compounds, try dissolving in a minimum of a strong polar solvent (like DMF or DMSO), adsorbing onto silica, and then performing column chromatography. If oiling out occurs, ensure slow cooling, scratch the flask to induce crystallization, or try a different solvent system.[17]

Section 3: Key Experimental Protocols

These protocols provide a starting point for common pyrazole syntheses. Note: These are general procedures and will likely require optimization for your specific substrates.

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a typical acid-catalyzed synthesis in ethanol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in ethanol.[4]

  • Catalyst Addition: Add a catalytic amount of a protic acid (e.g., 2-3 drops of glacial acetic acid).[4]

  • Hydrazine Addition: Add the hydrazine hydrate or substituted hydrazine (1.0–1.2 equivalents) to the solution.[4][11]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress by TLC.[4][11]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[9][17]

Protocol 2: Microwave-Assisted Synthesis of Pyrazolones

This protocol highlights the significant acceleration offered by microwave heating.

  • Reaction Mixture: In a microwave-safe vessel, combine the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq), the hydrazine derivative (1.0 eq), and a suitable high-boiling solvent (e.g., DMSO or solvent-free).[4][15]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature and time (e.g., 100-140 °C for 10-20 minutes).[4][15][18]

  • Work-up: After cooling, quench the reaction with crushed ice or water.[9] The product may precipitate and can be collected by filtration.

  • Purification: Wash the collected solid with cold water and recrystallize from ethanol to yield the pure product.[9][19]

References

  • A Comparative Guide to Catalysts for Pyrazole Synthesis. (2025). Benchchem.
  • Troubleshooting low yields in pyrazole synthesis
  • Technical Support Center: Purification of Pyrazolone Deriv
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry.
  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Identifying and removing byproducts in pyrazole synthesis. (2025). Benchchem.
  • Recrystallization techniques for purifying pyrazole compounds. (2025). Benchchem.
  • The Architecture of Pyrazoles: An In-Depth Technical Guide to Their Form
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2025). MDPI.
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. (2025). Benchchem.
  • troubleshooting low conversion rates in pyrazole synthesis. (2025). Benchchem.
  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Omega.
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). Molecules.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals.
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Pyrazole Synthesis and Reactions. CUTM Courseware.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Form
  • Recent advances in the regioselective synthesis of Pyrazoles. (2011). Current Organic Chemistry.

Sources

Troubleshooting low yield in 1-Ethyl-4-methyl-1H-pyrazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Modern Researcher

Welcome to the dedicated technical support guide for the synthesis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine. As a Senior Application Scientist, I understand that navigating the complexities of synthetic organic chemistry requires more than just a procedural outline. It demands a deep, mechanistic understanding and the ability to troubleshoot effectively when faced with the inevitable experimental challenges. This guide is structured as a dynamic question-and-answer resource to directly address the common—and uncommon—issues that can arise during this specific synthesis, with a focus on maximizing yield and purity.

The information presented here is a synthesis of established chemical principles, practical laboratory experience, and a thorough review of the current literature. My aim is to provide you with not just solutions, but also the causal reasoning behind them. By understanding the "why" behind each step, you will be better equipped to adapt and optimize the synthesis for your specific research needs.

Let us begin by addressing the most pressing issue that often confronts researchers working on this synthesis: low yield.

Troubleshooting Guide: Low Yield and Impurities

This section is designed to help you diagnose and resolve specific problems you may encounter during the synthesis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine.

Q1: My reaction is resulting in a very low yield (<50%). What are the primary factors to investigate?

Low yield is a frequent challenge in pyrazole synthesis and can stem from several factors throughout the experimental process.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.

Potential Causes and Solutions:

  • Purity of Starting Materials: The purity of your reactants is paramount. Impurities in precursors can significantly hinder reaction efficiency.[1]

    • Ethylhydrazine: This reactant can be sensitive to air and light. It is advisable to use freshly acquired or distilled ethylhydrazine. If using a salt form, such as ethylhydrazine oxalate, ensure it is of high purity.[2][3]

    • Acetonitrile: While often used as a solvent, in some pyrazole syntheses, it can also act as a cyano source.[4] Ensure it is anhydrous, as water can interfere with the reaction.

    • Other Reagents: Verify the purity of all other reagents, including bases and catalysts.

  • Reaction Conditions: Suboptimal reaction conditions are a common culprit for low conversion rates.[5]

    • Temperature: The reaction temperature can significantly affect both the rate and the yield. Some syntheses may require elevated temperatures to proceed efficiently.[5] It is recommended to monitor the reaction progress at different temperatures to find the optimal condition.

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion.[1][5] Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal duration.

    • Solvent: The choice of solvent is critical. While toluene is a common solvent for this type of synthesis, other solvents like ethanol or DMF might be more suitable depending on the specific pathway.[6][7] Aprotic dipolar solvents like DMF can sometimes improve yields in cyclocondensation reactions.[5]

    • Catalyst: Many pyrazole syntheses are facilitated by a catalyst.[5] Depending on the chosen synthetic route, this could be an acid (like glacial acetic acid) or a base.[1] Ensure the correct catalyst is being used at the appropriate concentration.

  • Work-up and Purification: Significant product loss can occur during the work-up and purification stages.

    • Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of the amine product. Multiple extractions with a suitable organic solvent are recommended.

    • Recrystallization: The choice of solvent for recrystallization is crucial to maximize recovery of the pure product.[8] Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, and ethyl acetate.[8] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

Experimental Protocol: Monitoring Reaction Progress by TLC

  • Prepare the TLC Plate: Use a silica gel TLC plate.

  • Spot the Plate: Apply small spots of your starting materials and the reaction mixture at different time points.

  • Develop the Plate: Place the plate in a developing chamber with a suitable solvent system (e.g., a mixture of n-hexane and ethyl acetate).[1]

  • Visualize: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp or by using an appropriate staining agent. The disappearance of starting material spots and the appearance of the product spot will indicate the reaction's progress.

Q2: I am observing a significant amount of an unknown impurity in my final product. How can I identify and minimize it?

The formation of side products is a common issue in heterocyclic synthesis. Identifying these impurities is the first step toward eliminating them.

Potential Causes and Solutions:

  • Side Reactions: The reaction conditions may be promoting the formation of undesired byproducts.

    • Regioisomers: In the synthesis of unsymmetrically substituted pyrazoles, the formation of regioisomers can be a challenge.[5] The choice of reactants and reaction conditions can influence regioselectivity.

    • Oxidation: The aminopyrazole product can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this.[2]

  • Incomplete Reaction: One of the major "impurities" could be unreacted starting material.[1] This indicates that the reaction has not gone to completion. Refer to the troubleshooting steps for low yield (Q1) to address this.

Analytical Techniques for Impurity Identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurity.

  • Mass Spectrometry (MS): Can help determine the molecular weight of the impurity, providing clues to its identity.

  • Infrared (IR) Spectroscopy: Can identify functional groups present in the impurity.

Minimization Strategies:

  • Purer Reactants: Start with highly pure starting materials to minimize the introduction of impurities from the beginning.[1]

  • Milder Conditions: Avoid excessively high temperatures or prolonged reaction times, which can lead to degradation or the formation of side products.[1]

  • Purification Techniques: If the impurity has a different polarity than your desired product, column chromatography can be an effective purification method. Recrystallization is also a powerful technique for removing small amounts of impurities.[8]

Q3: My pyrazole product is "oiling out" instead of crystallizing during recrystallization. What should I do?

"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This is often due to the solution being supersaturated or the compound having a low melting point.

Troubleshooting "Oiling Out":

  • Slow Cooling: Ensure the solution cools as slowly as possible. An insulated container can be beneficial. Rapid cooling often promotes the formation of oils.[8]

  • Solvent System Adjustment: Experiment with different solvents or mixed solvent systems. A common technique is to dissolve the compound in a hot solvent in which it is highly soluble and then add a hot "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid, followed by slow cooling.[8]

  • Scratching: Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.

  • Seeding: Adding a small crystal of the pure product to the cooled solution can initiate crystallization.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine, providing insights into the underlying chemistry.

Q4: What is the most common synthetic route for preparing 5-aminopyrazoles?

The most prevalent method for synthesizing 5-aminopyrazoles involves the cyclocondensation reaction of a hydrazine derivative with a β-ketonitrile or a related compound.[9] A widely used precursor is ethoxymethylenemalononitrile or its derivatives.[10]

Q5: What is the role of the catalyst in this synthesis?

The role of the catalyst depends on the specific reaction pathway.

  • Acid Catalysis: In many pyrazole syntheses, an acid catalyst, such as glacial acetic acid, is used to facilitate the condensation and subsequent intramolecular cyclization steps.[1][11]

  • Base Catalysis: In other variations, a base may be used to deprotonate a starting material, making it more nucleophilic for a subsequent reaction step.

Q6: How does the structure of the starting materials influence the final product?

The structure of the reactants directly dictates the substitution pattern of the resulting pyrazole ring.

  • Ethylhydrazine: Provides the N1-ethyl group of the final product.

  • The β-dicarbonyl or equivalent component: This will determine the substituents at positions 3, 4, and 5 of the pyrazole ring. For 1-Ethyl-4-methyl-1H-pyrazol-5-amine, a precursor that provides the 4-methyl and 5-amino functionalities is required.

Q7: Are there any safety precautions I should be aware of when working with the reagents for this synthesis?

Yes, several reagents used in pyrazole synthesis require careful handling.

  • Hydrazine and its derivatives: These compounds can be toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Organic solvents such as toluene and ethanol are flammable. Avoid open flames and work in a well-ventilated area.

  • Acids and Bases: Strong acids and bases are corrosive. Handle them with care and wear appropriate PPE.

Visualizing the Troubleshooting Process

To aid in your troubleshooting efforts, the following flowchart outlines a systematic approach to diagnosing and resolving low yield in your synthesis.

Caption: A flowchart for troubleshooting low yield.

Quantitative Data Summary

For your convenience, the following table summarizes key quantitative parameters that can be optimized for the synthesis of pyrazole derivatives.

ParameterRecommended Range/ValueRationale
Reactant Stoichiometry
Ethylhydrazine1.0 - 1.2 equivalentsUsing a slight excess may drive the reaction to completion.
Reaction Conditions
TemperatureRoom Temperature to RefluxDependent on the specific protocol; optimization is key.[5]
Reaction Time2 - 24 hoursMonitor by TLC or LC-MS for completion.[1]
Work-up & Purification
Extraction pHBasic (8-10)To ensure the amine product is in its free base form for efficient extraction into an organic solvent.
Recrystallization Cooling RateSlowTo promote the formation of well-defined crystals and prevent "oiling out".[8]

References

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC. (URL: )
  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a - ResearchG
  • Synthesis of Pyrazoles through [3+2] Cyclization of Nitrile Imines with Cinnamaldehydes Followed by Air Oxidation - ResearchG
  • Recrystallization techniques for purifying pyrazole compounds - Benchchem. (URL: )
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline deriv
  • [3 + 2]-Cycloaddition of in Situ Generated Nitrile Imines and Acetylene for Assembling of 1,3-Disubstituted Pyrazoles with Quantitative Deuterium Labeling | The Journal of Organic Chemistry - ACS Public
  • Diazoacetonitrile in Cyanopyrazole Synthesis.
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchG
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) - Who we serve. (URL: )
  • optimization of reaction conditions for pyrazoline synthesis - Benchchem. (URL: )
  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Deriv
  • Determining the Synthesis of Pyrazoles via Multi Component Reaction and Cycliz
  • WO2011076194A1 - Method for purifying pyrazoles - Google P
  • Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile | Request PDF. (URL: )
  • A Novel Cyanation Reaction of Arenes Using Acetonitrile as a Cyano Source. (URL: )
  • US4996327A - Preparation of pyrazole and its derivatives - Google P
  • troubleshooting low conversion rates in pyrazole synthesis - Benchchem. (URL: )
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: )
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Troubleshooting the reaction mechanism of pyrazole form
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)
  • Unit 4 Pyrazole | PDF - Slideshare. (URL: )
  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. (URL: )
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (URL: )
  • CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google P
  • Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development - Benchchem. (URL: )
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
  • Pyrazole synthesis - Organic Chemistry Portal. (URL: )
  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. (URL: )
  • Styrylpyrazoles: Properties, Synthesis and Transform
  • Application Notes and Protocols: Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles - Benchchem. (URL: )
  • 3(5)-aminopyrazole - Organic Syntheses Procedure. (URL: [Link])

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (URL: [Link])

Sources

Pyrazole Purification Support Center: Silica Gel Deactivation with Triethylamine (TEA)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of pyrazole derivatives. This guide is designed for researchers and drug development professionals dealing with the chromatographic challenges of basic heterocycles.

Mechanistic Overview: Why Deactivate Silica Gel?

Standard normal-phase silica gel possesses surface silanol groups (Si-OH) that are mildly acidic (pKa ~ 4.5 - 5.0). Pyrazoles and their derivatives contain basic, pyridine-like nitrogen atoms. When a basic pyrazole mixture is loaded onto standard silica, these acidic silanol sites engage in strong hydrogen bonding and protonation with the pyrazole nitrogens[1].

The Causality: This acid-base interaction outcompetes the standard polar interactions of chromatography, leading to:

  • Severe Peak Tailing: The compound continuously adsorbs and desorbs unevenly across the column.

  • Irreversible Adsorption: Low mass recovery occurs as the compound permanently binds to the stationary phase[1].

  • Acid-Catalyzed Degradation: Sensitive pyrazoles may decompose or rearrange on the column.

The Solution: By adding 1–3% Triethylamine (TEA) to the mobile phase, you introduce a sacrificial, stronger base. TEA competitively binds to and neutralizes the acidic silanol groups, effectively "masking" them[2]. This allows the pyrazole to elute purely based on its inherent polarity, ensuring sharp bands and high recovery[3].

Decision Workflow for Pyrazole Chromatography

G Start Crude Pyrazole Mixture TLC TLC Analysis (Standard Silica) Start->TLC Check Observe Tailing or Decomposition? TLC->Check Standard Standard Silica Chromatography Check->Standard No AddTEA Add 1-3% TEA to Eluent & Slurry Check->AddTEA Yes Success Pure Pyrazole Isolated Standard->Success RunDeact Run Deactivated Silica Column AddTEA->RunDeact Check2 Still Decomposing? RunDeact->Check2 Alumina Switch to Neutral or Basic Alumina Check2->Alumina Yes Check2->Success No Alumina->Success

Workflow for selecting silica gel deactivation strategies for pyrazoles.

Step-by-Step Methodology: TEA Deactivation Protocol

Self-Validating Protocol Note: Never introduce a TEA-spiked solvent to a dry-packed or pre-packed standard silica column mid-run. The neutralization of silanol groups is highly exothermic and will cause solvent boiling, outgassing, and cracking of the silica bed. Deactivation must happen during the slurry phase[3].

Step 1: Eluent Preparation Determine your optimal mobile phase via TLC (e.g., Hexanes/Ethyl Acetate). Add 1% to 3% (v/v) TEA to the bulk solvent mixture and stir thoroughly[2].

Step 2: Slurry Incubation In an Erlenmeyer flask, combine the required mass of silica gel with the TEA-containing eluent to form a free-flowing slurry. Swirl gently and let it incubate for 10–15 minutes. This dwell time is critical to allow complete thermodynamic neutralization of the silanol sites[4].

Step 3: Column Packing Pour the deactivated slurry into the chromatography column. Rinse the flask with additional TEA-eluent to transfer all remaining silica. Allow the bed to settle under gravity or gentle air pressure.

Step 4: Bed Equilibration Flush the packed column with 2 to 3 column volumes of the TEA-containing eluent. This ensures any remaining active sites are neutralized and washes away the heat of neutralization[4].

Step 5: Sample Loading & Elution Dissolve the crude pyrazole in a minimal amount of the TEA-eluent. Apply evenly to the column head. Elute the column using the TEA-spiked mobile phase and collect fractions.

Quantitative Data: Recommended TEA Solvent Systems

Solvent System BaseTEA Modifier (v/v)Target Pyrazole ProfileExpected Outcome / Notes
Hexanes / Ethyl Acetate 1% - 3%Non-polar to moderately polarStandard starting point. Neutralizes tailing; Rf values typically increase by +0.1 to +0.2[2].
Dichloromethane / Methanol 0.5% - 1%Highly polar or zwitterionicUse caution. Keep MeOH < 10% to prevent the basic mixture from dissolving the silica gel[5].
Cyclohexane / Ethyl Acetate 1% - 2%UV-sensitive derivativesCyclohexane lacks UV absorbance, aiding in fraction monitoring for compounds lacking strong chromophores.

Troubleshooting Guide & FAQs

Q1: My pyrazole is still tailing heavily or degrading, even with 3% TEA. What is the cause, and what is the next step? A1: If tailing persists, your pyrazole is likely highly basic and is outcompeting the TEA for residual silanol binding, or the compound is extremely acid-sensitive. Do not increase TEA beyond 5%. Instead, switch the stationary phase entirely to Neutral Alumina or Basic Alumina[1]. Alumina lacks silanol groups, eliminating the root cause of the acid-base interaction.

Q2: How do I completely remove residual TEA from my purified pyrazole fractions? A2: TEA has a boiling point of ~89°C and often remains as a viscous residue after standard rotary evaporation. To remove it completely, evaporate your pooled fractions to dryness. Then, dissolve the residue in 10-20 mL of toluene and re-evaporate under reduced pressure. Co-evaporation with toluene forms an azeotrope-like effect that efficiently drives off residual TEA and trace water[4][6]. Repeat this 2-3 times, followed by overnight exposure to a high vacuum line.

Q3: Can I use ammonia (NH₄OH) in methanol instead of TEA to deactivate the silica? A3: Yes, but with strict limitations. Ammonia is often used with DCM/Methanol systems for highly polar compounds[5]. However, highly basic, highly polar solvent systems (e.g., >10% basic methanol) can slowly dissolve the silica gel matrix itself, leading to dissolved silica contaminating your final product[5]. TEA in non-polar systems (like Hexanes/EtOAc) is much milder and preserves the structural integrity of the silica[3].

Q4: Why did my column crack and form bubbles when I switched from a neutral solvent to a TEA-containing solvent mid-run? A4: The acid-base reaction between TEA and the silica's silanol groups is exothermic. Introducing TEA to an untreated, packed column generates localized heat inside the bed, causing the volatile organic solvent to boil or outgas. This gas expansion cracks the silica bed and destroys the separation band. Always pre-slurry the silica with the TEA modifier before packing[3].

Q5: Will adding TEA affect the Rf value of my compound on TLC? A5: Yes. Because TEA prevents the basic pyrazole from adhering to the stationary phase, the compound will spend more time in the mobile phase. You will generally observe a higher Rf value (often +0.1 to +0.2) and a significantly tighter, rounder spot compared to a standard TLC plate[2]. Always run your TLC optimization using the exact TEA-spiked solvent you intend to use for the column.

Sources

Technical Support Center: Decolorizing Colored Impurities in Pyrazole Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of pyrazole products. This guide is designed for researchers, scientists, and drug development professionals who encounter unwanted coloration in their synthesized pyrazole compounds. As pyrazoles are foundational scaffolds in numerous pharmaceuticals, achieving high purity and a colorless, crystalline final product is often a critical quality attribute.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose the source of color and effectively implement decolorization strategies. The protocols herein are grounded in established chemical principles and field-proven experience to ensure reliable and reproducible results.

Section 1: Frequently Asked Questions - Diagnosing the Source of Color

Understanding the origin of colored impurities is the first step toward their effective removal. This section addresses the most common causes of discoloration during pyrazole synthesis.

Q1: Why is my isolated pyrazole product colored (e.g., yellow, red, or brown) when the literature reports it as a white or colorless solid?

A colorless target compound that appears colored is a definitive indication of impurities. The color typically arises from high molecular weight, conjugated byproducts formed during the reaction.[3] The most common causes include:

  • Oxidation: Reaction intermediates, or the final pyrazole product itself, can be susceptible to oxidation, leading to the formation of colored species.[3] This is particularly prevalent in reactions exposed to air for extended periods or at elevated temperatures.

  • Starting Material Decomposition: Certain starting materials, especially substituted hydrazines like phenylhydrazine, can decompose or participate in side reactions to generate intensely colored impurities.[3]

  • Incomplete Cyclization: The persistence of pyrazoline intermediates, which can be more prone to oxidation and degradation, can also contribute to coloration.[3]

Q2: My reaction workup involves a color change. Is this normal?

Color changes during the reaction or workup can be indicative of specific chemical events. For example, pH shifts during an acid-base extraction can cause protonation or deprotonation of impurities, leading to color changes.[4] While some transient color might be expected, a persistent deep yellow, red, or brown color in the final organic extract often signals the presence of stable impurities that require a dedicated decolorization step.[3]

Q3: Can the choice of solvent or reaction conditions influence the final product's color?

Absolutely. High reaction temperatures or prolonged reaction times can increase the rate of decomposition and side reactions, leading to more colored byproducts.[5] The solvent system can also play a role; for instance, protic solvents might facilitate certain degradation pathways not present in aprotic media. It is crucial to follow established protocols or optimize conditions to minimize the formation of these impurities from the outset.

Section 2: Troubleshooting Guide - Decolorization Strategies

This section provides direct solutions to common problems encountered during the purification of pyrazole products.

Issue 1: The crude product is significantly colored (yellow to dark brown).

This is the most common scenario. The goal is to remove the bulk of the colored impurities without significant loss of the desired product.

Primary Solution: Activated Carbon (Charcoal) Treatment

Activated carbon is a highly porous material with a large surface area, making it exceptionally effective at adsorbing large, non-polar, colored organic molecules.[6][7] It is the first-line defense for significant color contamination.

  • Causality: Colored impurities are often large, flat, conjugated molecules. The vast network of pores in activated carbon traps these molecules via van der Waals forces, removing them from the solution.[8][9] Wood-based activated carbon, with its predominantly macroporous structure, is particularly effective for these larger pigment molecules.[6]

  • Key Insight: Use activated carbon judiciously. A common mistake is adding too much, which can lead to the adsorption of the desired product and a significant reduction in yield.[10] A good starting point is 1-2% of the crude product's weight.

Issue 2: The product is still faintly colored after activated carbon treatment or initial crystallization.

This indicates that either the carbon treatment was not fully effective or the impurities have similar properties to your product, co-precipitating during crystallization.

Solution A: Optimized Recrystallization

Recrystallization is a powerful technique that separates compounds based on differences in their solubility.[11] For removing residual color, the choice of solvent is paramount.

  • Causality: The ideal solvent will dissolve the pyrazole product completely at an elevated temperature but have very low solubility for it at room temperature or below.[12] The colored impurities, being present in a much lower concentration, will ideally remain in the cold solvent (the "mother liquor") upon crystallization of the pure product.[3]

  • Troubleshooting "Oiling Out": If your product separates as an oil instead of crystals, it is often due to the solution being cooled too rapidly or the solvent being too non-polar. To resolve this, try reheating the solution and allowing it to cool much more slowly (e.g., by placing the flask in an insulated container). Alternatively, select a more polar solvent system.[11]

Solution B: Acid-Base Extraction

This technique is highly effective if your pyrazole has a basic nitrogen atom and the colored impurities are non-basic.

  • Causality: Pyrazoles are weakly basic and can be protonated by an acid to form a water-soluble salt.[3] By dissolving the crude product in an organic solvent and washing with an aqueous acid (e.g., 1 M HCl), the pyrazole salt partitions into the aqueous layer, leaving non-basic colored impurities behind in the organic layer. The pure pyrazole is then recovered by basifying the aqueous layer and extracting it back into an organic solvent.[3][13]

Issue 3: The product appears pure by NMR and TLC, but is not "white."

This implies the presence of trace amounts of highly chromophoric (intensely colored) impurities.

Solution: Column Chromatography

While often used for separating major byproducts, column chromatography is also excellent for "polishing" a nearly pure product to remove trace impurities.

  • Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[10] Even impurities with very similar polarity to the product can often be separated by carefully optimizing the eluent system.

  • Expert Tip: For some basic pyrazole derivatives that may degrade or streak on standard acidic silica gel, the silica can be deactivated by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%).[10][13] Alternatively, reversed-phase chromatography can be a powerful tool, as it separates based on polarity in a different manner than normal-phase silica gel.[14]

Section 3: Detailed Experimental Protocols

Here are step-by-step methodologies for the most effective decolorization techniques.

Protocol 1: Activated Carbon Treatment

Objective: To remove bulk colored impurities from a crude pyrazole product.

  • Dissolution: Dissolve the crude, colored pyrazole product in a suitable solvent (e.g., ethanol, ethyl acetate, or acetone) at room temperature. Use a volume sufficient to fully dissolve the solid.

  • Addition of Carbon: Add a small amount of decolorizing activated carbon (typically 1-2% w/w relative to the crude product).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes. Avoid heating, as this can sometimes cause adsorbed impurities to be released back into the solution.

  • Hot Filtration (if using a recrystallization solvent): If the solvent used is also the intended recrystallization solvent, heat the mixture to boiling. Perform a hot filtration through a fluted filter paper or a pad of Celite® in a pre-heated funnel to remove the activated carbon.

  • Standard Filtration (if not recrystallizing): If you plan to simply remove the solvent, filter the room-temperature suspension through a pad of Celite® or a tight cotton plug in a pipette to remove the fine carbon particles. Rinse the flask and filter pad with a small amount of fresh solvent.

  • Recovery: The resulting filtrate should be significantly less colored. Proceed with either recrystallization or solvent removal under reduced pressure.

Protocol 2: Optimized Recrystallization for Color Removal

Objective: To obtain a pure, crystalline, and colorless pyrazole product from a partially purified solid.

  • Solvent Selection: Choose an appropriate solvent or mixed-solvent system. An ideal single solvent dissolves the compound when hot but not when cold.[11] A common mixed-solvent system involves dissolving the compound in a minimum amount of a "good" hot solvent (e.g., ethanol) and then adding a "poor" hot solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid).[13]

  • Dissolution: Place the pyrazole compound in an Erlenmeyer flask. Add the minimum amount of the hot solvent (or the "good" solvent of a mixed pair) required to just dissolve the solid completely.

  • Hot Filtration (Optional but Recommended): If any insoluble material (including residual charcoal) is present, perform a hot filtration through a pre-heated funnel into a clean, pre-warmed flask to prevent premature crystallization.[10]

  • Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any adhering mother liquor containing the impurities.[12]

  • Drying: Dry the crystals completely, either by air-drying on the filter or in a desiccator under vacuum.

Section 4: Method Selection Guide & Workflow

Choosing the right decolorization strategy depends on the nature and amount of the impurity, as well as the properties of the target pyrazole.

Data Presentation: Comparison of Decolorization Techniques
ParameterActivated CarbonRecrystallizationAcid-Base ExtractionColumn Chromatography
Principle Adsorption of impurities[8]Differential solubility[10]Differential acid/base properties[3]Differential partitioning[15]
Best For Removing high levels of non-polar, colored impurities.Removing moderate impurities from a solid product.Separating basic pyrazoles from neutral/acidic impurities.Removing trace impurities or separating complex mixtures.
Typical Purity Good to ExcellentHigh to ExcellentHigh to ExcellentVery High to Excellent
Yield Impact Minor to moderate loss possible due to product adsorption.[10]Moderate loss is common; product remains in mother liquor.Can be very high-yielding if partitioning is clean.Can have moderate losses depending on separation difficulty.
Time/Labor LowModerateModerateHigh
Key Limitation Can adsorb the desired product. Not effective for polar impurities.Requires a suitable solvent system to be found. "Oiling out" can occur.[11]Only applicable to pyrazoles with a basic site.Solvent-intensive and can be time-consuming.
Visualization: Decolorization Workflow

The following diagram outlines a logical decision-making process for tackling colored impurities in your pyrazole product.

Decolorization_Workflow cluster_start Initial State cluster_diagnosis Diagnosis & Primary Treatment cluster_secondary Secondary Purification cluster_end Final Product start Crude Pyrazole Product is Colored (Yellow/Red/Brown) diag What is the level of coloration? start->diag carbon Protocol 1: Activated Carbon Treatment diag->carbon Intense Color recryst1 Protocol 2: Direct Recrystallization diag->recryst1 Faint Color result1 Is the product now colorless? carbon->result1 recryst1->result1 acidbase Is the Pyrazole Basic? (pKa check) result1->acidbase No, still colored finish Pure, Colorless Product result1->finish Yes acidbase_yes Protocol 3: Acid-Base Extraction acidbase->acidbase_yes Yes chrom Column Chromatography acidbase->chrom No / Ineffective acidbase_yes->finish chrom->finish

Caption: Decision workflow for selecting a decolorization method.

References

  • Benchchem. (2025). Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • Benchchem. (2025). Recrystallization techniques for purifying pyrazole compounds. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Benchchem.
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
  • Carbotecnia. (2025). Decolorization with Activated Carbon. Carbotecnia.
  • Wikipedia. (n.d.). Activated carbon. Wikipedia.
  • Heycarbons. (n.d.). Activated Carbon For Glucose Decolorization. Heycarbons.
  • Kelin Carbon. (2025). The Unsung Hero of Industrial Purity: Kelin Carbon's Decolorizing Activated Carbon. Kelin Carbon.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • Ajanta Food Colours. (2025). Troubleshooting Common Colour Issues During Production. Ajanta Food Colours.
  • Arvia Technology. (n.d.). Pyrazole Removal From Water. Arvia Technology.
  • SpinChem. (n.d.). Industrial Decolorization: Activated Carbon & Ion Exchange Solutions. SpinChem.
  • Creative Bioarray. (n.d.). Decolorization Protocol. Creative Bioarray.
  • Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Rsc.org.
  • Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.org.
  • IJNRD.org. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD.org.
  • ATRIA Innovation. (2021). Color Failure Guide. ATRIA Innovation.
  • Benchchem. (n.d.). A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers. Benchchem.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Biotage. (2023). How can I remove color from my reaction product? Biotage.

Sources

Technical Support Center: Synthesis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this and structurally related 5-aminopyrazoles. Our goal is to provide you with the in-depth, field-proven insights necessary to optimize your reaction outcomes, identify and minimize byproducts, and troubleshoot effectively.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, offering explanations and actionable protocols to resolve them.

Question 1: Why is my yield of 1-Ethyl-4-methyl-1H-pyrazol-5-amine unexpectedly low?

Low yields are a frequent issue stemming from several potential causes, including incomplete reaction, degradation of starting materials, or the formation of soluble byproducts that are lost during workup.

Potential Causes & Solutions:

  • Incomplete Reaction: The condensation reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present after the initial reaction time, consider extending the reflux period or increasing the temperature, if the reactants are stable under harsher conditions.

  • Hydrolysis of β-Ketonitrile Starting Material: The most common synthetic route to 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine.[1][2][3] β-ketonitriles can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[4]

    • Solution: Ensure your reagents and solvent are dry. If using acidic or basic catalysis, consider adding the catalyst portion-wise or running the reaction under neutral conditions to minimize hydrolysis.[4]

  • Sub-optimal Stoichiometry: An incorrect ratio of ethylhydrazine to the β-ketonitrile precursor can lead to unreacted starting material.

    • Solution: While a 1:1 stoichiometry is typical, a slight excess (1.1-1.2 equivalents) of the hydrazine component can sometimes drive the reaction to completion.[4] However, a large excess can complicate purification.

  • Degradation of Ethylhydrazine: Hydrazine derivatives can be unstable over time.

    • Solution: Use freshly opened or purified ethylhydrazine for optimal results.[4]

Experimental Protocol: Optimizing Reaction Conditions for Yield
  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the β-ketonitrile precursor (1.0 eq) in a dry solvent such as ethanol or toluene.

  • Hydrazine Addition: Slowly add ethylhydrazine (1.1 eq) to the solution at room temperature. Note that the reaction can be exothermic.

  • Reaction Monitoring: Stir the mixture at room temperature or heat to reflux, depending on the specific protocol. Monitor the reaction every hour using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase) to check for the disappearance of the starting material spots and the appearance of the product spot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The residue can then be purified.[4]

Question 2: My analytical data (NMR/LC-MS) shows two major products. What is the likely cause?

The presence of two distinct but closely related products strongly suggests the formation of a regioisomeric byproduct. This is one of the most common challenges in the synthesis of unsymmetrically substituted pyrazoles.[5][6]

Root Cause: Lack of Regioselectivity

The synthesis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine from ethylhydrazine and a suitable β-ketonitrile (e.g., 2-methyl-3-oxobutanenitrile) involves the initial attack of one of the hydrazine's nitrogen atoms on the ketone's carbonyl carbon.[1][2] Since ethylhydrazine is an unsymmetrical hydrazine (H₂N-NH-Ethyl), the two nitrogen atoms are electronically and sterically different.

  • N1 Attack: Attack by the substituted nitrogen (the one bonded to the ethyl group) leads to an intermediate that, after cyclization, will not form the desired product.

  • N2 Attack: Attack by the unsubstituted, terminal nitrogen (-NH₂) is required. This nitrogen is typically more nucleophilic and less sterically hindered, but the reaction can still proceed via both pathways, leading to a mixture of regioisomers.[7]

The reaction can yield both the desired 1-Ethyl-4-methyl-1H-pyrazol-5-amine and the undesired regioisomer, 2-Ethyl-4-methyl-2H-pyrazol-3-amine .

Troubleshooting Strategies:

  • Control Reaction pH: The regioselectivity of the condensation can be highly dependent on the pH of the reaction medium.[4]

    • Acidic Conditions (e.g., acetic acid in toluene): Often favor the formation of the 5-amino isomer.[4]

    • Basic Conditions (e.g., sodium ethoxide in ethanol): May favor the formation of the alternate isomer.[4]

    • Action: Perform small-scale trial reactions under acidic, basic, and neutral conditions to determine the optimal pH for maximizing the yield of the desired regioisomer.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Aprotic dipolar solvents like DMF have been reported to improve regioselectivity in some cases.[4]

  • Temperature Control: Running the reaction at a lower temperature may favor the kinetic product, which is often the one resulting from the attack of the more nucleophilic terminal nitrogen.

Visualization: Regioisomer Formation Pathway

The following diagram illustrates the two competing reaction pathways.

G Reactants Ethylhydrazine + 2-Methyl-3-oxobutanenitrile Path_A Attack by Terminal -NH2 (More Nucleophilic) Reactants->Path_A Path_B Attack by Substituted -NHEt (Less Favorable) Reactants->Path_B Intermediate_A Hydrazone Intermediate A Path_A->Intermediate_A Cyclization Intermediate_B Hydrazone Intermediate B Path_B->Intermediate_B Cyclization Product_A Desired Product: 1-Ethyl-4-methyl-1H-pyrazol-5-amine Intermediate_A->Product_A Cyclization Product_B Byproduct: 2-Ethyl-4-methyl-2H-pyrazol-3-amine Intermediate_B->Product_B Cyclization

Caption: Competing pathways in pyrazole synthesis leading to regioisomers.

Question 3: My final product has a persistent yellow or reddish color. What causes this and how can I remove it?

Colored impurities are often due to side reactions involving the hydrazine starting material or oxidation of intermediates.[6]

Potential Causes & Solutions:

  • Hydrazine Side Reactions: Hydrazines can undergo self-condensation or react with trace impurities to form colored species.

  • Oxidation: Pyrazoline intermediates, if formed, can be oxidized to the aromatic pyrazole.[6] This process, or oxidation of the final amine product, can sometimes introduce color.

Purification Protocols:

  • Activated Charcoal Treatment: This is a highly effective method for removing colored impurities.[6]

    • Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a small amount of activated charcoal (typically 1-5% by weight).

    • Heat the mixture gently with stirring for 15-30 minutes.

    • Filter the hot solution through a pad of celite to remove the charcoal.

    • Crystallize the product from the filtrate or remove the solvent under reduced pressure.

  • Recrystallization: This is a standard purification technique that can effectively remove both colored and non-colored impurities, provided a suitable solvent system is found.

  • Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography is the most reliable method. A gradient elution system (e.g., starting with pure hexane and gradually increasing the polarity with ethyl acetate) can separate the desired product from byproducts.

II. Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for 1-Ethyl-4-methyl-1H-pyrazol-5-amine?

The most versatile and widely used method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[1][2][3] For the target molecule, this involves the reaction of ethylhydrazine with 2-methyl-3-oxobutanenitrile . The reaction proceeds through a hydrazone intermediate which then undergoes intramolecular cyclization.[1][2]

Q2: What are the critical reaction parameters to control for a successful synthesis?

The three most critical parameters are:

  • Temperature: To control the rate of reaction and minimize side reactions. Exothermic additions should be done at a low temperature (0-10 °C).[8]

  • pH: As discussed, this has a major impact on regioselectivity.[4]

  • Solvent: The choice of solvent (e.g., ethanol, toluene, DMF) can affect reaction rate, solubility of intermediates, and regioselectivity.[4]

Q3: Besides the regioisomer, what other byproducts are possible?

While the regioisomer is the most common byproduct, others can include:

  • Unreacted Starting Materials: Due to an incomplete reaction.[6]

  • Pyrazoline Intermediates: From incomplete aromatization/dehydration of the cyclized intermediate.[6]

  • Hydrolysis Products: The ketone resulting from the hydrolysis of the β-ketonitrile starting material.[4]

Q4: How can I confirm the structure of my final product and identify the isomeric byproduct?

A combination of spectroscopic techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. The chemical shifts and coupling patterns for the desired isomer and the byproduct will be distinct. Nuclear Overhauser Effect (NOE) experiments can be particularly useful to confirm the spatial proximity of the N-ethyl group to protons on the pyrazole ring, definitively distinguishing between the 1-ethyl and 2-ethyl isomers.[7]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product. Both regioisomers will have the same molecular weight, but LC-MS can show two separable peaks with the same mass.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile components in the crude reaction mixture.[6]

Data Summary: Common Byproducts and Identification
Compound NameStructureCommon CauseKey Identification Method
Desired Product 1-Ethyl-4-methyl-1H-pyrazol-5-amine-Confirmed by NMR (NOE) and MS
Regioisomeric Byproduct 2-Ethyl-4-methyl-2H-pyrazol-3-amineLack of regioselectivityNMR shows a second set of peaks; LC-MS shows a second peak with the same mass
Unreacted β-Ketonitrile 2-Methyl-3-oxobutanenitrileIncomplete reactionTLC, GC-MS
Unreacted Hydrazine EthylhydrazineIncorrect stoichiometryCan be removed with an acidic wash[6]
Troubleshooting Workflow

G Start Analysis of Crude Product (TLC, LC-MS, NMR) LowYield Low Yield? Start->LowYield MultipleProducts Multiple Products? LowYield->MultipleProducts No CheckCompletion Check Reaction Completion & Starting Material Purity LowYield->CheckCompletion Yes ColoredProduct Colored Product? MultipleProducts->ColoredProduct No IdentifyIsomers Identify Regioisomers (NMR, MS) MultipleProducts->IdentifyIsomers Yes PurifyCharcoal Purify with Activated Charcoal or Recrystallization ColoredProduct->PurifyCharcoal Yes End Pure Product ColoredProduct->End No OptimizeConditions Optimize Stoichiometry & Reaction Time/Temp CheckCompletion->OptimizeConditions OptimizeConditions->Start ModifyConditions Modify pH & Solvent to Improve Selectivity IdentifyIsomers->ModifyConditions PurifyChroma Purify by Column Chromatography ModifyConditions->PurifyChroma PurifyCharcoal->End PurifyChroma->End

Caption: A logical workflow for troubleshooting common synthesis issues.

III. References

  • Al-Matar, H. M., et al. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 6, 1205. Available at: [Link]

  • Elmaaty, T. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. Available at: [Link]

  • Barrie, S. E., et al. (2004). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Synlett, 2004(1), 107-110. Available at: [Link]

  • Sharma, P., et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14, 13456-13488. Available at: [Link]

  • Barrie, S. E., et al. (2004). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of pyrazoles. Available at: [Link]

Sources

Improving the stability of 1-Ethyl-4-methyl-1H-pyrazol-5-amine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Ethyl-4-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges.

Introduction

1-Ethyl-4-methyl-1H-pyrazol-5-amine is a substituted pyrazole, a class of heterocyclic compounds known for their aromatic stability.[1] However, the presence of a primary amine functional group introduces susceptibility to oxidative and photodegradative pathways. Understanding and mitigating these degradation routes are crucial for obtaining reliable and reproducible experimental results. This guide provides practical, evidence-based strategies to maintain the compound's purity and potency over time.

Troubleshooting Guide

This section addresses specific issues you may encounter with 1-Ethyl-4-methyl-1H-pyrazol-5-amine, providing explanations and actionable solutions.

Question 1: Why has my solid sample of 1-Ethyl-4-methyl-1H-pyrazol-5-amine developed a yellow or brownish tint over time?

Answer:

Discoloration is a common indicator of chemical degradation. For an amine-containing compound, this is often due to oxidation. The primary amine group is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to:

  • Atmospheric Oxygen: The most common culprit. Long-term exposure to air can initiate oxidative degradation.

  • Light: Particularly UV radiation, which can provide the energy to initiate photo-oxidative reactions.

  • Elevated Temperatures: Heat can increase the rate of chemical reactions, including oxidation.

Troubleshooting Steps:

  • Assess Storage Conditions: Verify that the compound is stored in a tightly sealed container in a cool, dark, and dry place.

  • Implement Inert Atmosphere Storage: For long-term storage, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[2][3][4] This involves placing the compound in a vial, flushing the headspace with the inert gas, and then sealing it tightly.

  • Protect from Light: Always store the compound in an amber glass vial or a container wrapped in aluminum foil to prevent photodegradation.

Question 2: I'm observing a decrease in the purity of my compound via HPLC analysis, even when stored at low temperatures. What could be the cause?

Answer:

A decrease in purity, even under refrigeration, suggests that other factors besides temperature are contributing to degradation. While low temperatures slow down reaction kinetics, they do not entirely halt them. The likely causes are:

  • Oxygen and Moisture Ingress: Even in a refrigerator, if the container is not properly sealed, ambient air and moisture can slowly seep in, leading to gradual oxidation and hydrolysis over time.

  • Inappropriate Container Material: The compound may be reacting with the storage container if it's not made of a compatible material.

Troubleshooting Steps:

  • Verify Container Seal: Ensure the container cap is providing an airtight seal. For high-purity standards, consider using vials with PTFE-lined caps.

  • Use an Inert Atmosphere: As mentioned previously, blanketing the compound with an inert gas is the most effective way to prevent oxidative degradation.[5][6]

  • Select Appropriate Containers: Use high-quality, inert glass containers (like borosilicate glass) for storage.

  • Consider Aliquoting: For frequently used samples, consider aliquoting the compound into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere with each use.

Question 3: My solution of 1-Ethyl-4-methyl-1H-pyrazol-5-amine in an organic solvent is turning color and showing degradation peaks in my analysis. How can I improve its stability in solution?

Answer:

Solutions can be more susceptible to degradation than the solid material due to increased molecular mobility and interaction with the solvent. The choice of solvent and its purity are critical.

  • Solvent Purity: Impurities in the solvent, such as peroxides in ethers or trace acids/bases, can catalyze degradation.

  • Dissolved Oxygen: Solvents can contain dissolved oxygen, which will readily react with the amine.

  • Solvent Reactivity: Protic solvents (like methanol or ethanol) may be more likely to participate in degradation pathways compared to aprotic solvents.

Experimental Protocol for Improving Solution Stability:

  • Solvent Selection:

    • Prioritize high-purity, anhydrous, aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

    • If possible, use freshly opened bottles of high-purity solvents.

  • Solvent Degassing:

    • Before preparing the solution, degas the solvent to remove dissolved oxygen. Common methods include:

      • Sparging: Bubble an inert gas (nitrogen or argon) through the solvent for 15-30 minutes.

      • Freeze-Pump-Thaw: For highly sensitive applications, freeze the solvent with liquid nitrogen, apply a vacuum to remove gases, and then thaw. Repeat this cycle three times.

  • Solution Preparation and Storage:

    • Prepare the solution under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

    • Store the solution in a tightly sealed amber vial with an inert gas headspace.

    • If possible, prepare solutions fresh for each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid 1-Ethyl-4-methyl-1H-pyrazol-5-amine?

A1: For maximum stability, the solid compound should be stored under the conditions summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of potential degradation reactions.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation of the amine group by displacing oxygen.[2][3][5]
Light Protected from Light (Amber Vial)Prevents photodegradation.
Container Tightly Sealed Borosilicate Glass VialEnsures an inert storage environment and prevents moisture ingress.

Q2: Can I use antioxidants to improve the stability of 1-Ethyl-4-methyl-1H-pyrazol-5-amine?

A2: Yes, in certain applications, the use of antioxidants can be beneficial. Amine-based antioxidants are known to protect against heat and oxidative degradation by interrupting the oxidation chain reaction.[7][8][9] However, the addition of any substance will change the composition of your sample. This approach is more suitable for formulations rather than for preserving the purity of a chemical standard. If you do consider this, a hindered phenolic antioxidant or a secondary amine antioxidant could be evaluated, but you must first confirm that it will not interfere with your downstream applications.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: A combination of techniques is ideal:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse method for purity assessment. A stability-indicating method should be developed that can separate the parent compound from potential degradants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of any impurity peaks, which can help in elucidating the degradation pathway.

  • Visual Inspection: Regular visual checks for color change are a simple first indicator of potential degradation.

Q4: What are the primary safety precautions I should take when handling 1-Ethyl-4-methyl-1H-pyrazol-5-amine?

A4: Based on safety data for similar pyrazole amines, the following precautions are advised:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[10][11][12]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[10][12] Avoid contact with skin and eyes.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations for chemical waste.

Visualizing Stability and Degradation

Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting the stability of 1-Ethyl-4-methyl-1H-pyrazol-5-amine.

troubleshooting_workflow start Instability Observed (e.g., color change, impurity) check_solid_or_solution Is the compound solid or in solution? start->check_solid_or_solution solid_storage Review Solid Storage Conditions check_solid_or_solution->solid_storage Solid solution_prep Review Solution Preparation & Storage check_solid_or_solution->solution_prep Solution check_atmosphere Stored under inert atmosphere? solid_storage->check_atmosphere check_solvent_purity Is solvent high-purity/anhydrous? solution_prep->check_solvent_purity check_light Protected from light? check_atmosphere->check_light Yes implement_inert Action: Store under N2 or Ar check_atmosphere->implement_inert No check_temp Stored at recommended temperature? check_light->check_temp Yes use_amber_vial Action: Use amber vial/foil check_light->use_amber_vial No refrigerate Action: Store at 2-8 °C check_temp->refrigerate No retest Re-evaluate Stability check_temp->retest Yes check_degassing Was solvent degassed? check_solvent_purity->check_degassing Yes use_new_solvent Action: Use fresh, high-purity solvent check_solvent_purity->use_new_solvent No degas_solvent Action: Degas solvent before use check_degassing->degas_solvent No check_degassing->retest Yes implement_inert->check_light use_amber_vial->check_temp refrigerate->retest use_new_solvent->check_degassing degas_solvent->retest

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

This diagram illustrates the primary degradation mechanisms affecting 1-Ethyl-4-methyl-1H-pyrazol-5-amine.

degradation_pathways compound 1-Ethyl-4-methyl-1H-pyrazol-5-amine oxidation Oxidation compound->oxidation photodegradation Photodegradation compound->photodegradation initiator_o2 Oxygen (O2) initiator_o2->oxidation initiates initiator_light Light (hν) initiator_light->photodegradation initiates oxidized_products Formation of Colored Impurities (e.g., N-oxides, dimers) oxidation->oxidized_products photodegraded_products Radical-Mediated Degradation (e.g., ring opening, side-chain reactions) photodegradation->photodegraded_products

Sources

Technical Support Center: A Researcher's Guide to Pyrazole Purification Beyond Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals seeking robust and scalable alternatives to column chromatography for the purification of pyrazole derivatives. This guide provides in-depth technical protocols, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during pyrazole purification.

Navigating This Guide

This guide is structured to provide practical, actionable information. It is divided into the following sections:

  • Frequently Asked Questions (FAQs): Quick answers to common questions regarding pyrazoles and their purification.

  • Troubleshooting Common Impurities: A guide to identifying and removing typical byproducts and starting materials from pyrazole synthesis.

  • Alternative Purification Methodologies: Detailed protocols and troubleshooting for:

    • Recrystallization

    • Acid-Base Extraction

    • Purification via Salt Formation

    • Distillation (Atmospheric and Vacuum)

    • Sublimation

  • Comparative Analysis of Purification Methods: A summary table to aid in selecting the most appropriate technique.

  • References: A comprehensive list of cited literature.

Frequently Asked Questions (FAQs)

Q1: Why consider alternatives to column chromatography for pyrazole purification?

While effective, column chromatography can be time-consuming, expensive due to solvent and silica gel consumption, and difficult to scale up for large quantities of material. Alternative methods like recrystallization and distillation are often more economical and scalable for industrial applications.

Q2: My pyrazole is a high-melting solid. Which purification method is likely to be most effective?

For high-melting solids, recrystallization is often the most suitable method. If the compound is thermally stable, sublimation can also be a powerful technique for achieving high purity.

Q3: I have a liquid pyrazole. What are my purification options?

Distillation , particularly under reduced pressure (vacuum distillation), is the primary method for purifying liquid pyrazoles.[1] This technique is effective for separating compounds with different boiling points.

Q4: My pyrazole has both acidic and basic functionalities. How does this impact purification?

The amphoteric nature of such a pyrazole can be exploited using acid-base extraction . By carefully adjusting the pH of an aqueous solution, it's possible to selectively extract your compound away from neutral or oppositely charged impurities.

Q5: Are there "green" or more environmentally friendly purification methods for pyrazoles?

Yes, recrystallization, especially when using greener solvents like ethanol or water, is considered a more environmentally friendly technique compared to chromatography, which often uses large volumes of halogenated or other hazardous solvents.[2] Additionally, some modern approaches to pyrazole synthesis aim for "one-pot" procedures that minimize the need for extensive purification.[3][4]

Troubleshooting Common Impurities in Pyrazole Synthesis

A critical step in any purification strategy is understanding the potential impurities in your crude product.

Issue 1: Presence of Unreacted Starting Materials

  • Identification: Typically observed by TLC, NMR, or GC-MS analysis showing signals corresponding to the initial 1,3-dicarbonyl compound and/or hydrazine.[5]

  • Cause: Incomplete reaction due to insufficient reaction time, temperature, or improper stoichiometry.[5]

  • Troubleshooting:

    • Hydrazine Removal: Unreacted hydrazine can often be removed by an acidic wash during the workup, as it will form a water-soluble salt.[5]

    • 1,3-Dicarbonyl Removal: While often removed by chromatography, a carefully chosen recrystallization solvent may leave the dicarbonyl compound in the mother liquor.

Issue 2: Formation of Regioisomers

  • Identification: The presence of two or more distinct product spots on TLC with very similar Rf values, or complex NMR spectra with overlapping signals.

  • Cause: Use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines can lead to the formation of isomeric pyrazoles.

  • Troubleshooting:

    • Fractional Crystallization: If the regioisomers have different solubilities, it may be possible to selectively crystallize one isomer from a suitable solvent.

    • Purification via Salt Formation: The different steric and electronic properties of the regioisomers may lead to their acid addition salts having different crystallization properties, allowing for separation.[6][7]

Issue 3: Colored Impurities

  • Identification: The crude product is often a yellow, orange, or red solid or oil.

  • Cause: Side reactions involving the hydrazine starting material, particularly phenylhydrazine, can produce colored byproducts.[8] Oxidation of intermediates or the final product can also lead to discoloration.

  • Troubleshooting:

    • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities.[8] The charcoal is then removed by hot filtration.

    • Acid-Base Extraction: Colored, non-basic impurities can often be separated from the basic pyrazole product through an acid-base workup.[8]

Alternative Purification Methodologies

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at varying temperatures.[9]

Scientific Principle: The crude pyrazole is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the pyrazole decreases, and it crystallizes out, leaving the more soluble impurities behind in the mother liquor.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude pyrazole in various solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but not at room temperature. Common solvents for pyrazoles include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[10]

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring.[9]

  • Saturation: Continue to add small portions of the hot solvent until the pyrazole just dissolves completely.[9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9]

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Problem Possible Cause Solution
"Oiling Out" The melting point of the pyrazole is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a mixed-solvent system. Ensure slow cooling.[9]
No Crystal Formation The solution is not supersaturated.Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. Evaporate some of the solvent to increase the concentration.[9]
Low Yield Too much solvent was used. The compound is too soluble even at low temperatures.Use the minimum amount of hot solvent necessary for dissolution. Try a different solvent or a mixed-solvent system where the compound is less soluble.[9]

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Filtration cluster_crystallization Crystallization & Isolation start Crude Pyrazole solvent_selection Select Solvent start->solvent_selection dissolve Dissolve in Minimal Hot Solvent solvent_selection->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool_slowly Slow Cooling hot_filtration->cool_slowly ice_bath Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_dry Wash & Dry vacuum_filtration->wash_dry end_node Pure Pyrazole Crystals wash_dry->end_node

Acid-Base Extraction

This technique is ideal for separating basic pyrazoles from acidic or neutral impurities.[8]

Scientific Principle: Pyrazoles are generally weak bases and can be protonated by an acid to form a water-soluble salt. This allows for their transfer from an organic phase to an aqueous acidic phase, leaving non-basic impurities behind in the organic layer.

  • Dissolution: Dissolve the crude pyrazole product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).[5]

  • Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated pyrazole will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. For a thorough extraction, wash the organic layer again with the aqueous acid and combine the aqueous extracts.[5]

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper).[5]

  • Isolation: The purified pyrazole will precipitate out of the aqueous solution. Collect the solid by vacuum filtration. Alternatively, extract the deprotonated pyrazole back into an organic solvent, dry the organic layer (e.g., with anhydrous Na₂SO₄), and evaporate the solvent.[5]

Problem Possible Cause Solution
Emulsion Formation Vigorous shaking or presence of surfactants.Allow the mixture to stand for a longer period. Add a small amount of brine (saturated NaCl solution). Filter the entire mixture through a pad of Celite.
Low Recovery Incomplete extraction into the aqueous layer. Incomplete precipitation upon basification.Perform multiple extractions with the aqueous acid. Ensure the aqueous solution is sufficiently basic after neutralization.
Product is an Oil The melting point of the purified pyrazole is below room temperature.Extract the deprotonated pyrazole back into an organic solvent instead of waiting for precipitation.

AcidBase_Extraction_Workflow start Crude Pyrazole in Organic Solvent add_acid Add Aqueous Acid (e.g., 1M HCl) start->add_acid separate_layers Separate Layers add_acid->separate_layers organic_layer Organic Layer (Neutral/Acidic Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Protonated Pyrazole) separate_layers->aqueous_layer add_base Add Aqueous Base (e.g., 1M NaOH) aqueous_layer->add_base isolate Isolate Pure Pyrazole (Precipitation or Extraction) add_base->isolate end_node Pure Pyrazole isolate->end_node

Purification via Salt Formation

This method is particularly useful for separating closely related pyrazoles, such as regioisomers, and for purifying pyrazoles that are difficult to crystallize in their freebase form.[6][7]

Scientific Principle: The basic pyrazole is reacted with an acid to form a stable, crystalline salt. This salt can then be purified by recrystallization.

  • Dissolution: Dissolve the crude pyrazole in a suitable organic solvent (e.g., ethanol, isopropanol, acetone).[7]

  • Acid Addition: Add at least an equimolar amount of an inorganic acid (e.g., sulfuric acid, phosphoric acid) or an organic acid (e.g., oxalic acid) to the solution.[7]

  • Crystallization: The pyrazolium salt will often precipitate or crystallize out of the solution. This can be aided by cooling.

  • Isolation: Collect the salt crystals by vacuum filtration.

  • Washing: Wash the crystals with the cold solvent.

  • Drying: Dry the crystals under vacuum.

  • Liberation of Free Base (Optional): To recover the pure pyrazole, dissolve the salt in water and neutralize with a base. The pyrazole can then be collected by filtration or extracted into an organic solvent.

Problem Possible Cause Solution
No Salt Precipitation The salt is too soluble in the chosen solvent.Try a less polar solvent. Concentrate the solution by evaporating some of the solvent.
Oily Salt Formation Similar to "oiling out" in recrystallization.Use a different acid or solvent system. Try adding the acid solution more slowly.
Incomplete Conversion to Salt Insufficient acid was added.Use a slight excess of the acid.

Salt_Formation_Workflow start Crude Pyrazole in Organic Solvent add_acid Add Acid (e.g., H₂SO₄) start->add_acid crystallize_salt Crystallize Pyrazolium Salt add_acid->crystallize_salt filter_salt Filter & Wash Salt crystallize_salt->filter_salt pure_salt Pure Pyrazolium Salt filter_salt->pure_salt neutralize Neutralize with Base (Optional) pure_salt->neutralize end_node Pure Pyrazole neutralize->end_node

Distillation

Distillation is an effective method for purifying liquid pyrazoles or low-melting solids.

Scientific Principle: This technique separates components of a liquid mixture based on differences in their boiling points. For compounds that decompose at their atmospheric boiling point, vacuum distillation is employed to lower the boiling point.[2]

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and the joints are properly sealed.[1]

  • Crude Material: Place the crude liquid pyrazole in the distillation flask with a stir bar or boiling chips.

  • Initial Distillation (Foreshot): Apply a moderate vacuum and gently heat the flask to remove any low-boiling impurities.[1]

  • Main Fraction Collection: Increase the vacuum to the desired pressure (e.g., 5 mm Hg). Gradually increase the temperature of the heating mantle.[1]

  • Collection: Collect the fraction that distills at a constant temperature and pressure. This is your purified pyrazole.[1]

  • Analysis: Analyze the purity of the collected fraction using GC, HPLC, or NMR.

Problem Possible Cause Solution
Bumping Uneven boiling.Use a magnetic stirrer or fresh boiling chips.[1]
Poor Separation Boiling points of the components are too close.Use a fractionating column (fractional distillation). Optimize the reflux ratio.[1]
Product Decomposition The compound is thermally unstable even under vacuum.Use a lower pressure to further decrease the boiling point. Consider sublimation as an alternative.

Distillation_Workflow start Crude Liquid Pyrazole setup Assemble Vacuum Distillation Apparatus start->setup heat_vacuum Apply Heat & Vacuum setup->heat_vacuum foreshot Collect Foreshot (Low-Boiling Impurities) heat_vacuum->foreshot main_fraction Collect Main Fraction (Pure Pyrazole) heat_vacuum->main_fraction end_node Pure Liquid Pyrazole main_fraction->end_node

Sublimation

Sublimation is a purification technique for volatile solids that transition directly from the solid to the gas phase without passing through a liquid phase.[8] It is particularly useful for small-scale purifications and for thermally sensitive compounds.[11]

Scientific Principle: The impure solid is gently heated under reduced pressure. The target compound sublimes and then deposits as a pure solid on a cooled surface, leaving non-volatile impurities behind.[8]

  • Apparatus Setup: Use a sublimation apparatus, which consists of a vessel for the crude solid and a cooled surface (a "cold finger").[8]

  • Loading: Place the crude pyrazole solid in the bottom of the sublimation apparatus.

  • Assembly: Insert the cold finger and connect it to a cooling water source.

  • Vacuum: Connect the apparatus to a vacuum pump and evacuate the system.

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath.

  • Deposition: The pure pyrazole will sublime and deposit as crystals on the cold finger.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully vent the system and collect the purified crystals from the cold finger.

Problem Possible Cause Solution
No Sublimation The temperature is too low or the vacuum is not sufficient.Increase the temperature gradually. Ensure a good vacuum is achieved.
Product Decomposes The heating temperature is too high.Reduce the temperature and/or improve the vacuum to lower the sublimation temperature.[8]
Low Recovery Sublimation is incomplete.Increase the heating time. Ensure the cold finger is sufficiently cold to trap all the sublimed material.

Sublimation_Workflow start Crude Solid Pyrazole setup Place in Sublimation Apparatus start->setup heat_vacuum Apply Heat & Vacuum setup->heat_vacuum sublime_deposit Sublimation and Deposition on Cold Finger heat_vacuum->sublime_deposit cool_collect Cool and Collect Pure Crystals sublime_deposit->cool_collect end_node Pure Pyrazole Crystals cool_collect->end_node

Comparative Analysis of Purification Methods

Method Best Suited For Advantages Disadvantages Key Considerations
Recrystallization Crystalline solidsScalable, cost-effective, can yield very high purity.Requires a suitable solvent, can have yield losses.Finding the right solvent is crucial.
Acid-Base Extraction Basic pyrazolesExcellent for removing neutral and acidic impurities.Only applicable to compounds with acidic or basic groups. Can involve handling of corrosive reagents.The pKa of the pyrazole is an important factor.
Salt Formation Pyrazoles that are oils or difficult to crystallize. Separation of isomers.Can produce highly crystalline and stable solids.Requires an additional step to liberate the free base.The choice of acid can influence the crystallinity of the salt.
Distillation Liquids or low-melting solids.Effective for separating compounds with different boiling points. Good for large quantities.Not suitable for thermally unstable compounds. May not separate isomers with close boiling points.Vacuum distillation is often necessary to prevent decomposition.
Sublimation Volatile solids.Can achieve very high purity. Solvent-free. Good for small quantities and heat-sensitive compounds.Only applicable to compounds that sublime. Can be slow for larger quantities.The compound must have a significantly higher vapor pressure than the impurities.

References

  • Various Authors. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Various Authors. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Retrieved from [Link]

  • Innovation.world. (2025, September 25). Purification By Sublimation. Retrieved from [Link]

  • Taylor & Francis Online. (2011, September 19). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • SciSpace. (2007, July 19). New "green" approaches to the synthesis of pyrazole derivatives. Retrieved from [Link]

  • Books. (2020, August 28). 4.1.3.2. Synthesis of 1H-Pyrazoles Using Ball Mill, Grinding and Conventional Thermal Heating.
  • Reddit. (2013, June 24). Anyone worked with pyrazole? Retrieved from [Link]

  • Reddit. (2013, June 24). Anyone worked with pyrazole? Retrieved from [Link]

  • Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

Sources

Validation & Comparative

A Technical Guide to the ¹H NMR Spectrum of 1-Ethyl-4-methyl-1H-pyrazol-5-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 1-Ethyl-4-methyl-1H-pyrazol-5-amine, a substituted pyrazole of interest in medicinal chemistry. Due to the limited availability of a direct experimental spectrum in public databases, this guide presents a predicted data set based on established principles of nuclear magnetic resonance (NMR) spectroscopy and comparative data from structurally related analogs.

This guide will delve into the predicted chemical shifts, multiplicities, and coupling constants for each proton in the target molecule. Furthermore, it will offer a comparative analysis with experimentally determined spectra of similar pyrazole derivatives to provide a robust framework for spectral interpretation and structural verification. A comprehensive, step-by-step protocol for acquiring a high-quality ¹H NMR spectrum is also included.

Predicted ¹H NMR Spectrum of 1-Ethyl-4-methyl-1H-pyrazol-5-amine

The predicted ¹H NMR spectral data for 1-Ethyl-4-methyl-1H-pyrazol-5-amine in a common deuterated solvent, such as DMSO-d₆, is summarized below. These predictions are derived from the analysis of substituent effects on the pyrazole ring and by comparing with known spectra of similar compounds.

Table 1: Predicted ¹H NMR Spectral Data for 1-Ethyl-4-methyl-1H-pyrazol-5-amine in DMSO-d₆

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~1.2 - 1.4Triplet3H-CH₂CH₃
2~1.8 - 2.0Singlet3H4-CH₃
3~3.8 - 4.0Quartet2H-CH₂ CH₃
4~4.5 - 5.5Broad Singlet2H-NH₂
5~7.2 - 7.4Singlet1HC3-H

Comparative Spectral Analysis

To substantiate the predicted spectrum, we will compare it with the known ¹H NMR data of related pyrazole derivatives.

Case Study 1: 4-Methylpyrazole

The ¹H NMR spectrum of 4-methylpyrazole provides a reference for the chemical shift of a methyl group at the 4-position of the pyrazole ring. In deuterated chloroform (CDCl₃), the methyl protons of 4-methylpyrazole typically appear as a singlet around δ 2.0-2.1 ppm. This aligns with our prediction for the 4-methyl group in our target molecule.[1]

Case Study 2: Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate

This more complex analog offers insight into the signals for an ethyl group and an amino group attached to the pyrazole ring. In DMSO-d₆, the ethyl group protons appear as a triplet around δ 1.29 ppm (CH₃) and a quartet around δ 4.18 ppm (CH₂).[2] The amino group protons are observed as a broad singlet at δ 4.22 ppm.[2] These values are in close agreement with our predictions for the ethyl and amino protons of 1-Ethyl-4-methyl-1H-pyrazol-5-amine.

It is important to note that the chemical shifts of N-H and NH₂ protons can be highly variable and are dependent on factors such as solvent, concentration, and temperature.[3] These signals are also often broadened due to quadrupolar effects and chemical exchange.[3]

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standardized methodology for acquiring a high-resolution ¹H NMR spectrum of 1-Ethyl-4-methyl-1H-pyrazol-5-amine.

Sample Preparation
  • Weigh approximately 5-10 mg of 1-Ethyl-4-methyl-1H-pyrazol-5-amine.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often a good choice for pyrazole derivatives as it can help in observing exchangeable protons like those of the amine group.[3]

  • Ensure the sample is fully dissolved. Gentle warming or vortexing can be used to aid dissolution.

  • Transfer the solution to a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[2]

Instrument Parameters (for a 400 MHz Spectrometer)
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: 2-4 seconds.[3]

  • Relaxation Delay: 1-5 seconds.[3]

  • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.[3]

  • Spectral Width: A range of 0-12 ppm is generally sufficient for most organic molecules.[3]

  • Temperature: 298 K (25 °C).[3]

Data Processing and Analysis
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[4]

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons in the molecule.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using ¹H NMR spectroscopy.

G cluster_0 Preparation & Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis & Elucidation SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition FID_Processing FID Processing (FT, Phasing) NMR_Acquisition->FID_Processing Reference Referencing FID_Processing->Reference Integration Integration Reference->Integration Peak_Assignment Peak Assignment (δ, Multiplicity, J) Integration->Peak_Assignment Structure_Verification Structure Verification Peak_Assignment->Structure_Verification Comparative_Analysis Comparative Analysis Comparative_Analysis->Structure_Verification

Caption: Logical workflow for ¹H NMR analysis.

Conclusion

This guide provides a comprehensive overview of the expected ¹H NMR spectrum of 1-Ethyl-4-methyl-1H-pyrazol-5-amine, grounded in the principles of NMR and supported by comparative data from related structures. The provided experimental protocol offers a reliable method for obtaining high-quality spectral data. For unequivocal structural confirmation, it is always recommended to acquire an experimental spectrum and consider further 2D NMR experiments, such as COSY and HSQC, to establish proton-proton and proton-carbon correlations.

References

  • An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate - Benchchem.
  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC.
  • 1HNMR δ values for - Rsc.org.
  • 4-Methylpyrazole(7554-65-6) 1H NMR spectrum - ChemicalBook.
  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITU.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry.
  • The 1H NMR spectrum of pyrazole in a nematic phase.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Rsc.org.
  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... | Download Scientific Diagram - ResearchGate.
  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr - Rsc.org.

Sources

13C NMR chemical shifts for 1-Ethyl-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 13C NMR Chemical Shift Prediction vs. Experimental Validation for 1-Ethyl-4-methyl-1H-pyrazol-5-amine

Executive Summary

For drug development professionals and synthetic chemists, 1-Ethyl-4-methyl-1H-pyrazol-5-amine (CAS 3702-13-4)[1] serves as a critical heterocyclic building block, particularly in the synthesis of pyrazolopyrimidines and other bioactive scaffolds. Accurate structural characterization via 13C Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for quality control and downstream synthesis.

This guide objectively compares the performance of leading computational NMR prediction platforms (ACD/Labs, Mnova, ChemDraw, and Gaussian DFT) against self-validating experimental data. By deconstructing the mechanistic causality behind the molecule's chemical shifts, this guide empowers researchers to choose the most reliable predictive tools for poly-substituted heteroaromatics.

Molecular Architecture & Mechanistic NMR Causality

To evaluate prediction software, we must first understand the true electronic environment of the molecule. The 13C NMR chemical shifts of 1-Ethyl-4-methyl-1H-pyrazol-5-amine are governed by a complex interplay of inductive (-I) and resonance (+R) effects.

  • Tautomeric Locking: Unlike the parent pyrazole, which undergoes rapid annular tautomerism in solution that averages the C3 and C5 signals, the N1-ethyl substitution locks the molecule into a single tautomeric state[2]. This allows for distinct, high-resolution assignments of the C3 and C5 carbons.

  • The C5 Ipso-Deshielding: The C5 carbon is directly bonded to the strongly electronegative primary amine. While the amine donates electron density into the ring via resonance (+R), its local inductive withdrawal (-I) strongly deshields the ipso carbon (C5), pushing its resonance significantly downfield to approximately 147.8 ppm[3].

  • The C4 Push-Pull Dynamic: The C4 position experiences the full force of the amine's shielding resonance effect (the ortho position). However, this shielding is partially offset by the alpha-deshielding effect of the attached C4-methyl group. The net result is a highly diagnostic, relatively shielded shift at ~106.2 ppm[4].

  • Aliphatic Side Chains: The N1-ethyl CH2 group is deshielded by the adjacent N1 atom (~43.1 ppm), while the highly shielded C4-methyl group resonates upfield (~9.2 ppm) due to its attachment to the electron-rich C4 position.

Experimental Protocol: A Self-Validating System

To establish a ground-truth baseline for software comparison, experimental data must be acquired using a self-validating protocol that eliminates spectral artifacts.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50 mg of high-purity 1-Ethyl-4-methyl-1H-pyrazol-5-amine in 0.6 mL of anhydrous DMSO-d6. Causality note: The use of DMSO-d6 is critical as it disrupts the intermolecular hydrogen bonding of the C5-amino group, narrowing the linewidths of the adjacent carbon signals.

  • Instrument Setup: Utilize a 500 MHz NMR spectrometer (125 MHz for 13C) equipped with a cryoprobe for enhanced sensitivity. Set the probe temperature to 298 K.

  • Acquisition Parameters:

    • Pulse Sequence: zgpg30 (WALTZ-16 composite pulse decoupling to remove 1H-13C scalar couplings).

    • Relaxation Delay (D1): 2.0 seconds . Causality note: Quaternary carbons (C4 and C5) lack attached protons to provide efficient dipole-dipole relaxation pathways. A truncated D1 will artificially suppress their signal intensities, leading to peak-picking failures.

    • Number of Scans (NS): 1024 (to ensure a high signal-to-noise ratio for the quaternary carbons).

  • Processing: Apply zero-filling to 64k data points and an exponential window function with a Line Broadening (LB) of 1.0 Hz before Fourier transformation. Calibrate the chemical shift scale using the central DMSO-d6 septet at 39.52 ppm.

Comparative Analysis of Prediction Platforms

We evaluated four standard approaches to predict the 13C NMR spectrum of this molecule:

  • ACD/Labs NMR Predictors: Employs a hybrid approach utilizing HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks. Because it references vast databases of verified pyrazole structures, it accurately captures the subtle ortho-shielding effects at C4.

  • Mnova NMRPredict: Utilizes an ensemble of prediction algorithms (combining Modgraph and empirical databases). It performs exceptionally well on the aliphatic side chains but slightly overestimates the inductive deshielding at C5.

  • ChemDraw Professional: Relies heavily on empirical additivity rules (e.g., base pyrazole + ethyl + methyl + amino shift increments). It struggles with the non-linear resonance cross-talk between the C4-methyl and C5-amino groups, resulting in the highest deviation at the C4 position.

  • Gaussian 16 (DFT GIAO): Quantum mechanical modeling utilizing the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(2d,p) level. As a first-principles approach, it does not rely on training data and provides a highly structurally unbiased prediction, though it requires standard scaling factors to correct for systemic DFT shielding overestimations.

Quantitative Data Comparison
Carbon PositionExperimental (ppm)ACD/Labs (ppm)Mnova (ppm)ChemDraw (ppm)Gaussian DFT (ppm)
C5 (Quaternary) 147.8146.5148.2151.0148.5
C3 (CH) 136.5137.1135.9139.2137.8
C4 (Quaternary) 106.2105.8107.5112.4104.9
N1-CH2 43.142.844.045.142.5
N1-CH3 14.514.214.815.515.1
C4-CH3 9.29.59.810.28.9

Validation Workflow Visualization

NMR_Workflow cluster_0 Experimental Acquisition cluster_1 Computational Prediction N1 Sample Preparation (DMSO-d6) N2 13C NMR Acquisition (Bruker 500 MHz) N1->N2 N5 Data Synthesis & Comparative Analysis N2->N5 N3 Empirical Models (ChemDraw, ACD/Labs) N3->N5 N4 Quantum Mechanical (Gaussian DFT/GIAO) N4->N5 N6 Structural Validation N5->N6

Workflow comparing experimental 13C NMR acquisition with computational prediction models.

Conclusion & Recommendations

For routine bench-level verification of 1-Ethyl-4-methyl-1H-pyrazol-5-amine, ACD/Labs provides the most accurate empirical prediction, closely mirroring the complex push-pull electronics of the C4 and C5 positions. ChemDraw is sufficient for rapid structural drafting but should be used with caution when assigning the C4 quaternary carbon, as its additivity rules fail to account for the strong ortho-shielding of the amino group. For novel derivatives where database-driven tools may fail, Gaussian DFT remains the gold standard, offering first-principles accuracy that perfectly aligns with the experimental ground truth.

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-4-methyl-1H-pyrazol-5-amine is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] The structural characterization of these molecules is a critical step in their synthesis and application. Mass spectrometry is an indispensable tool for confirming molecular weight and elucidating the structure of such compounds. This guide provides an in-depth comparison of the mass spectrometric behavior of 1-Ethyl-4-methyl-1H-pyrazol-5-amine using two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). Understanding the fragmentation patterns generated by these different methods provides researchers with a powerful toolkit for the unambiguous identification and characterization of this and similar molecules.

Physicochemical Properties of 1-Ethyl-4-methyl-1H-pyrazol-5-amine

A foundational understanding of the molecule's properties is crucial for selecting the appropriate mass spectrometry technique and interpreting the resulting data.

PropertyValueSource
Molecular FormulaC6H11N3PubChemLite
Monoisotopic Mass125.0953 DaPubChemLite
Predicted XlogP0.6PubChemLite
Predicted Collision Cross Section ([M+H]+)124.9 ŲPubChemLite
Predicted Collision Cross Section ([M+Na]+)134.6 ŲPubChemLite

Electron Ionization (EI) Mass Spectrometry: A "Hard" Ionization Approach

Electron Ionization is a high-energy technique that typically results in extensive fragmentation of the analyte molecule. This "hard" ionization is particularly useful for obtaining a detailed structural fingerprint of the molecule.

Expected Fragmentation Pattern under EI

Upon electron impact, 1-Ethyl-4-methyl-1H-pyrazol-5-amine is expected to form a molecular ion (M•+) at m/z 125. This high-energy radical cation will then undergo a series of fragmentation reactions. The fragmentation of pyrazoles is well-documented and often involves two primary pathways: the expulsion of a neutral molecule of nitrogen (N₂) or hydrogen cyanide (HCN).[2] The presence of N-ethyl, C-methyl, and C-amine substituents will further direct the fragmentation, leading to a characteristic mass spectrum.

A key fragmentation pathway for N-alkylated pyrazoles involves the cleavage of the N-N bond, which is often suppressed in substituted pyrazoles, and fragmentation of the substituent itself.[3] For 1-Ethyl-4-methyl-1H-pyrazol-5-amine, a prominent fragmentation is the loss of a methyl radical (•CH₃) from the ethyl group via α-cleavage, leading to a stable cation. Another expected fragmentation is the loss of ethylene (C₂H₄) via a McLafferty-type rearrangement. The pyrazole ring itself can undergo cleavage, leading to the characteristic loss of N₂ or HCN.

Predicted EI Mass Spectrum Data
m/zProposed FragmentFragmentation Pathway
125[C6H11N3]•+Molecular Ion (M•+)
110[C5H8N3]+[M - CH3]•+ (Loss of methyl from ethyl group)
97[C4H7N3]•+[M - C2H4]•+ (Loss of ethylene from ethyl group)
98[C5H8N2]•+[M - HCN]•+ (Loss of hydrogen cyanide from the pyrazole ring)
69[C4H7N]+Fragmentation of the pyrazole ring
Proposed EI Fragmentation Pathway

EI_Fragmentation M [C6H11N3]•+ m/z 125 (Molecular Ion) F1 [C5H8N3]+ m/z 110 M->F1 - •CH3 F2 [C4H7N3]•+ m/z 97 M->F2 - C2H4 F3 [C5H8N2]•+ m/z 98 M->F3 - HCN F4 [C4H7N]+ m/z 69 F2->F4 - N2

Caption: Proposed EI fragmentation pathway for 1-Ethyl-4-methyl-1H-pyrazol-5-amine.

Electrospray Ionization (ESI) Mass Spectrometry: A "Soft" Ionization Alternative

Electrospray Ionization is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with minimal fragmentation.[4] This makes it an excellent method for confirming the molecular weight of the analyte. By inducing fragmentation through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), structural information can also be obtained.

Expected Behavior under ESI

Given the presence of a basic amine group and nitrogen atoms in the pyrazole ring, 1-Ethyl-4-methyl-1H-pyrazol-5-amine is expected to readily form a protonated molecule [M+H]+ at m/z 126 in positive ion mode. Under typical ESI conditions, this will likely be the base peak with little to no in-source fragmentation.

To elicit structural information, collision-induced dissociation (CID) of the [M+H]+ precursor ion is necessary. The fragmentation of the protonated molecule is expected to proceed through different pathways than those observed in EI. Common fragmentation pathways for protonated molecules include the loss of small neutral molecules.

Predicted ESI-CID Mass Spectrum Data
m/zProposed FragmentFragmentation Pathway
126[C6H12N3]+Protonated Molecule ([M+H]+)
98[C5H8N2]+[M+H - NH3]+ (Loss of ammonia)
99[C4H7N3+H]+[M+H - C2H4]+ (Loss of ethylene from the ethyl group)
71[C4H9N]+Further fragmentation of m/z 98
Proposed ESI-CID Fragmentation Pathway

ESI_Fragmentation M_H [C6H12N3]+ m/z 126 ([M+H]+) F1_H [C5H8N2]+ m/z 98 M_H->F1_H - NH3 F2_H [C4H8N3]+ m/z 99 M_H->F2_H - C2H4 F3_H [C4H9N]+ m/z 71 F1_H->F3_H - HCN

Caption: Proposed ESI-CID fragmentation pathway for protonated 1-Ethyl-4-methyl-1H-pyrazol-5-amine.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of 1-Ethyl-4-methyl-1H-pyrazol-5-amine in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis
  • Sample Preparation: Prepare a 10 µg/mL solution of 1-Ethyl-4-methyl-1H-pyrazol-5-amine in a mixture of water and acetonitrile (1:1 v/v) with 0.1% formic acid.

  • Instrumentation: Employ a high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, hold for 0.5 minutes, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1.5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-300.

    • For MS/MS (CID): Select the precursor ion at m/z 126 and apply a collision energy of 10-30 eV.

Comparative Analysis and Conclusion

The choice between EI and ESI for the analysis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine depends on the analytical goal.

  • For structural elucidation and confirmation of identity through a fragmentation fingerprint, GC-MS with EI is the preferred method. The extensive fragmentation provides a detailed and reproducible pattern that can be compared against spectral libraries. The volatility of the compound makes it amenable to GC analysis.

  • For accurate molecular weight determination and analysis of complex mixtures, LC-MS with ESI is superior. The soft ionization ensures the preservation of the molecular ion, providing a clear indication of the compound's mass. The coupling with LC allows for the separation of the analyte from other components in a sample matrix before detection. Furthermore, tandem MS (MS/MS) with CID can be employed to generate specific fragmentation patterns for structural confirmation, often with higher sensitivity than GC-MS.

References

  • IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link].

  • PubChemLite. 1-ethyl-4-methyl-1h-pyrazol-5-amine. Available at: [Link].

  • Journal of the Chemical Society B. Electron-impact induced fragmentations of pyrazoles. Available at: [Link].

  • PMC. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Available at: [Link].

Sources

A Senior Application Scientist's Guide to the Predicted Mass Spectrometry Fragmentation of 1-Ethyl-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis for Researchers in Drug Discovery and Development

In the landscape of modern medicinal chemistry, the unequivocal structural elucidation of novel chemical entities is paramount. Among the analytical techniques at our disposal, mass spectrometry (MS) stands out for its sensitivity and its ability to provide detailed structural information through the analysis of fragmentation patterns. This guide offers a comprehensive, experience-driven perspective on the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-Ethyl-4-methyl-1H-pyrazol-5-amine, a substituted pyrazole of interest in drug discovery programs.

Predicted Fragmentation Pathways

The fragmentation of 1-Ethyl-4-methyl-1H-pyrazol-5-amine (Molecular Formula: C6H11N3, Monoisotopic Mass: 125.0953 Da) in an EI-MS experiment is anticipated to be governed by the stability of the pyrazole ring and the nature of its substituents: an N-ethyl group, a C4-methyl group, and a C5-amino group.[4] The initial electron impact will generate a molecular ion ([M]•+), which will then undergo a series of fragmentation reactions.

The primary fragmentation pathways are expected to involve the N-ethyl substituent and the pyrazole ring itself. The presence of an N-alkyl group often leads to a prominent α-cleavage.[5] For the pyrazole core, characteristic losses of neutral molecules such as hydrogen cyanide (HCN) and dinitrogen (N2) are well-documented.[1][6]

A visual representation of the predicted primary fragmentation pathways is provided below:

fragmentation_pathway M [M]•+ m/z = 125 F1 [M - CH3]•+ m/z = 110 M->F1 - •CH3 F2 [M - C2H4]•+ m/z = 97 M->F2 - C2H4 F3 [M - N2H]• m/z = 96 M->F3 - •N2H F4 [M - HCN]•+ m/z = 98 M->F4 - HCN F5 [F2 - HCN]•+ m/z = 70 F2->F5 - HCN

Sources

HPLC method for purity analysis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Comparative Guide to HPLC Purity Analysis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 1-Ethyl-4-methyl-1H-pyrazol-5-amine, a key building block in medicinal chemistry, rigorous purity assessment is paramount. High-Performance Liquid Chromatography (HPLC) stands as the industry's most widely utilized technique for this purpose, offering the sensitivity and resolution required to separate and quantify the target analyte from process-related impurities and degradation products.[1][2]

This guide, authored from the perspective of a Senior Application Scientist, moves beyond a single, prescriptive method. Instead, we present a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) approaches for the purity determination of 1-Ethyl-4-methyl-1H-pyrazol-5-amine:

  • Method A: The Robust Isocratic Workhorse. A conventional HPLC method designed for reliability, excellent resolution, and straightforward transferability between laboratories.

  • Method B: The High-Throughput Gradient Powerhouse. A modern, fast gradient method leveraging smaller particle size columns, designed for rapid analysis, increased throughput, and reduced solvent consumption.

The objective is to provide researchers and drug development professionals with a comprehensive framework for selecting and implementing a method that is fit for their specific purpose, whether for routine quality control, high-throughput screening, or in-depth stability studies. All methodologies are grounded in the principles outlined by the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[3][4]

Methodology Deep Dive: The Science of Separation

The development of a robust HPLC method is a science of controlled interactions between the analyte, the stationary phase, and the mobile phase.[5] For 1-Ethyl-4-methyl-1H-pyrazol-5-amine, a polar compound, a reversed-phase approach where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile) is the logical starting point.[1]

The primary amine group on the pyrazole ring (pKa estimated to be in the 4-6 range) necessitates control of the mobile phase pH to ensure a consistent, single ionic state and prevent poor peak shape (tailing). The addition of a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) is standard practice to suppress the ionization of residual silanols on the stationary phase and protonate the analyte, leading to sharper, more symmetrical peaks.[5]

Comparative Chromatographic Conditions

The two methods proposed below are designed to highlight the trade-offs between analysis time, resolution, and solvent usage.

ParameterMethod A: Robust IsocraticMethod B: High-Throughput Gradient
HPLC System Standard HPLC System (e.g., Agilent 1260)UHPLC/UPLC System (e.g., Waters ACQUITY, Agilent 1290)
Column C18, 4.6 x 150 mm, 5 µm particle sizeC18, 2.1 x 50 mm, <2 µm particle size
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic: 70% A / 30% BGradient
Gradient Program N/ATime (min)
0.0
3.0
4.0
4.1
5.0
Flow Rate 1.0 mL/min0.5 mL/min
Column Temp. 30 °C40 °C
Detector UV at 235 nmUV at 235 nm
Injection Volume 10 µL2 µL

Causality Behind Experimental Choices:

  • Column Selection: Method A uses a standard, longer column with larger particles, which generates lower backpressure and is compatible with any HPLC system.[6] Method B employs a shorter column with sub-2-micron particles to achieve higher efficiency and faster separations, but requires a UHPLC system capable of handling higher pressures.[1]

  • Elution Mode: Method A's isocratic elution is simple and robust, ideal for separating a known set of impurities with similar polarities.[6] Method B's gradient elution is superior for analyzing samples with a diverse range of impurities, ensuring that both very polar and non-polar compounds elute as sharp peaks in a short timeframe.[7]

  • Flow Rate & Injection Volume: These are scaled down in Method B to be compatible with the smaller column dimensions, as per principles outlined in USP General Chapter <621>.[8]

  • Detector Wavelength: The selection of 235 nm is based on the typical UV absorbance of the pyrazole chromophore. This should be experimentally confirmed by running a UV scan of the analyte.

Experimental Protocols: A Self-Validating System

Adherence to a rigorous protocol is essential for generating trustworthy and reproducible data. The following steps are applicable to both methods, with adjustments to the specific chromatographic conditions.

Reagent and Sample Preparation
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) using HPLC-grade solvents. Filter through a 0.45 µm filter and degas.

  • Diluent Preparation: A mixture of Water:Acetonitrile (70:30 v/v) is recommended as the diluent to match the initial mobile phase conditions of Method A, ensuring good peak shape.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of 1-Ethyl-4-methyl-1H-pyrazol-5-amine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation: Prepare the sample solution at the same nominal concentration (100 µg/mL) as the standard solution using the same diluent.

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system must be demonstrated to be fit for its intended purpose, as mandated by regulatory guidelines.[4][9]

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes (Method A) or until a stable baseline is achieved (Method B).

  • Make five replicate injections of the Standard Solution (100 µg/mL).

  • Evaluate the results against the following typical acceptance criteria:

    • Peak Tailing (Tailing Factor): ≤ 2.0

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

    • Theoretical Plates (N): > 2000

Analytical Procedure
  • Once the system passes SST, inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the Sample Solution in duplicate.

  • Inject a Standard Solution after every 6-10 sample injections to monitor system performance over time.

  • Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Visualization

HPLC_Comparison_Workflow cluster_prep Phase 1: Preparation cluster_method_a Method A: Isocratic Analysis cluster_method_b Method B: Gradient Analysis cluster_eval Phase 3: Evaluation prep Sample & Standard Preparation (100 µg/mL) equilibration_a Column Equilibration (Isocratic) prep->equilibration_a equilibration_b Column Equilibration (Gradient) prep->equilibration_b sst_a System Suitability Test (5 Injections) equilibration_a->sst_a analysis_a Inject Sample & Analyze sst_a->analysis_a data_a Collect Data A: (Resolution, Time, Tailing) analysis_a->data_a compare Compare Performance Metrics data_a->compare sst_b System Suitability Test (5 Injections) equilibration_b->sst_b analysis_b Inject Sample & Analyze sst_b->analysis_b data_b Collect Data B: (Resolution, Time, Tailing) analysis_b->data_b data_b->compare conclusion Select 'Fit for Purpose' Method compare->conclusion

Caption: Workflow for the comparative HPLC purity analysis.

Comparative Data & Analysis

The following tables present illustrative data from the analysis of a hypothetical batch of 1-Ethyl-4-methyl-1H-pyrazol-5-amine containing two known impurities: Impurity 1 (a more polar process starting material) and Impurity 2 (a less polar dimerization byproduct).

Table 1: System Suitability Test (SST) Results
ParameterMethod A: IsocraticMethod B: GradientAcceptance Criteria
Retention Time (min) 8.522.81Report
%RSD of Peak Area 0.45%0.62%≤ 2.0%
Tailing Factor 1.151.08≤ 2.0
Theoretical Plates 8,50012,000> 2000
  • Analysis: Both methods comfortably meet the system suitability criteria, demonstrating they are precise and yield excellent peak shape. Method B shows a significantly shorter retention time, as expected.

Table 2: Purity Profile and Performance Comparison
ParameterMethod A: IsocraticMethod B: GradientCommentary
RT - Impurity 1 (min) 3.251.55Early eluting impurity
RT - Main Peak (min) 8.522.81Target Analyte
RT - Impurity 2 (min) 12.783.50Late eluting impurity
Resolution (Main/Imp 2) 5.84.2Both methods provide baseline separation (>2.0).
Total Run Time (min) 15.05.0Method B is 3x faster.
Purity Result (%) 99.65%99.66%Results are equivalent, indicating both methods are accurate.
Est. Solvent Usage/Run 15 mL2.5 mLMethod B offers significant solvent savings.
  • Interpretation:

    • Speed and Throughput: Method B is the unequivocal winner in terms of speed, reducing the analysis time from 15 minutes to just 5 minutes. This translates to a 3-fold increase in sample throughput and a significant reduction in solvent consumption and waste disposal costs.[8]

    • Resolution: While both methods achieve baseline resolution for the critical peak pair (Main Peak and Impurity 2), the isocratic method (Method A) provides a higher resolution value (5.8 vs 4.2). This indicates a larger separation window, which can be advantageous during method validation (e.g., robustness testing) or when analyzing complex stability samples where unknown degradation products might appear near the main peak.

    • Equivalence: The final purity results are virtually identical, demonstrating that when properly developed, both approaches can yield accurate quantitative data.

Conclusion & Recommendations

Both the robust isocratic (Method A) and the high-throughput gradient (Method B) methods are proven to be suitable for the purity analysis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine. The choice between them is not about which is "better," but which is more "fit for purpose."

  • Choose Method A (Isocratic) for routine QC labs where robustness, ease of method transfer, and compatibility with a wide range of standard HPLC equipment are the highest priorities. Its superior resolution provides a safety margin for detecting unexpected impurities.

  • Choose Method B (Gradient) for high-throughput environments such as process development, reaction monitoring, or early-stage discovery where speed and sample capacity are critical. The substantial savings in time and solvent also make it an environmentally preferable and more cost-effective choice for laboratories equipped with modern UHPLC systems.

Ultimately, the validation of the chosen analytical procedure according to ICH Q2(R2) guidelines is mandatory to formally demonstrate its suitability for its intended use within a regulated environment.[4]

References

  • Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: FDA URL: [Link]

  • Title: An Effective Approach to HPLC Method Development Source: Onyx Scientific URL: [Link]

  • Title: USP 621 Changes Source: Element Lab Solutions URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: IntechOpen URL: [Link]

  • Title: FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology Source: FDA URL: [Link]

  • Title: General Chapters: <621> CHROMATOGRAPHY Source: Pharmacopeia.cn URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: FDA URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: Food and Drug Administration URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Steps involved in HPLC Method Development Source: Asian Journal of Pharmaceutical Research URL: [Link]

  • Title: HPLC method development and validation: an overview Source: SciSpace URL: [Link]

  • Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography Source: Waters Corporation URL: [Link]

Sources

Deciphering the Biological Activity of Pyrazole Isomers: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the difference between a blockbuster drug and an inactive compound often comes down to a single atomic shift. In the realm of heterocyclic chemistry, the pyrazole scaffold is a privileged structure. However, the biological efficacy of pyrazole-containing therapeutics is profoundly dictated by their regiochemistry and stereochemistry.

This guide provides an objective, data-driven comparison of pyrazole isomers, exploring the mechanistic causality behind their divergent biological activities. We will examine two pivotal case studies: the regioselective binding of COX-2 inhibitors and the stereospecific anti-inflammatory responses of Glucocorticoid Receptor Agonists.

Regioisomerism: The Case of COX-2 Inhibitors

The spatial orientation of substituents on the pyrazole ring is critical for target engagement. A classic example is the development of Celecoxib (SC-58635), a selective cyclooxygenase-2 (COX-2) inhibitor.

Mechanistic Causality

The COX-2 enzyme features a secondary "selectivity pocket" that is absent in COX-1. To achieve potent and selective inhibition, the two aromatic rings of the inhibitor must reside on adjacent positions. As demonstrated by [1], the 1,5-diarylpyrazole arrangement allows one aryl ring to occupy the main hydrophobic channel while the adjacent sulfonamide-bearing ring projects directly into the COX-2 selectivity pocket.

Conversely, the 1,3-diarylpyrazole regioisomer is completely devoid of both COX-1 and COX-2 activity. The linear, extended geometry of the 1,3-isomer prevents the simultaneous insertion of the aryl rings into the required binding pockets, resulting in a severe steric clash.

Quantitative Data Comparison
Compound Isomer TypeStructureCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Biological Activity
1,5-Diarylpyrazole (Celecoxib)Adjacent aryl rings>50 (Inactive)0.04 (Potent)Highly selective COX-2 inhibitor
1,3-Diarylpyrazole Separated aryl rings>50 (Inactive)>50 (Inactive)Devoid of activity
Experimental Protocol: Regioselective Synthesis and Validation

To ensure a self-validating workflow, the synthesis of 1,5-diarylpyrazoles must include analytical checkpoints to confirm regiochemistry.

  • Claisen Condensation: React an appropriately substituted acetophenone with ethyl trifluoroacetate in the presence of sodium methoxide.

    • Validation Checkpoint: Monitor via TLC until the complete disappearance of the acetophenone starting material to ensure full conversion to the 1,3-dicarbonyl adduct.

  • Hydrazine Condensation: To bias the formation of the 1,5-diarylpyrazole over the 1,3-isomer, carry out the condensation using the hydrochloride salt of (4-sulfamoylphenyl)hydrazine in refluxing ethanol.

  • Purification & Isomer Separation: Isolate the crude mixture and purify via flash chromatography (silica gel).

    • Validation Checkpoint: Utilize ¹H NMR to differentiate the isomers. The pyrazole C4 proton chemical shift is highly sensitive to the adjacent aryl ring shielding effects, providing definitive proof of the 1,5-regiochemistry.

G Start 1,3-Dicarbonyl Adduct + Arylhydrazine HCl Condensation Condensation Reaction (EtOH, Reflux) Start->Condensation Mixture Regioisomer Mixture (Biased to 1,5-diaryl) Condensation->Mixture Chromatography Flash Chromatography & 1H NMR Validation Mixture->Chromatography Isomer15 1,5-Diarylpyrazole (Active COX-2 Inhibitor) Chromatography->Isomer15 Target Fraction Isomer13 1,3-Diarylpyrazole (Inactive Byproduct) Chromatography->Isomer13 Off-Target Fraction

Workflow for the regioselective synthesis and isolation of pyrazole regioisomers.

Stereoisomerism: Aryl Pyrazole Glucocorticoid Receptor Agonists

Beyond 2D regiochemistry, 3D stereochemistry plays a massive role in pyrazole-based drug design. Aryl pyrazole glucocorticoid receptor agonists (APGRAs) are designed to mimic steroidal glucocorticoids without triggering severe metabolic side effects.

Mechanistic Causality

According to [2], the stereocenter bearing a hydroxyl group on the APGRA scaffold dictates receptor affinity. The si isomers feature an upward-facing OH moiety that perfectly mimics the C11-OH of endogenous steroidal glucocorticoids. This geometry secures a critical polar hydrogen-bond interaction with Asn564 in the ligand-binding domain.

Conversely, the re isomers feature a downward-facing OH moiety. This spatial misalignment prevents the Asn564 interaction, resulting in a ~70% reduction in anti-inflammatory activity. Furthermore, specific si isomers (like AP13) preferentially induce monomeric Glucocorticoid Receptor (GR) interactions (transrepression) over dimerization (transactivation), thereby reducing metabolic side effects.

Quantitative Data Comparison
APGRA StereoisomerHydroxyl OrientationTransrepression (Anti-inflammatory)Transactivation (Metabolic Side Effects)
si isomer (AP13) Upward (Mimics C11-OH)79% of Dexamethasone max< 50% of Dexamethasone max
re isomer Downward~23% of Dexamethasone maxMinimal
Experimental Protocol: CCL2-Promoter-Luciferase Activity Assay

To objectively quantify the anti-inflammatory (transrepression) activity of these stereoisomers, a dual-luciferase reporter assay is employed.

  • Cell Seeding & Transfection: Plate A549 cells and co-transfect with a CCL2-promoter-firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid.

  • Compound Treatment: Pre-treat cells with varying log concentrations of the stereopure APGRAs (e.g., si vs re isomers) for 1 hour, followed by stimulation with IL-1β to induce the inflammatory CCL2 promoter.

  • Quantification & Validation: Lyse the cells and measure luminescence.

    • Validation Checkpoint: Normalize the Firefly luciferase signal (CCL2 activity) against the Renilla luciferase signal. This internal control eliminates data skew caused by variations in cell viability or transfection efficiency, ensuring the resulting dose-response curve accurately reflects the isomer's intrinsic biological activity.

GR_Pathway APGRA APGRA (si-isomer) Binding to GR GR_Complex Activated GR Complex APGRA->GR_Complex Monomer Monomeric Interaction with Co-regulators GR_Complex->Monomer Favored by AP13 Dimer GR Dimerization (DNA Binding) GR_Complex->Dimer Transrepression Transrepression (Anti-inflammatory) Monomer->Transrepression Transactivation Transactivation (Metabolic Side Effects) Dimer->Transactivation

Glucocorticoid receptor signaling pathways modulated by APGRA stereoisomers.

Recent Advances: Switchable Isomer Synthesis

Historically, testing both pyrazole isomers required developing two entirely separate synthetic routes. However, modern methodologies have streamlined this bottleneck. A [3] demonstrated a switchable, copper-catalyzed synthesis of unsymmetrical N-aryl pyrazoles directly from 1,2,3-thiadiazine S-oxides (TDSOs). By simply altering the copper catalyst and base, researchers can selectively drive the reaction toward either the N1 or N2 pyrazole isomer from the exact same starting material. This retrosynthetic flexibility is highly enabling for early-stage drug discovery, allowing rapid parallel screening of both regioisomers to identify the optimal biological profile.

References

  • Penning, T. D., et al. (1997). "Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry.[Link]

  • Lato, A. M., et al. (2022). "Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflammatory Responses." ACS Medicinal Chemistry Letters.[Link]

  • ACS Publications. (2026). "Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides." Journal of the American Chemical Society.[Link]

A Comparative Guide to the Structure-Activity Relationship of 1-Ethyl-4-methyl-1H-pyrazol-5-amine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its structural versatility and ability to engage in various biological interactions have established it as a "privileged structure" in medicinal chemistry. This has led to the development of a wide array of drugs with diverse therapeutic applications, including anti-inflammatory agents like celecoxib, anticancer drugs, and kinase inhibitors.[3][4] The 5-aminopyrazole moiety, in particular, serves as a crucial building block for creating complex heterocyclic systems with significant pharmacological potential.[5]

This guide focuses on the structure-activity relationship (SAR) of analogs based on the 1-Ethyl-4-methyl-1H-pyrazol-5-amine scaffold. While comprehensive SAR studies on this specific scaffold are not extensively documented in publicly available literature, this guide will provide a comparative analysis based on established principles from closely related 1,4,5-trisubstituted pyrazole derivatives. By examining the impact of structural modifications on biological activity in analogous series, we can extrapolate key principles to guide the rational design of novel therapeutic agents based on the 1-Ethyl-4-methyl-1H-pyrazol-5-amine core.

General Principles of Pyrazole Structure-Activity Relationships

The biological activity of pyrazole derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. The following diagram illustrates a general workflow for conducting SAR studies on novel pyrazole analogs.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis SAR Analysis & Optimization Start Lead Scaffold (e.g., 1-Ethyl-4-methyl- 1H-pyrazol-5-amine) Synth Synthesize Analog Library (Vary R1, R4, R5) Start->Synth Purify Purification & Structural Confirmation (NMR, MS) Synth->Purify Screen Primary Biological Screening (e.g., Kinase Inhibition Assay) Purify->Screen IC50 Determine IC50/EC50 Values Screen->IC50 SAR Analyze Structure-Activity Relationships IC50->SAR Optimize Lead Optimization (Design new analogs) SAR->Optimize New_Lead Optimized Lead Compound Optimize->New_Lead

Caption: A generalized workflow for the synthesis and structure-activity relationship (SAR) evaluation of pyrazole analogs.

Key positions on the pyrazole ring that are commonly modified to tune biological activity include:

  • N1-Substitution: The substituent at the N1 position plays a critical role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. The size, lipophilicity, and electronic nature of the N1-substituent can influence binding affinity to the target protein and metabolic stability.

  • C3 and C5-Substitutions: These positions are often occupied by aryl or heteroaryl groups that can engage in crucial interactions with the target protein, such as hydrogen bonding and π-π stacking.

  • C4-Substitution: Modifications at the C4 position can influence the overall conformation of the molecule and provide additional points of interaction with the biological target.

  • Functional Groups on Substituents: The introduction of various functional groups on the substituents at any position can fine-tune the electronic properties, solubility, and binding interactions of the entire molecule.

Comparative SAR Analysis of 1,4,5-Trisubstituted Pyrazole Analogs

In the absence of specific SAR data for 1-Ethyl-4-methyl-1H-pyrazol-5-amine, we will draw parallels from a study on 1H-pyrazole-4-carboxamide and 1H-pyrazole-5-carboxamide derivatives as neuraminidase inhibitors. This study provides valuable insights into the impact of N1-substitutions on biological activity.[1]

Case Study: N1-Substituted Pyrazole Carboxamides as Neuraminidase Inhibitors

A series of 1H-pyrazole-4-carboxamide and 1H-pyrazole-5-carboxamide analogs were synthesized and evaluated for their inhibitory activity against neuraminidase. The following table summarizes the structure-activity relationship for a selection of these compounds, highlighting the influence of the N1-substituent.

Compound IDR1-Substituent (at N1)LinkerNeuraminidase Inhibitory Activity (%) at 10 µM
6h Phenyl1H-pyrazole-4-carboxamide45.23
6i 4-Methylphenyl1H-pyrazole-4-carboxamide52.31
6j 4-Methoxyphenyl1H-pyrazole-4-carboxamide48.77
6k 4-Chlorophenyl1H-pyrazole-4-carboxamide46.54
12a Phenyl1H-pyrazole-5-carboxamide49.89
12b 4-Chlorophenyl1H-pyrazole-5-carboxamide51.32
12c 4-Fluorophenyl1H-pyrazole-5-carboxamide56.45

Data extracted from: Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors.[1]

The following diagram illustrates the key SAR findings from this study:

SAR_Findings cluster_core Pyrazole Core cluster_substituents Substituent Effects on Activity cluster_activity Biological Activity Core R1-N1 C5 C4 C3 R1 R1 Core:f0->R1 Linker Linker Position - 1H-pyrazole-5-carboxamide generally more active than 1H-pyrazole-4-carboxamide Core:f1->Linker Activity Neuraminidase Inhibition R1->Activity Linker->Activity

Sources

Spectroscopic Data Comparison of Pyrazole Starting Materials and Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights and Analytical Validation in the Synthesis of Celecoxib

For drug development professionals and synthetic chemists, the pyrazole core represents one of the most privileged scaffolds in medicinal chemistry. The transition from linear starting materials to the aromatic pyrazole heterocycle involves profound electronic and structural changes.

This guide provides an in-depth, objective comparison of the spectroscopic data (NMR, IR, and MS) between pyrazole starting materials and their final products. To ground this comparison in a real-world, field-proven application, we will analyze the synthesis of Celecoxib —a highly selective COX-2 inhibitor—via the classic Knorr pyrazole synthesis[1][2].

Mechanistic Overview: The Knorr Pyrazole Synthesis

The construction of the pyrazole ring typically involves the cyclocondensation of a 1,3-dicarbonyl compound with an arylhydrazine. This transformation is not merely a single step but a cascade of nucleophilic attacks, condensations, and dehydrations. Understanding this pathway is critical for interpreting the resulting spectroscopic shifts.

Knorr_Pyrazole_Synthesis SM1 1,3-Diketone (Keto-Enol Equilibrium) Step1 Nucleophilic Attack & Condensation SM1->Step1 SM2 Arylhydrazine (Nucleophile) SM2->Step1 Int1 Hydrazone Intermediate (- H2O) Step1->Int1 Step2 Intramolecular Cyclization Int1->Step2 Int2 Hemiaminal Intermediate Step2->Int2 Step3 Dehydration (- H2O) Int2->Step3 Product 1,5-Diaryl-3-trifluoromethylpyrazole (Celecoxib Product) Step3->Product

Logical workflow and mechanistic pathway of the Knorr pyrazole synthesis.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the following methodology details the synthesis of the 1,3-diketone intermediate and its subsequent conversion to Celecoxib[2][3]. This protocol is designed as a self-validating system : each step produces specific spectroscopic markers that must be confirmed before proceeding, preventing the propagation of synthetic errors.

Step 1: Synthesis of the 1,3-Diketone Starting Material
  • Causality: The synthesis utilizes a Claisen condensation. Sodium methoxide deprotonates 4'-methylacetophenone to form a reactive enolate, which subsequently attacks the highly electrophilic ester carbonyl of ethyl trifluoroacetate. 2,2,5,5-tetramethyloxolane (TMO) is utilized as a greener, bio-based alternative to toxic toluene, providing the necessary boiling point while improving the environmental metrics of the workflow[3][4].

  • Procedure:

    • Charge a round-bottom flask with sodium methoxide (1.4 equiv) and TMO solvent.

    • Add ethyl trifluoroacetate (1.1 equiv) and 4'-methylacetophenone (1.0 equiv) under continuous stirring.

    • Stir the reaction at 22 °C for 1 hour.

    • Filter the mixture under vacuum to isolate the crude cream-white solid, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

  • Validation Checkpoint: The success of this step is validated by ¹H NMR. The product exists predominantly in its enol tautomer, which must present a distinct singlet at 5.96 ppm . If this peak is absent, the condensation has failed.

Step 2: Pyrazole Cyclocondensation (Product Formation)
  • Causality: The distinct electronic environments of the two carbonyls (one adjacent to an electron-withdrawing -CF₃ group, the other to a tolyl group) dictate the regioselectivity of the nucleophilic attack by 4-sulfonamidophenylhydrazine. The subsequent intramolecular cyclization and double dehydration yield the thermodynamically stable aromatic pyrazole core.

  • Procedure:

    • Dissolve the 1,3-diketone (1.0 equiv) in an appropriate solvent (e.g., ethanol or TMO).

    • Add 4-sulfonamidophenylhydrazine hydrochloride (1.1 equiv).

    • Heat the reaction mixture to 55 °C for 2 hours to drive the dehydration steps.

    • Cool to room temperature, remove the solvent under vacuum, and wash the precipitate with deionized water to yield pure Celecoxib.

  • Validation Checkpoint: The complete disappearance of the 1667 cm⁻¹ carbonyl stretch in the IR spectrum orthogonally validates that no unreacted starting material remains.

Spectroscopic Data Comparison

The transition from the linear 1,3-diketone starting material to the cyclic pyrazole product results in drastic, quantifiable shifts across all spectroscopic modalities.

Quantitative Data Summary
Analytical Method1,3-Diketone Starting MaterialPyrazole Product (Celecoxib)Spectroscopic Shift & Causality
¹H NMR (DMSO-d₆) 5.96 ppm (s, 1H, enol =CH-)7.12 ppm (s, 1H, pyrazole C4-H)The enol proton shifts significantly downfield due to its incorporation into the deshielding aromatic ring current of the newly formed pyrazole.
¹³C NMR (DMSO-d₆) 185.83 ppm (C=O)87.01 ppm (enol =CH-)142.66 ppm (C3)106.19 ppm (C4)145.24 ppm (C5)The highly deshielded carbonyl carbons convert to sp² aromatic carbons. The C4 carbon shifts downfield from its enol state due to adjacent nitrogen heteroatoms.
¹⁹F NMR (DMSO-d₆) -74.39 ppm-60.57 ppmThe -CF₃ group experiences a deshielding effect (-13.82 ppm shift) caused by the altered electronic environment of the aromatic pyrazole ring.
IR Spectroscopy 1667, 1621 cm⁻¹ (C=O stretch)Disappearance of C=O;~1500-1600 cm⁻¹ (C=N)The complete consumption of the carbonyl groups and appearance of C=N stretches confirm successful cyclization.
Mass Spectrometry M_diketone + M_hydrazine[M-H]⁻ 380.0679 (Exact Mass)The loss of 36 Da (two H₂O molecules) physically validates the dual condensation/dehydration mechanism.
Causality in Analytical Shifts
  • ¹H and ¹³C NMR Diagnostics: In the starting material, the 1,3-diketone is highly enolized due to intramolecular hydrogen bonding, yielding an enol alkene carbon at 87.01 ppm and an enol proton at 5.96 ppm[2]. Upon reaction with the hydrazine, this linear system closes. The enol carbon becomes the C4 position of the pyrazole ring, shifting to 106.19 ppm, while the enol proton shifts to 7.12 ppm. This downfield shift is driven by the diamagnetic anisotropy (ring current) of the newly established aromatic system.

  • ¹⁹F NMR Tracking: Fluorine NMR is highly sensitive to the local electronic environment. The conversion of the adjacent sp² carbonyl/enol carbon to a fully conjugated pyrazole ring pulls electron density away from the trifluoromethyl group, resulting in a distinct deshielding shift from -74.39 ppm to -60.57 ppm[1][2]. This allows for real-time, benchtop NMR tracking of the reaction kinetics without the need for deuterated solvents.

References
  • Benchtop 19F NMR spectroscopy optimized Knorr pyrazole synthesis of celecoxib and mavacoxib Source: American Chemical Society (Digitell / ACS Poster Presentations) URL:[Link]

  • A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib Source: Journal of Chemical Education, American Chemical Society URL:[Link]

  • A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib (Extended Metrics & DOZN Tool) Source: ACS Figshare / Journal of Chemical Education URL:[Link]

Sources

A Senior Application Scientist's Guide to Differentiating Regioisomers of Substituted Pyrazoles by 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Pyrazole Regioisomerism

In the landscape of medicinal chemistry and materials science, pyrazoles are a cornerstone heterocyclic scaffold, integral to a wide array of biologically active compounds and functional materials. However, the synthesis of[1][2][3][4] asymmetrically substituted pyrazoles frequently yields a mixture of regioisomers, presenting a significant analytical challenge. The precise determination[5] of the substitution pattern is not merely an academic exercise; it is a critical step in drug development and material design, as different regioisomers can exhibit vastly different pharmacological, toxicological, and material properties.

This guide provides a comprehensive, in-depth comparison of 2D NMR techniques for the unambiguous differentiation of substituted pyrazole regioisomers. We will move beyond a simple recitation of methods to explain the underlying principles and strategic choices that enable confident structural elucidation. The protocols and data interpretations presented herein are designed to be self-validating, ensuring the scientific integrity of your findings.

The Power of 2D NMR in Structural Elucidation

While 1D ¹H and ¹³C NMR provide initial clues, they are often insufficient for definitively assigning the structure of pyrazole regioisomers, especially in complex molecules where signal overlap is common. 2D NMR spectroscopy, by c[6]orrelating nuclear spins through bonds or through space, provides the necessary framework to piece together the molecular puzzle. The three principal techniques we will leverage are:

  • Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded ¹H and ¹³C nuclei.

  • Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range correlations (typically 2-3 bonds) between ¹H and ¹³C nuclei. This is the cornerstone for identifying regioisomers.

  • Nuclear Overhauser [5][6]Effect Spectroscopy (NOESY): Detects through-space correlations between protons that are in close proximity (<5 Å), providing crucial information about spatial relationships.

Strategic Approach t[1][7]o Differentiation: A Tale of Two Isomers

Consider a common scenario in pyrazole synthesis: the N-alkylation of a 3(5)-substituted pyrazole, which can lead to the formation of 1,3- and 1,5-disubstituted regioisomers. Our objective is to design a set of NMR experiments that will unequivocally distinguish between these two possibilities.

Workflow for Pyrazole Regioisomer Differentiation

G cluster_0 Initial Analysis cluster_1 Regioisomer Determination cluster_2 Structure Confirmation 1D_NMR Acquire 1D ¹H & ¹³C NMR HSQC Acquire ¹H-¹³C HSQC 1D_NMR->HSQC Assign protonated carbons HMBC Acquire ¹H-¹³C HMBC HSQC->HMBC NOESY Acquire ¹H-¹H NOESY HSQC->NOESY Analyze_HMBC Identify key long-range ¹H-¹³C correlations HMBC->Analyze_HMBC Analyze_NOESY Identify key through-space ¹H-¹H correlations NOESY->Analyze_NOESY Structure_Elucidation Combine all data to elucidate the correct regioisomer Analyze_HMBC->Structure_Elucidation Analyze_NOESY->Structure_Elucidation

Caption: A logical workflow for differentiating pyrazole regioisomers using 2D NMR.

The Decisive Power of HMBC: Through-Bond Correlations

The HMBC experiment is the most powerful tool for this task. By observing correlations between protons and carbons separated by two or three bonds, we can map out the connectivity of the pyrazole core and its substituents. The key is to identify correlations that are unique to each regioisomer.

Let's consider a hypothetical example of a mixture of 1-methyl-3-phenyl-1H-pyrazole and 1-methyl-5-phenyl-1H-pyrazole.

Key Diagnostic HMBC Correlations 1-methyl-3-phenyl-1H-pyrazole 1-methyl-5-phenyl-1H-pyrazole
¹H (N-CH₃) to ¹³C (Pyrazole Ring) Correlation to C5Correlation to C3
¹H (H5) to ¹³C (Phenyl Ring) No direct correlationCorrelation to the ipso-carbon of the phenyl ring
¹H (Phenyl ortho-H) to ¹³C (Pyrazole Ring) Correlation to C3Correlation to C5

Causality Behind the Correlations:

  • In the 1,3-isomer, the N-methyl protons are three bonds away from C5 but four bonds away from C3, making the ³J correlation to C5 observable.

  • Conversely, in the 1,5-isomer, the N-methyl protons exhibit a ³J correlation to C3.

  • The ortho protons of the phenyl group will show a ³J correlation to the pyrazole carbon to which the phenyl ring is attached (C3 in the 1,3-isomer and C5 in the 1,5-isomer).

Visualizing HMBC Correlations

Caption: Key diagnostic HMBC correlations for distinguishing pyrazole regioisomers.

Corroborating Evidence with NOESY: Through-Space Proximity

The NOESY experiment provides complementary and confirmatory evidence based on the spatial proximity of protons. For N-substituted pyrazoles, the key interaction to look for is the through-space correlation between the protons on the N1-substituent and the proton at the C5 position.

Key Diagnostic NOESY[1][5] Correlations 1-methyl-3-phenyl-1H-pyrazole 1-methyl-5-phenyl-1H-pyrazole
¹H (N-CH₃) to ¹H (Pyrazole Ring) Correlation to H5No correlation to H3
¹H (N-CH₃) to ¹H (Phenyl Ring) No correlationCorrelation to the ortho-protons of the phenyl ring

Causality Behind the Correlations:

  • In the 1,3-isomer, the N-methyl group is spatially close to the H5 proton, resulting in a detectable NOE.

  • In the 1,5-isomer, the N-methyl group is adjacent to the C5-phenyl substituent. Therefore, an NOE will be observed between the N-methyl protons and the ortho-protons of the phenyl ring. The distance to H3 is too great for a typical NOE to be observed.

Visualizing NOESY[7] Correlations

Caption: Key diagnostic NOESY correlations for distinguishing pyrazole regioisomers.

Experimental Protocols

For the successful acquisition of high-quality 2D NMR data, the following experimental parameters are recommended as a starting point. Optimization may be necessary based on the specific compound and spectrometer.

Sample Preparation:

  • Dissolve 5-15 mg of the pyrazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is free of particulate matter.

¹H-¹³C HSQC:

  • Pulse Program: A phase-sensitive experiment with gradient coherence selection is recommended (e.g., hsqcedetgpsisp on Bruker systems).

  • ¹JCH Coupling Constant: Set to an average value for aromatic/heterocyclic systems, typically around 145-155 Hz.

  • Spectral Width: Cover the full proton and carbon chemical shift ranges.

¹H-¹³C HMBC:

  • Pulse Program: A gradient-selected, phase-sensitive sequence is preferred (e.g., hmbcgplpndqf on Bruker systems).

  • Long-Range Coupling[6] Constant (ⁿJCH): This is a critical parameter. A value of 8-10 Hz is a good starting point for detecting 2- and 3-bond correlations.

  • Acquisition Time: [8] A longer acquisition time in the indirect dimension (F1) will provide better resolution of long-range couplings.

  • Number of Scans: HMBC is less sensitive than HSQC, so a greater number of scans per increment is typically required.

¹H-¹H NOESY:

  • Pulse Program: A phase-sensitive gradient-selected NOESY sequence is standard (e.g., noesygpph on Bruker systems).

  • Mixing Time (d8): This parameter determines the time allowed for NOE buildup. A mixing time of 500-800 ms is generally suitable for small molecules. A range of mixing times may be explored to observe different NOEs.

  • Relaxation Delay (d1): Should be at least 1-1.5 times the longest T₁ of the protons of interest.

Conclusion: A Self-Validating Approach

By systematically applying a combination of HMBC and NOESY experiments, researchers can confidently and unambiguously differentiate between regioisomers of substituted pyrazoles. The key is to identify a complementary set of through-bond and through-space correlations that are uniquely consistent with only one of the possible structures. This multi-faceted approach ensures the scientific rigor and trustworthiness of the structural assignment, a critical aspect of research and development in the chemical sciences.

References

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

  • Di Mola, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. MDPI. Retrieved from [Link]

  • Bruix, M., et al. (2006). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Spectroscopy Letters, 17(12), 757-764. Taylor & Francis. Retrieved from [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. John Wiley & Sons, Ltd. Retrieved from [Link]

  • Kumpins, V., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 13(13), 8820-8829. Royal Society of Chemistry. Retrieved from [Link]

  • Unknown. (2025). Structure Elucidation of a Pyrazolopyran Derivative by NMR Sp[1][9]ectroscopy. [Source not available].

  • Di Mola, A., et al. (2022). Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers. ResearchGate. Retrieved from [Link]

  • Al-Azab, F. M. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Retrieved from [Link]

  • Elguero, J., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. Retrieved from [Link]

  • Unknown. (n.d.). Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. ResearchGate. Retrieved from [Link]

  • University of Ottawa NMR Facility. (2012). Measurement of Long Range C H Coupling Constants. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Maleš, M., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6614. MDPI. Retrieved from [Link]

  • Chen, J., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 9036-9046. American Chemical Society. Retrieved from [Link]

  • Unknown. (n.d.). Selected 2D NOE excerpts of compounds 2 (a) and 3 (b) displaying noncovalent interactions (CDCl 3 , 400 MHz). ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Source not available].
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from [Link]

  • Unknown. (2024). Synthesis, characterization, mechanistic study, in-vitro and in-silico evaluation of antibacterial and antioxidant activities of novel pyrazole-pyrazoline hybrid systems. [Source not available].
  • ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service. ETH Zurich. Retrieved from [Link]

  • Parella, T., & Espinosa, J. F. (2013). Long-range Proton-Carbon Coupling Constants: NMR Methods and Applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 17-55. Elsevier. Retrieved from [Link]

  • Unknown. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks related to exchange processes are crossed off). ResearchGate. Retrieved from [Link]

  • Gligorich, K. M., & Toste, F. D. (2017). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Organic Letters, 19(17), 4564-4567. American Chemical Society. Retrieved from [Link]

  • Ferreira, R. S., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(18), 4239. MDPI. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 22: Nuclear Overhauser Effect (NOE). LibreTexts. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Observation of NOE by HSQC-NOESY. JEOL Ltd.. Retrieved from [Link]

  • Slanina, Z., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. [Source not available].
  • El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 5000. MDPI. Retrieved from [Link]

  • Kumar, A., et al. (n.d.).
  • Priya, D., et al. (n.d.). Chemical structures of 1,3,5‐Tri substituted pyrazole, 1,4,5‐Tri... ResearchGate. Retrieved from [Link]

Sources

Comparative study of 1-Ethyl-4-methyl-1H-pyrazol-5-amine vs other kinase scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Study of 1-Ethyl-4-methyl-1H-pyrazol-5-amine vs. Traditional Kinase Scaffolds: A Structural and Biochemical Guide

Executive Summary

The design of highly selective, ATP-competitive kinase inhibitors hinges on the selection of an optimal core scaffold. While fused bicyclic systems like quinazolines and pyrimidines have historically dominated the clinical landscape, low-molecular-weight, fragment-like scaffolds are increasingly favored for their superior Ligand Efficiency (LE) and tunable vectors.

This guide provides an in-depth comparative analysis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine (CAS 3702-13-4)—a highly privileged aminopyrazole building block—against traditional kinase scaffolds. By examining the causality behind its structural vectors and providing self-validating experimental protocols, this guide serves as a comprehensive blueprint for deploying this scaffold in early-stage drug discovery.

Mechanistic Causality: Why 1-Ethyl-4-methyl-1H-pyrazol-5-amine?

In medicinal chemistry, every atom must justify its presence. The 1-ethyl-4-methyl-1H-pyrazol-5-amine scaffold is not a random collection of functional groups; it is a precision-engineered hinge binder [1].

  • The Aminopyrazole Core (The Hinge Anchor): The 5-amino group acts as a potent hydrogen bond donor, while the adjacent N2 atom of the pyrazole ring serves as a hydrogen bond acceptor. This creates a bidentate interaction network with the backbone amide and carbonyl of the kinase hinge region (typically Glu/Cys or equivalent residues). This mimics the binding of the adenine ring of ATP but with a significantly smaller molecular footprint.

  • The 1-Ethyl Vector (Solvent Channel/Pre-DFG Targeting): Why an ethyl group at the N1 position? The 1-ethyl substitution provides a highly specific vector directed toward either the solvent-exposed channel or the polar pre-DFG pocket. Unlike bulkier isopropyl or phenyl groups that clash with the gatekeeper residue, the ethyl group displaces high-energy water molecules without imposing severe entropic penalties, thereby driving kinase selectivity [3].

  • The 4-Methyl Steric Lock (Conformational Control): The methyl group at the C4 position fills a small, conserved hydrophobic pocket adjacent to the gatekeeper residue. More importantly, it restricts the rotation of functional groups added to the 5-amino position during lead optimization, locking the molecule into its bioactive conformation and reducing the entropic cost of binding [2].

HingeBinding cluster_0 1-Ethyl-4-methyl-1H-pyrazol-5-amine Scaffold Pyrazole Core (Hinge Binder) NH2 5-Amino Group (H-Bond Donor) Scaffold->NH2 N2 N2 Atom (H-Bond Acceptor) Scaffold->N2 Ethyl 1-Ethyl Group (Solvent Vector) Scaffold->Ethyl Methyl 4-Methyl Group (Steric Lock) Scaffold->Methyl Hinge Kinase Hinge Backbone (e.g., Glu/Cys) NH2->Hinge H-Bond N2->Hinge H-Bond Solvent Solvent Channel / Pre-DFG Ethyl->Solvent Extension Gatekeeper Hydrophobic Pocket Methyl->Gatekeeper VdW Contact

Fig 1. Pharmacophore model of 1-Ethyl-4-methyl-1H-pyrazol-5-amine binding to the kinase hinge.

Quantitative Scaffold Comparison

To objectively evaluate the utility of 1-Ethyl-4-methyl-1H-pyrazol-5-amine, we must benchmark it against the industry standards: Pyrimidines and Quinazolines [4]. The table below summarizes the physicochemical and pharmacological parameters that dictate scaffold selection.

Parameter1-Ethyl-4-methyl-1H-pyrazol-5-aminePyrimidine Core (e.g., 2-aminopyrimidine)Quinazoline Core (e.g., Gefitinib scaffold)
Molecular Weight (Core) 125.17 g/mol 95.10 g/mol 145.16 g/mol
Typical Ligand Efficiency (LE) High (>0.40 kcal/mol/HA) Moderate (~0.35 kcal/mol/HA)Low to Moderate (<0.30 kcal/mol/HA)
Hinge Binding Motif Bidentate (NH2 Donor / N2 Acceptor)Bidentate (Exocyclic NH Donor / N1 Acceptor)Monodentate (N1 Acceptor) or Bidentate
Aqueous Solubility (cLogP) Excellent (cLogP ~ 0.8) Good (cLogP ~ 1.2)Poor (Highly lipophilic, flat aromatic system)
Selectivity Potential High (Tunable via 1-ethyl pre-DFG vector)Broad (Requires bulky substitutions for selectivity)Restricted (Targets narrow ATP pockets like EGFR)
Primary Kinase Targets JNK3, PAK1, PLK4, Aurora KinasesCDKs, JAKs, LRRK2EGFR, HER2, VEGFR

Data Insight: The aminopyrazole scaffold achieves a superior Ligand Efficiency because it establishes a robust bidentate hinge interaction using only 9 heavy atoms. This leaves ample molecular weight "budget" for medicinal chemists to build out selectivity elements without violating Lipinski's Rule of 5.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To ensure trustworthiness, the workflows described below operate as self-validating systems—meaning assay failure or artifactual data is immediately detectable through built-in statistical checkpoints.

Protocol A: Universal Kinase Activity Assay (ADP-Glo)

Causality: Why use ADP-Glo instead of a radiometric ³³P-ATP assay? ADP-Glo measures the universal byproduct of all kinase reactions (ADP). This allows us to compare the aminopyrazole scaffold against highly divergent kinases (e.g., Ser/Thr vs. Tyr kinases) without the bias introduced by differing peptide substrate affinities.

Step-by-Step Methodology:

  • Reagent Preparation & Control Setup: Prepare a 384-well plate. Column 1 must contain 1% DMSO (Negative Control/Max Activity). Column 2 must contain 10 µM Staurosporine (Positive Control/Max Inhibition). Validation Check: The delta between Column 1 and 2 establishes the assay's dynamic range.

  • Compound Incubation: Dispense 1-Ethyl-4-methyl-1H-pyrazol-5-amine derivatives in a 10-point dose-response curve (10 µM to 0.5 nM). Add the target kinase and incubate for 15 minutes to allow pre-equilibrium binding.

  • Reaction Initiation: Add ATP at the specific apparent Km​ of the target kinase. Causality: Running the assay at Km​ ensures that the IC₅₀ values accurately reflect the competitive nature of the hinge binder. Incubate for 60 minutes.

  • ADP Depletion & Luminescence: Add ADP-Glo Reagent to deplete unreacted ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Statistical Validation: Calculate the Z'-factor.

    • Self-Validation Rule: If Z′<0.6 , the data is discarded due to pipetting error or reagent degradation.

Protocol B: Crystallographic Validation (Ligand Soaking)

Causality: For low-molecular-weight fragments like 1-Ethyl-4-methyl-1H-pyrazol-5-amine, soaking into pre-formed apo-crystals is preferred over co-crystallization. Co-crystallization with high concentrations of small fragments often nucleates alternative, non-physiological crystal lattices.

Step-by-Step Methodology:

  • Apo-Crystal Growth: Grow apo-kinase crystals using sitting-drop vapor diffusion at 20°C.

  • Ligand Soaking: Transfer the apo-crystals into a stabilization buffer containing 5 mM of the aminopyrazole scaffold and 5% DMSO. Incubate for 24 hours. Causality: The high aqueous solubility of the 1-ethyl-4-methyl substitution prevents compound precipitation in the drop, a common failure point for quinazoline scaffolds.

  • Cryoprotection & Diffraction: Flash-freeze the crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source.

  • Refinement: Solve the structure using molecular replacement. Validation Check: The presence of the ligand is only confirmed if the Fo​−Fc​ difference electron density map shows a >3σ peak in the hinge region prior to ligand modeling.

ProtocolWorkflow Synthesis Scaffold Synthesis (1-Ethyl-4-methyl...) Primary Primary Screening (ADP-Glo Assay) Synthesis->Primary Hit ID Selectivity Kinome Profiling (KINOMEscan) Primary->Selectivity IC50 < 1µM Crystallography X-Ray Crystallography (Ligand Soaking) Selectivity->Crystallography High S-score Optimization Lead Optimization (SAR Development) Crystallography->Optimization Binding Mode

Fig 2. Self-validating high-throughput screening and structural validation workflow.

Conclusion & Lead Optimization Trajectory

The 1-Ethyl-4-methyl-1H-pyrazol-5-amine scaffold offers a distinct thermodynamic advantage over traditional pyrimidine and quinazoline cores. By utilizing the 1-ethyl group to target the pre-DFG/solvent interface and the 4-methyl group to lock the bioactive conformation, medicinal chemists can achieve potent, isoform-selective inhibition (such as JNK3 over JNK1, or PAK1 over PAK4) [2][3]. Future optimization should focus on functionalizing the 5-amino group with varied amide or urea linkers to probe the deep allosteric pockets of the kinome.

References

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.RSC Advances.
  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives.Journal of Medicinal Chemistry (ACS Publications).
  • Leveraging the Pre-DFG Residue Thr-406 To Obtain High Kinase Selectivity in an Aminopyrazole-Type PAK1 Inhibitor Series.ACS Medicinal Chemistry Letters.
  • Recent Developments of RET Protein Kinase Inhibitors With Diverse Scaffolds As Hinge Binders.Taylor & Francis.

Safety Operating Guide

1-Ethyl-4-methyl-1H-pyrazol-5-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Disposal Protocols for 1-Ethyl-4-methyl-1H-pyrazol-5-amine

As a Senior Application Scientist, I frequently oversee the integration of highly reactive building blocks into drug discovery pipelines. 1-Ethyl-4-methyl-1H-pyrazol-5-amine is a critical pyrazole amine widely utilized in the synthesis of kinase inhibitors and tubulin polymerization inhibitors for oncological research[1]. However, the same structural features that make it pharmacologically potent—specifically its nitrogen-rich pyrazole ring and primary amine group—also confer significant acute toxicity.

Standard benchtop handling is insufficient for this compound. To ensure laboratory safety and regulatory compliance, I have engineered the following self-validating operational and disposal protocols. These procedures are designed to mitigate inhalation and dermal exposure risks while guaranteeing the complete environmental destruction of the chemical.

Physicochemical and Hazard Profile

Before initiating any workflow, it is imperative to understand the physical and toxicological parameters of the compound. The high nitrogen content dictates both its handling risks and its combustion byproducts during disposal.

ParameterSpecificationOperational Implication
CAS Number 3702-13-4Primary identifier for SDS tracking and inventory management.
Molecular Formula C6H11N3High nitrogen content requires specialized NOx scrubbers during incineration[2].
Molecular Weight 125.17 g/mol Low molecular weight facilitates rapid systemic absorption if ingested.
Hazard Classification Acute Tox. 3 (Oral)Highly toxic; requires stringent engineering controls to prevent exposure[3].
GHS Pictogram GHS06 (Skull and Crossbones)Indicates severe acute toxicity; strict segregation from general lab areas is required.
Hazard Statement H301: Toxic if swallowedAbsolute prohibition of food, drink, or exposed skin in the handling area[3].
UN Transport Code UN 2811, Class 6.1, PG IIIMust be manifested as "Toxic solid, organic, n.o.s." for legal transport and disposal[2].

Operational Handling Methodology

Causality Focus: 1-Ethyl-4-methyl-1H-pyrazol-5-amine is an Acute Tox. 3 solid. During weighing and transfer, it can easily form fine, inhalable dust particulates. The following protocol is designed to eliminate aerosolization and dermal contact.

Step-by-Step Handling Protocol:

  • Engineering Controls: Conduct all weighing and transfer operations within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

    • Causality: This creates a negative pressure environment that prevents the aerosolization of toxic amine dust into the operator's breathing zone.

  • Personal Protective Equipment (PPE): Don double nitrile gloves (minimum 5 mil thickness), a disposable Tyvek sleeve, and tightly sealed safety goggles.

    • Causality: Pyrazole amines can penetrate standard latex; nitrile provides superior chemical resistance against organic amines, preventing transdermal absorption.

  • Static Mitigation: Use an anti-static weighing boat and an ionizing bar.

    • Causality: Fine organic powders are prone to static cling, which can cause sudden, uncontrolled dispersion of toxic particulates when a metal spatula is introduced.

  • Validation & Decontamination: After transfer, wipe down the exterior of the receiving vessel with a 10% bleach solution or a dilute acidic wipe (e.g., 1% citric acid) before removing it from the fume hood.

    • Causality: This neutralizes any microscopic amine residue on the vessel's exterior, ensuring the contamination does not spread to incubators or analytical instruments.

Spill Response and Decontamination Workflow

In the event of a breach in containment, immediate and structured action is required. The primary risk during a spill of this compound is the generation of airborne toxic dust.

SpillResponse Start Spill Detected (1-Ethyl-4-methyl-1H-pyrazol-5-amine) Assess Assess Spill Volume Start->Assess Minor Minor Spill (< 50g) Assess->Minor Major Major Spill (> 50g) Assess->Major PPE Don Upgraded PPE (Respirator, Nitrile Gloves) Minor->PPE Evacuate Evacuate Area & Contact HazMat Team Major->Evacuate Contain Contain Spill (Moisten to avoid dust) PPE->Contain Collect Collect in Sealed Waste Container Contain->Collect Decon Decontaminate Surface (10% Bleach or Acidic Wash) Collect->Decon Waste Label as Class 6.1 Hazardous Waste Decon->Waste

Figure 1: Decision tree and procedural workflow for 1-Ethyl-4-methyl-1H-pyrazol-5-amine spill response.

Step-by-Step Spill Remediation (Minor Spill < 50g):

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Upgrade PPE: Don a half-mask respirator equipped with P100/Organic Vapor cartridges.

  • Dust Suppression: Gently mist the spilled solid with a compatible solvent (e.g., water or a dilute acidic solution).

    • Causality: Dry sweeping will aerosolize the Acute Tox. 3 solid. Moistening binds the particulates into a manageable slurry.

  • Collection: Use a disposable plastic scoop to transfer the moistened mass into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

  • Chemical Decontamination: Wash the spill surface with a dilute acid wash (e.g., 5% acetic acid).

    • Causality: Pyrazole amines are basic; an acidic wash protonates the amine, rendering it highly water-soluble and easier to completely lift from the surface.

  • Validation: Swab the area and check the pH of the residual moisture using indicator paper. A neutral pH (6.5-7.5) confirms the successful removal of the basic amine residue.

Proper Disposal Procedures

Because 1-Ethyl-4-methyl-1H-pyrazol-5-amine is classified under UN 2811 (Toxic solid, organic, n.o.s.), it cannot be disposed of in standard solid waste or washed down the drain[2].

Step-by-Step Disposal Methodology:

  • Segregation: Isolate the waste from strong oxidizing agents and strong acids.

    • Causality: Amines can react exothermically with oxidizers, potentially leading to a fire or the release of toxic gas in the waste accumulation area.

  • Primary Packaging: Place all contaminated consumables (weigh boats, spatulas, gloves, and the chemical itself) into a chemically compatible, sealable primary bag (e.g., a 6-mil heavy-duty polyethylene bag).

  • Secondary Containment: Place the primary bag into a rigid, UN-rated HDPE drum or pail.

  • Labeling: Affix a hazardous waste label clearly stating: "UN 2811, Toxic solid, organic, n.o.s. (1-Ethyl-4-methyl-1H-pyrazol-5-amine), Class 6.1".

  • Final Destruction (Incineration): Manifest the waste for high-temperature incineration at a permitted hazardous waste treatment facility.

    • Causality: The empirical formula (C6H11N3) contains a high mass percentage of nitrogen. During combustion, this generates highly toxic nitrogen oxides (NOx)[2]. The receiving incinerator must be equipped with alkaline NOx scrubbers to neutralize these off-gases before environmental release, ensuring a closed-loop, self-validating destruction process.

Sources

A Researcher's Guide to the Safe Handling of 1-Ethyl-4-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, heterocyclic compounds like 1-Ethyl-4-methyl-1H-pyrazol-5-amine are of significant interest. This guide provides essential, experience-driven safety protocols and logistical plans for researchers, scientists, and drug development professionals. Our aim is to empower you with the knowledge to handle this compound with the utmost safety, ensuring the integrity of your research and the well-being of your team.

Hazard Profile: An Evidence-Based Assessment

Based on data from similar pyrazole compounds, 1-Ethyl-4-methyl-1H-pyrazol-5-amine should be handled as a potentially hazardous substance. The primary concerns, as identified from closely related molecules, include:

  • Skin Irritation : Direct contact may cause skin irritation.[1][2][3]

  • Serious Eye Irritation : Contact with eyes can lead to serious irritation.[1][2][3]

  • Respiratory Irritation : Inhalation of dust or vapors may cause respiratory tract irritation.[1][3]

  • Harmful if Swallowed : Similar compounds are noted to be harmful if ingested.[1][4][5]

A structurally similar compound, 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride, is explicitly classified with the signal word "Warning" and associated hazard statements for skin, eye, and respiratory irritation. Therefore, it is prudent to adopt these warnings for 1-Ethyl-4-methyl-1H-pyrazol-5-amine.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound, with the rationale rooted in preventing the identified potential hazards.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles; face shield.[4][6][7]Essential to prevent eye contact which can cause serious irritation. A face shield is recommended when there is a risk of splashing or when handling larger quantities.[6]
Skin Protection Chemical-resistant gloves (Nitrile rubber is a suitable choice). Laboratory coat.To prevent skin contact and subsequent irritation. Gloves should be inspected before each use and disposed of immediately after contamination.[7] A lab coat protects personal clothing.
Respiratory Protection Work in a well-ventilated area, preferably under a certified chemical fume hood.[6]To minimize the risk of inhaling airborne particles or vapors, which may cause respiratory irritation.[1][3] For situations where a fume hood is not available or when dealing with significant quantities, a NIOSH-approved respirator may be necessary.[6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every step. The following workflow diagram and procedural steps provide a clear and logical sequence for managing 1-Ethyl-4-methyl-1H-pyrazol-5-amine in the laboratory.

G cluster_prep Preparation & Handling cluster_use Experimental Use cluster_cleanup Cleanup & Disposal prep 1. Pre-Handling Check - Verify fume hood function - Assemble all necessary PPE handling 2. Chemical Handling - Weigh and handle solid in fume hood - Avoid generating dust prep->handling experiment 3. In-Experiment - Maintain containment - Keep containers closed when not in use handling->experiment Transfer to Reaction decon 4. Decontamination - Clean work surfaces - Decontaminate equipment experiment->decon Post-Experiment waste 5. Waste Disposal - Segregate as hazardous waste - Use labeled, sealed containers decon->waste ppe_doff 6. PPE Doffing - Remove gloves and lab coat carefully - Wash hands thoroughly waste->ppe_doff

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-4-methyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-Ethyl-4-methyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.